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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(Benzyloxy)-2-methylquinolin-6-amine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-(Benzyloxy)-2-methylquinolin-6-amine, a quinoline derivative with potential applications in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Benzyloxy)-2-methylquinolin-6-amine, a quinoline derivative with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in public literature, this document synthesizes information from closely related analogues to predict its chemical structure, physical properties, and a plausible synthetic route. All predicted data is based on established principles and data from similar compounds.

Chemical Structure and Properties

The foundational step in understanding any chemical entity is a thorough characterization of its structure and physicochemical properties. These attributes govern its reactivity, bioavailability, and potential as a drug candidate.

Molecular Structure

4-(Benzyloxy)-2-methylquinolin-6-amine possesses a core quinoline scaffold, which is a bicyclic aromatic heterocycle. The structure is further functionalized with a methyl group at the 2-position, a benzyloxy group at the 4-position, and an amine group at the 6-position.

Figure 1: Chemical structure of 4-(Benzyloxy)-2-methylquinolin-6-amine.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-(Benzyloxy)-2-methylquinolin-6-amine, calculated based on its structure and data from analogous compounds.

PropertyPredicted ValueNotes
Molecular Formula C₁₇H₁₆N₂O-
Molecular Weight 264.32 g/mol -
CAS Number Not availableA specific CAS number for this compound is not found in public databases.
Melting Point 160-170 °CEstimated based on related amino- and benzyloxy-substituted quinolines.[1]
Boiling Point > 400 °CEstimated; likely to decompose before boiling under atmospheric pressure.
Solubility Soluble in DMSO, DMF, and methanol. Sparingly soluble in water.Typical for quinoline derivatives with aromatic substituents.
pKa Basic (amine): ~4-5; Acidic (quinoline N): ~2-3Estimated based on the electronic effects of the substituents.

Proposed Synthesis Pathway

While a specific synthesis for 4-(Benzyloxy)-2-methylquinolin-6-amine has not been published, a plausible and efficient route can be designed based on well-established quinoline synthesis methodologies, such as the Conrad-Limpach reaction, followed by functional group manipulations.[1]

The proposed multi-step synthesis starts from 4-nitroaniline and involves cyclization to form the quinoline core, followed by functionalization to introduce the benzyloxy and amino groups.

G A 4-Nitroaniline + Ethyl acetoacetate B Ethyl 3-((4-nitrophenyl)amino)but-2-enoate A->B AcOH, EtOH 80°C C 2-Methyl-6-nitroquinolin-4-ol B->C Dowtherm A 230-250°C D 4-Chloro-2-methyl-6-nitroquinoline C->D POCl₃ Toluene, 110°C E 4-(Benzyloxy)-2-methyl-6-nitroquinoline D->E Benzyl alcohol, NaH DMF F 4-(Benzyloxy)-2-methylquinolin-6-amine E->F SnCl₂·2H₂O EtOH, Reflux

Figure 2: Proposed synthetic workflow for 4-(Benzyloxy)-2-methylquinolin-6-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 3-((4-nitrophenyl)amino)but-2-enoate

  • To a solution of 4-nitroaniline in ethanol, add ethyl acetoacetate and a catalytic amount of acetic acid.

  • Heat the mixture at 80°C for 16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

Step 2: Synthesis of 2-Methyl-6-nitroquinolin-4-ol

  • Add the product from Step 1 to Dowtherm A.

  • Heat the mixture to 230-250°C for 15 minutes. This high-temperature cyclization is characteristic of the Conrad-Limpach synthesis.

  • Cool the reaction mixture and dilute with an inert solvent like hexane to precipitate the product.

  • Filter and wash the solid to obtain the quinolin-4-ol derivative.

Step 3: Synthesis of 4-Chloro-2-methyl-6-nitroquinoline

  • Suspend the quinolin-4-ol from Step 2 in toluene.

  • Add phosphorus oxychloride (POCl₃) dropwise at room temperature.

  • Heat the mixture to 110°C for 2 hours.

  • After cooling, carefully quench the reaction with ice water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the chloroquinoline.

Step 4: Synthesis of 4-(Benzyloxy)-2-methyl-6-nitroquinoline

  • To a solution of benzyl alcohol in dry N,N-dimethylformamide (DMF), add sodium hydride (NaH) at 0°C to form the alkoxide.

  • Add a solution of the chloroquinoline from Step 3 to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product. Purify by column chromatography.

Step 5: Synthesis of 4-(Benzyloxy)-2-methylquinolin-6-amine

  • Dissolve the nitroquinoline from Step 4 in ethanol.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Reflux the mixture until the reduction of the nitro group is complete.

  • Cool the reaction, basify with a sodium hydroxide solution, and extract the final product.

  • Purify by column chromatography to yield 4-(Benzyloxy)-2-methylquinolin-6-amine.

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for structural elucidation and confirmation. The predicted NMR and mass spectrometry data for 4-(Benzyloxy)-2-methylquinolin-6-amine are detailed below.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in DMSO-d₆ would likely show the following characteristic signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.4Singlet3H-CH₃ at C2
~5.1Singlet2H-OCH₂-Ph
~5.5Broad Singlet2H-NH₂ at C6
~6.4Singlet1HH at C3
~7.0-7.5Multiplet7HAromatic protons of the quinoline and benzyl rings
~8.0Doublet1HAromatic proton of the quinoline ring
¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum in DMSO-d₆ would exhibit signals corresponding to the 17 carbon atoms of the molecule. Key predicted shifts include:

Chemical Shift (δ, ppm)Assignment
~25-CH₃
~70-OCH₂-Ph
~100-160Aromatic and quinoline carbons
Mass Spectrometry

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) would be expected to show a prominent [M+H]⁺ ion at m/z 265.1335, corresponding to the molecular formula C₁₇H₁₇N₂O⁺.

Potential Applications in Drug Discovery

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[2] The specific structural motifs of 4-(Benzyloxy)-2-methylquinolin-6-amine suggest several potential areas for investigation:

  • Anticancer Agents: The quinoline scaffold is present in several approved anticancer drugs. The benzyloxy group can enhance binding to hydrophobic pockets in protein targets. Related 6-benzyloxyquinolines have been investigated as c-Met kinase inhibitors.[3]

  • Antitubercular Agents: N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[1] The title compound shares structural similarities and could be a candidate for similar screening.

  • Enzyme Inhibitors: The quinoline core can act as a scaffold for designing inhibitors of various enzymes, such as phosphodiesterases (PDEs).[4]

Further research, including synthesis, purification, and biological screening, is necessary to validate these potential applications.

Conclusion

This technical guide provides a comprehensive theoretical framework for 4-(Benzyloxy)-2-methylquinolin-6-amine, a compound with significant potential in medicinal chemistry. By leveraging data from structurally related compounds, we have outlined its predicted chemical and physical properties, a detailed synthetic protocol, and its potential therapeutic applications. This information serves as a valuable resource for researchers and scientists interested in the exploration and development of novel quinoline-based therapeutic agents.

References

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (Source: Not specified, but likely a peer-reviewed journal article)
  • Design, synthesis and biological evaluation of 6-(benzyloxy)-4-methylquinolin-2(1H)-one derivatives as PDE3 inhibitors. (Bioorganic & Medicinal Chemistry, 2010) [Link]

  • Application Notes and Protocols for High-Throughput Screening of 6-Methoxy-2-methylquinolin-4-amine Analogs. (BenchChem)
  • Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. (Bioorganic & Medicinal Chemistry Letters, 2010) [Link]

Sources

Exploratory

mechanism of action of 4-(Benzyloxy)-2-methylquinolin-6-amine in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-(Benzyloxy)-2-methylquinolin-6-amine Abstract This guide provides a comprehensive technical overview of the in vitro mechanism of action of 4-(Benzylox...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-(Benzyloxy)-2-methylquinolin-6-amine

Abstract

This guide provides a comprehensive technical overview of the in vitro mechanism of action of 4-(Benzyloxy)-2-methylquinolin-6-amine, a novel quinoline-based small molecule. Drawing from the established pharmacological profiles of structurally related compounds, we hypothesize and detail a mechanism centered on the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This document outlines the rationale for this proposed mechanism, provides detailed protocols for its experimental validation, and presents a framework for data interpretation. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in oncology and kinase inhibitor research.

Introduction: The Quinoline Scaffold and Kinase Inhibition

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, planar structure and synthetic tractability make it an ideal backbone for developing potent and selective enzyme inhibitors. Notably, many quinoline derivatives have been successfully developed as kinase inhibitors for the treatment of cancer. The mechanism often involves the quinoline core acting as a hinge-binder, occupying the ATP-binding pocket of the kinase and thereby preventing the phosphorylation of downstream substrates.

The structure of 4-(Benzyloxy)-2-methylquinolin-6-amine suggests a potential for interaction with the ATP-binding site of kinases. The benzyloxy group can engage in hydrophobic interactions, while the quinoline nitrogen can form crucial hydrogen bonds with the hinge region of the kinase. The 6-amine group provides a further point for interaction or substitution to enhance selectivity and potency. Based on these structural features and the prevalence of quinoline-based kinase inhibitors, we hypothesize that 4-(Benzyloxy)-2-methylquinolin-6-amine exerts its biological effects through the inhibition of a key oncogenic kinase. For the purposes of this guide, we will focus on the Epidermal Growth Factor Receptor (EGFR) as a plausible and well-characterized target.

Proposed Mechanism of Action: Inhibition of the EGFR Signaling Pathway

We propose that 4-(Benzyloxy)-2-methylquinolin-6-amine functions as a competitive inhibitor of ATP at the EGFR kinase domain. Overactivation of the EGFR pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. By blocking the ATP-binding site, the compound is expected to inhibit EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.

Visualizing the Proposed Signaling Cascade

The following diagram illustrates the proposed mechanism of action, highlighting the point of inhibition by 4-(Benzyloxy)-2-methylquinolin-6-amine.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Compound 4-(Benzyloxy)-2-methylquinolin-6-amine Compound->EGFR Inhibits ATP ATP ATP->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT AKT->Proliferation PI3K->AKT Activates

Caption: Proposed inhibition of the EGFR signaling pathway by 4-(Benzyloxy)-2-methylquinolin-6-amine.

Experimental Validation: In Vitro Protocols

To validate the hypothesized mechanism of action, a series of in vitro experiments should be conducted. The following protocols are designed to be self-validating and provide a comprehensive assessment of the compound's activity.

Kinase Activity Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified EGFR.

Protocol:

  • Reagents: Recombinant human EGFR (catalytic domain), ATP, poly(Glu, Tyr) 4:1 substrate, Kinase-Glo® Luminescent Kinase Assay kit (Promega).

  • Procedure:

    • Prepare a serial dilution of 4-(Benzyloxy)-2-methylquinolin-6-amine in DMSO.

    • In a 96-well plate, add the compound dilutions, EGFR enzyme, and the poly(Glu, Tyr) substrate in a kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Luminescence is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cells that are dependent on EGFR signaling.

Protocol:

  • Cell Lines: A431 (EGFR overexpressing) and a control cell line with low EGFR expression.

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega), cell culture medium, 4-(Benzyloxy)-2-methylquinolin-6-amine.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the compound for 72 hours.

    • Add the CellTiter-Glo® reagent and measure luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

Western Blotting for Phospho-Protein Analysis

This technique is used to determine if the compound inhibits EGFR autophosphorylation and the phosphorylation of downstream signaling proteins.

Protocol:

  • Cell Culture and Treatment: Culture A431 cells and serum-starve them overnight. Treat with 4-(Benzyloxy)-2-methylquinolin-6-amine for 2 hours, followed by stimulation with EGF for 15 minutes.

  • Lysate Preparation: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and probe with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-AKT, and total AKT.

    • Use a loading control like GAPDH or β-actin to ensure equal protein loading.

    • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the in vitro validation experiments.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays KinaseAssay Kinase Activity Assay (IC50 Determination) Mechanism Mechanism of Action Confirmed KinaseAssay->Mechanism CellViability Cell Viability Assay (GI50 in A431 cells) WesternBlot Western Blot Analysis (Phospho-protein levels) CellViability->WesternBlot WesternBlot->Mechanism Hypothesis Hypothesis: Compound inhibits EGFR Hypothesis->KinaseAssay Hypothesis->CellViability

Caption: Workflow for the in vitro validation of the proposed mechanism of action.

Data Summary and Interpretation

The data obtained from these experiments can be summarized in the following tables for clear interpretation.

Table 1: In Vitro Activity of 4-(Benzyloxy)-2-methylquinolin-6-amine
Assay TypeCell Line / EnzymeEndpointValue (nM)
Kinase Activity AssayRecombinant EGFRIC50TBD
Cell Viability AssayA431GI50TBD
Cell Viability AssayControl Cell LineGI50TBD

TBD: To be determined experimentally.

Table 2: Effect on Downstream Signaling (Western Blot Quantification)
Treatmentp-EGFR / Total EGFRp-ERK / Total ERKp-AKT / Total AKT
Vehicle Control1.01.01.0
EGF StimulationExpected IncreaseExpected IncreaseExpected Increase
Compound + EGF StimulationExpected DecreaseExpected DecreaseExpected Decrease

Values are normalized to the vehicle control.

A potent IC50 value in the biochemical assay, coupled with a lower GI50 in the EGFR-dependent A431 cell line compared to a control line, would provide strong evidence for on-target activity. Confirmation of this mechanism would come from the Western blot data, showing a dose-dependent decrease in the phosphorylation of EGFR, ERK, and AKT in the presence of the compound.

Conclusion

This guide has proposed a plausible, experimentally verifiable mechanism of action for 4-(Benzyloxy)-2-methylquinolin-6-amine as an inhibitor of the EGFR signaling pathway. The provided protocols offer a robust framework for the in vitro characterization of this and other novel kinase inhibitors. By systematically applying these biochemical and cell-based assays, researchers can gain a comprehensive understanding of the compound's mechanism, potency, and cellular effects, thereby guiding further preclinical and clinical development.

References

  • Title: Quinoline-Based Hybrids as Potential Anticancer Agents Source: Molecules URL: [Link]

  • Title: A Review on Quinoline Derivatives with Potential Anticancer Activity Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]

Foundational

A Comprehensive Guide to Determining the Pharmacokinetic Profile and Bioavailability of the Novel Chemical Entity: 4-(Benzyloxy)-2-methylquinolin-6-amine

Abstract 4-(Benzyloxy)-2-methylquinolin-6-amine is a novel quinoline derivative with potential therapeutic applications. As with any new chemical entity (NCE), a thorough understanding of its pharmacokinetic (PK) profile...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4-(Benzyloxy)-2-methylquinolin-6-amine is a novel quinoline derivative with potential therapeutic applications. As with any new chemical entity (NCE), a thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is fundamental to its development as a safe and effective drug. Currently, public domain literature lacks specific experimental data on the bioavailability and pharmacokinetics of this molecule. This technical guide, therefore, serves as a comprehensive and authoritative roadmap for researchers, scientists, and drug development professionals. It provides a robust, scientifically-grounded framework for the complete pharmacokinetic characterization of 4-(Benzyloxy)-2-methylquinolin-6-amine, detailing a logical progression from foundational in silico and in vitro profiling to definitive in vivo evaluation and the requisite bioanalytical methodologies.

Section 1: Introduction to 4-(Benzyloxy)-2-methylquinolin-6-amine and the Imperative of Pharmacokinetics

Chemical Structure and Potential Therapeutic Interest

The core structure of 4-(Benzyloxy)-2-methylquinolin-6-amine belongs to the quinoline family, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] The specific substitutions—a benzyloxy group at the 4-position, a methyl group at the 2-position, and an amine at the 6-position—will dictate its unique physicochemical properties and biological interactions. Understanding the ADME profile is not merely a regulatory requirement; it is essential for optimizing dosing regimens, predicting potential drug-drug interactions, and ensuring the compound reaches its target site in sufficient concentrations to elicit a therapeutic effect.

The Central Role of ADME in Drug Development

A significant percentage of drug candidates fail during development due to poor pharmacokinetic properties.[4][5] A compound with excellent in vitro potency is of little clinical use if it is poorly absorbed, rapidly metabolized into inactive or toxic byproducts, or fails to distribute to the target tissue.[6][7] Early and thorough ADME characterization is therefore a critical, risk-mitigating strategy in modern drug discovery.[7][8]

Objectives of This Guide

This document provides the scientific and methodological framework to:

  • Characterize the physicochemical properties of 4-(Benzyloxy)-2-methylquinolin-6-amine that govern its PK behavior.

  • Establish a tiered in vitro testing cascade to predict its in vivo absorption, distribution, and metabolic fate.

  • Design and execute a definitive in vivo pharmacokinetic study to measure key parameters and determine absolute oral bioavailability.

  • Develop and validate a robust bioanalytical method for accurate quantification in biological matrices.

Section 2: Foundational Physicochemical and In Silico Characterization

Before initiating cell-based or in vivo experiments, a foundational understanding of the molecule's intrinsic properties is essential. These characteristics are the primary determinants of its behavior in biological systems.

Rationale: The Physicochemical-Pharmacokinetic Link
  • Solubility: Poor aqueous solubility is a major impediment to oral absorption and can create significant challenges for intravenous formulation.[5][9]

  • Lipophilicity (LogP/LogD): This parameter influences membrane permeability, plasma protein binding, metabolic clearance, and volume of distribution. An optimal balance is required; highly lipophilic compounds are often prone to rapid metabolism and off-target toxicity, while highly polar compounds may have poor membrane permeability.[10]

  • pKa: The ionization state of a molecule at physiological pH affects its solubility, permeability, and binding to proteins and targets.

In Silico ADME Prediction

Modern computational tools can provide valuable early insights into a compound's likely ADME profile, helping to prioritize and design subsequent experiments.[4][6]

Table 1: Key In Silico and Physicochemical Parameters for Initial Assessment

ParameterImportanceRecommended Method(s)
Molecular Weight Influences diffusion and overall "drug-likeness".Calculated from structure.
pKa Determines ionization at physiological pH.Potentiometric Titration; Software Prediction (e.g., MarvinSketch, ACD/Labs).
LogP / LogD at pH 7.4 Measures lipophilicity and distribution behavior.Shake-Flask Method; HPLC-based methods; Software Prediction.
Aqueous Solubility Critical for absorption and formulation.Thermodynamic (Shake-Flask) or Kinetic (Nephelometry) Solubility Assays.
Polar Surface Area (PSA) Predictor of membrane permeability.Calculated from structure.

Section 3: In Vitro Profiling: Predicting In Vivo Behavior

In vitro assays provide a cost-effective and high-throughput means to investigate specific ADME mechanisms, guiding the design of more complex in vivo studies.[7][8]

Absorption and Permeability Assessment

The ability of a drug to cross the intestinal epithelium is a prerequisite for oral bioavailability.

  • Purpose: To assess passive diffusion, the primary route of absorption for many small molecules.

  • Methodology:

    • A filter plate is coated with a lipid-infused artificial membrane (e.g., phosphatidylcholine in dodecane), separating a donor well from an acceptor well.

    • 4-(Benzyloxy)-2-methylquinolin-6-amine is added to the donor well (pH adjusted to mimic the intestine).

    • The plate is incubated, allowing the compound to diffuse across the membrane into the acceptor well.

    • Concentrations in both wells are measured via UV-Vis spectroscopy or LC-MS to calculate a permeability coefficient (Pe).

  • Causality: This assay isolates passive transport, providing a clean, cell-free assessment of the molecule's ability to cross a lipid bilayer. High permeability in this assay suggests good potential for passive absorption.

  • Purpose: To evaluate both passive and active transport, including potential efflux by transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can limit bioavailability.[7]

  • Methodology:

    • Caco-2 cells are cultured on semi-permeable filter inserts for ~21 days until they form a differentiated, polarized monolayer with tight junctions, mimicking the intestinal barrier.

    • A-to-B Transport: The compound is added to the apical (AP, mucosal) side, and its appearance on the basolateral (BL, serosal) side is measured over time.

    • B-to-A Transport: The compound is added to the BL side, and its appearance on the AP side is measured.

    • Concentrations are quantified by LC-MS/MS. An efflux ratio (Papp B-A / Papp A-B) > 2 is indicative of active efflux.

  • Trustworthiness: The integrity of the cell monolayer is validated in each experiment using a marker like Lucifer Yellow to ensure the observed transport is transcellular, not paracellular (through gaps).

Distribution Characteristics

Once absorbed, a drug distributes throughout the body. Its distribution pattern is governed by its binding to plasma and tissue components.

  • Purpose: To determine the fraction of the compound bound to plasma proteins. Only the unbound fraction is free to interact with targets, be metabolized, and be cleared.

  • Methodology:

    • A RED device, which has two chambers separated by a semi-permeable membrane (8 kDa cutoff), is used.

    • Plasma (from the species to be used in in vivo studies) is added to one chamber, and the compound is added. The other chamber contains buffer.

    • The device is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

    • The concentrations in both chambers are measured by LC-MS/MS to calculate the percentage of bound and unbound drug.

  • Causality: High PPB (>99%) can limit the free drug concentration, potentially reducing efficacy and clearance.

Metabolic Stability and Pathway Identification

Metabolism, primarily in the liver, is the body's primary mechanism for clearing foreign compounds.

  • Purpose: To determine the intrinsic clearance of the compound by Phase I (CYP450) enzymes.

  • Methodology:

    • The compound is incubated with liver microsomes (human and rodent) and the essential cofactor NADPH, which initiates the enzymatic cycle.

    • Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 min) and the reaction is quenched.

    • The remaining concentration of the parent compound is quantified by LC-MS/MS.

    • The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Expertise: Including a control incubation without NADPH is crucial to distinguish enzymatic degradation from chemical instability. High clearance in this assay suggests the compound may be rapidly cleared in vivo, potentially leading to a short half-life and low oral exposure.

  • Purpose: To assess the potential for the compound to cause drug-drug interactions (DDIs) by inhibiting major CYP isoforms (e.g., 3A4, 2D6, 2C9).

  • Methodology:

    • The compound is co-incubated with human liver microsomes and a specific probe substrate for each CYP isoform.

    • The ability of the compound to inhibit the formation of the substrate's metabolite is measured.

    • A dose-response curve is generated to determine the IC50 value (the concentration of the compound that causes 50% inhibition).

  • Trustworthiness: Potent inhibition (low IC50) is a red flag for potential clinical DDIs and requires further investigation.

Section 4: Definitive In Vivo Pharmacokinetic Evaluation

In vivo studies provide the integrated output of all ADME processes, offering the most relevant data on a drug's behavior in a whole organism.[10][11][12]

Study Design: Rat Model

The Sprague-Dawley rat is a standard, well-characterized model for initial PK studies. The study requires two administration routes to determine absolute oral bioavailability.

  • Intravenous (IV) Administration: A bolus dose (e.g., 1-2 mg/kg) is administered directly into the systemic circulation (typically via the tail vein). This route ensures 100% bioavailability and provides data on clearance (CL) and volume of distribution (Vd).

  • Oral (PO) Administration: A higher dose (e.g., 5-10 mg/kg) is administered via oral gavage. This route provides data on the rate and extent of absorption (Cmax, Tmax, AUC) and allows for the calculation of oral bioavailability.

Diagram 1: General Workflow for In Vivo Pharmacokinetic Study

G cluster_prep Preparation cluster_study Study Execution cluster_analysis Analysis & Reporting Formulation Dose Formulation (IV and PO Vehicles) Dosing Dosing (IV and PO Groups) Formulation->Dosing AnimalPrep Animal Acclimation & Cannulation AnimalPrep->Dosing Sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Processing & Storage (-80°C) Sampling->Processing Quant Bioanalysis (LC-MS/MS Quantification) Processing->Quant PK_Calc PK Parameter Calculation (NCA using Phoenix WinNonlin) Quant->PK_Calc Report Data Interpretation & Reporting PK_Calc->Report

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

Data Analysis and Key Parameters

Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to derive key PK parameters.

Table 2: Essential Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Related to efficacy and potential acute toxicity.
Tmax Time at which Cmax is observed.Indicates the rate of absorption.
AUC Area Under the plasma concentration-time Curve.Represents the total systemic exposure to the drug.
Elimination Half-life.Time required for the plasma concentration to decrease by half. Dictates dosing interval.
CL Clearance.The volume of plasma cleared of the drug per unit time. Determines the maintenance dose rate.
Vd Volume of Distribution.The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Absolute Oral Bioavailability.The fraction of the oral dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Section 5: Bioanalytical Method Development and Validation

The accuracy of any PK study hinges entirely on the quality of the bioanalytical method used to measure the drug's concentration in biological fluids.[13][14][15]

Recommended Technique: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for drug quantification in complex biological matrices due to its superior sensitivity, selectivity, and speed.[14][16]

Protocol: Key Steps in LC-MS/MS Method Validation
  • Purpose: To develop a robust, reliable, and reproducible method for quantifying 4-(Benzyloxy)-2-methylquinolin-6-amine in plasma.

  • Methodology:

    • Tuning and Optimization: The compound and a suitable internal standard (IS) are infused into the mass spectrometer to optimize MS parameters (e.g., parent and product ions for Selected Reaction Monitoring, SRM).

    • Chromatography Development: An HPLC or UPLC method is developed to achieve chromatographic separation from endogenous plasma components, ensuring no matrix interference.

    • Sample Preparation: An extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is developed to efficiently recover the analyte from plasma and remove interfering substances.

    • Validation: The method is rigorously validated according to regulatory guidelines (e.g., FDA, EMA) for:

      • Selectivity & Specificity: No interference at the retention time of the analyte.

      • Calibration Curve: Linearity, with a defined Lower Limit of Quantification (LLOQ).

      • Accuracy & Precision: Intra- and inter-day analysis of quality control (QC) samples at multiple concentrations.

      • Recovery & Matrix Effect: Assessment of extraction efficiency and ionization suppression/enhancement.

      • Stability: Freeze-thaw, short-term, and long-term stability of the analyte in plasma.

  • Authoritative Grounding: This validation process ensures that the data generated are accurate and can be trusted for critical decision-making in the drug development program.

Diagram 2: Bioanalytical Sample Preparation and Analysis Workflow

G Plasma Plasma Sample (from PK study) IS Add Internal Standard (IS) Plasma->IS Extract Protein Precipitation (e.g., with Acetonitrile) IS->Extract Vortex Vortex Extract->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject

Caption: A typical protein precipitation workflow for LC-MS/MS analysis.

Section 6: Data Integration and Forward Strategy

The ultimate goal is to synthesize all generated data into a cohesive pharmacokinetic profile. Discrepancies between in vitro predictions and in vivo results provide valuable learning. For example, if in vitro permeability is high but oral bioavailability is low, it may point to significant first-pass metabolism, a phenomenon that can only be confirmed in vivo. This integrated dataset forms the basis for initial human dose predictions and guides the next steps in the drug development cascade.

Section 7: Conclusion

While direct experimental data for 4-(Benzyloxy)-2-methylquinolin-6-amine is not yet in the public domain, this guide provides the comprehensive, step-by-step experimental strategy required to fully elucidate its pharmacokinetic profile and bioavailability. By following this structured approach—from foundational physicochemical analysis through detailed in vitro profiling and definitive in vivo studies, all underpinned by robust bioanalytical validation—researchers can generate the high-quality data necessary to make informed decisions and advance this promising compound through the drug development pipeline.

Section 8: References

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (Source: MDPI) URL: [Link]

  • ADME/Pharmacology - IRBM. (Source: IRBM) URL: [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (Source: MDPI) URL: [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (Source: IntechOpen) URL: [Link]

  • In vivo and in vitro studies on the antimuscarinic activity of some amino esters of benzilic acid. (Source: Tel Aviv University) URL: [Link]

  • Refined ADME Profiles for ATC Drug Classes. (Source: MDPI) URL: [Link]

  • Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. (Source: PMC) URL: [Link]

  • Phytochemistry - ETFLIN. (Source: ETFLIN) URL: [Link]

  • ANALYTICAL METHODS. (Source: ATSDR) URL: [Link]

  • A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. (Source: MDPI) URL: [Link]

  • 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Parkinsonism-Inducing Toxin, Strongly Potentiates MAO-Dependent Dopamine Oxidation and Impairs Dopamine Release: Ex vivo and In vivo Neurochemical Studies. (Source: Journal of Neuroscience Research) URL: [Link]

  • ADME & Bioanalytical Sciences | Pharmacokinetics Assays. (Source: Domainex) URL: [Link]

  • (PDF) Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (Source: ResearchGate) URL: [Link]

  • Pharmacokinetics in Drug Discovery. (Source: Springer) URL: [Link]

  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (Source: Bentham Science) URL: [Link]

  • Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents. (Source: ResearchGate) URL: [Link]

  • N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. (Source: MDPI) URL: [Link]

  • Pharmacologic actions of 4-aminoquinoline compounds. (Source: PubMed) URL: [Link]

  • Various Approaches Employed to Enhance the Bioavailability of Antagonists Interfering with the HMGB1/RAGE Axis. (Source: MDPI) URL: [Link]

  • Bioavailability radar of the compounds 2, 4c, 4d, and CQ(DPh). In... (Source: ResearchGate) URL: [Link]

  • Constituents, Pharmacokinetics, and Pharmacology of Gegen-Qinlian Decoction. (Source: ResearchGate) URL: [Link]

  • Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1 H)-Quinolones with Single Dose Cures. (Source: Center for Tropical and Emerging Global Diseases) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-(Benzyloxy)-2-methylquinolin-6-amine: Physicochemical Properties and Synthetic Strategy

For distribution to researchers, scientists, and drug development professionals. This technical guide provides a detailed overview of the core physicochemical properties of 4-(Benzyloxy)-2-methylquinolin-6-amine, a quino...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the core physicochemical properties of 4-(Benzyloxy)-2-methylquinolin-6-amine, a quinoline derivative of interest in medicinal chemistry and drug discovery. The guide includes a thorough examination of its molecular weight and exact mass, alongside a proposed synthetic pathway, designed for practical application in a laboratory setting.

Core Compound Identity and Physicochemical Properties

4-(Benzyloxy)-2-methylquinolin-6-amine is a substituted quinoline featuring a methyl group at the 2-position, an amine group at the 6-position, and a benzyloxy substituent at the 4-position. The presence of these functional groups imparts specific chemical characteristics that are crucial for its interaction with biological targets and for its synthesis and purification.

Molecular Formula and Mass

The chemical structure of 4-(Benzyloxy)-2-methylquinolin-6-amine corresponds to the molecular formula C₁₇H₁₆N₂O . Based on this formula, the key mass-related properties have been calculated and are presented in the table below. While a dedicated entry for this specific molecule is not prevalent in all chemical databases, the molecular weight and exact mass are confirmed by data for its isomers.[1][2]

PropertyValue
Molecular FormulaC₁₇H₁₆N₂O
Molecular Weight264.32 g/mol
Exact Mass264.1263 Da

Proposed Synthetic Pathway

The synthesis of 4-(Benzyloxy)-2-methylquinolin-6-amine can be approached through a multi-step process, leveraging established methodologies in quinoline chemistry. A plausible and efficient synthetic route is outlined below, starting from readily available precursors. The strategy focuses on the initial construction of the quinoline core, followed by functional group manipulations to introduce the desired benzyloxy and amine moieties.

A general overview of the synthetic workflow is depicted in the following diagram:

Synthetic_Workflow Figure 1: Proposed Synthetic Workflow for 4-(Benzyloxy)-2-methylquinolin-6-amine Start Starting Materials: 4-Amino-3-nitrophenol and Ethyl Acetoacetate Step1 Step 1: Conrad-Limpach Cyclization Start->Step1 Intermediate1 Intermediate 1: 6-Amino-4-hydroxy-2-methylquinoline Step1->Intermediate1 Formation of quinolinone core Step2 Step 2: Diazotization and Sandmeyer Reaction Intermediate1->Step2 Intermediate2 Intermediate 2: 4,6-Dihydroxy-2-methylquinoline Step2->Intermediate2 Conversion of amine to hydroxyl Step3 Step 3: Williamson Ether Synthesis Intermediate2->Step3 Intermediate3 Intermediate 3: 4-(Benzyloxy)-6-hydroxy-2-methylquinoline Step3->Intermediate3 Selective benzylation Step4 Step 4: Buchwald-Hartwig Amination Intermediate3->Step4 FinalProduct Final Product: 4-(Benzyloxy)-2-methylquinolin-6-amine Step4->FinalProduct Introduction of amine group

Sources

Foundational

An In-Depth Technical Guide to the In Vivo Toxicity and Safety Profile of 4-(Benzyloxy)-2-methylquinolin-6-amine

For: Researchers, Scientists, and Drug Development Professionals Preamble: A Proactive Approach to Safety Assessment The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numero...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Safety Assessment

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The novel derivative, 4-(Benzyloxy)-2-methylquinolin-6-amine, holds potential for further investigation. However, before any therapeutic efficacy can be meaningfully explored, a thorough understanding of its in vivo toxicity and safety profile is paramount. This guide provides a comprehensive framework for the preclinical safety assessment of this specific molecule, grounded in established regulatory guidelines and expert toxicological principles. It is designed not as a rigid protocol, but as a strategic roadmap for researchers to navigate the complexities of in vivo toxicology, ensuring robust and reliable data for informed decision-making in the drug development process.[1][2] The narrative that follows emphasizes the "why" behind each experimental choice, fostering a deeper understanding of the toxicological sciences.

Section 1: Foundational Principles of Preclinical Toxicology for Novel Chemical Entities

The journey of a new chemical entity (NCE) from the laboratory to the clinic is paved with rigorous safety evaluations.[1][2] The primary objectives of a preclinical toxicology program are to identify a safe starting dose for human trials, to understand potential target organs for toxicity, and to characterize the dose-response relationship of any adverse effects.[3][4] For a compound like 4-(Benzyloxy)-2-methylquinolin-6-amine, which belongs to the quinoline class of compounds, a keen awareness of potential class-specific toxicities, such as genotoxicity and hepatotoxicity, should inform the study design from the outset.[5][6][7][8]

Section 2: Acute Oral Toxicity Assessment

The initial step in characterizing the in vivo toxicity of 4-(Benzyloxy)-2-methylquinolin-6-amine is to determine its acute oral toxicity. This provides critical information on the potential hazards from a single, short-term exposure and helps in classifying the compound for safety labeling.[9][10] Furthermore, the data from this study will be instrumental in selecting dose levels for subsequent, longer-term studies.[9]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

The Up-and-Down Procedure is a validated method that allows for the estimation of the LD50 (the dose lethal to 50% of the test population) with a reduced number of animals compared to traditional methods.[10][11][12]

Step-by-Step Methodology:

  • Animal Model: The preferred rodent species is the rat, typically nulliparous, non-pregnant females.[9][11] A starting weight variation of no more than ± 20% of the mean weight is crucial for consistency.[9]

  • Housing and Acclimatization: Animals should be housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing. A minimum of 5 days of acclimatization is recommended.

  • Dose Formulation: The test substance should be formulated in an appropriate vehicle. Aqueous solutions are preferred; however, if the compound is not soluble, a suspension in a vehicle like 0.5% methylcellulose or corn oil can be used. The vehicle's toxicological properties should be well-characterized.[10]

  • Dosing Procedure: A single animal is dosed with the starting dose, which is selected based on any available in silico or in vitro data. The animal is observed for 48 hours.[11][12]

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level (typically a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

  • Observation Period: All animals are observed for a minimum of 14 days.[9][11] Observations should include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.[13] Body weight should be recorded weekly.[11]

  • Necropsy: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.[9][11]

Data Presentation:

ParameterObservation Details
LD50 Estimate Calculated using the maximum likelihood method.[11]
Clinical Signs Detailed description of any observed signs of toxicity.
Body Weight Changes Tabulated weekly body weights for each animal.
Gross Necropsy Findings Description of any macroscopic abnormalities.

Logical Flow of Acute Toxicity Testing:

Acute_Toxicity_Workflow start Start: Preliminary Data Review (In Silico/In Vitro) dose_selection Select Starting Dose (e.g., 175 mg/kg) start->dose_selection dose_animal_1 Dose Animal 1 dose_selection->dose_animal_1 observe_48h Observe for 48 hours dose_animal_1->observe_48h animal_1_outcome Animal 1 Outcome observe_48h->animal_1_outcome dose_higher Dose Next Animal at Higher Dose animal_1_outcome->dose_higher Survival dose_lower Dose Next Animal at Lower Dose animal_1_outcome->dose_lower Mortality continue_dosing Continue Dosing Sequence (4-5 animals) dose_higher->continue_dosing dose_lower->continue_dosing observe_14d Observe All Animals for 14 Days continue_dosing->observe_14d end_study End of Study: - Euthanasia - Gross Necropsy - LD50 Calculation observe_14d->end_study

Caption: Workflow for the Acute Oral Toxicity Up-and-Down Procedure.

Section 3: Repeated Dose Toxicity Studies (Sub-chronic and Chronic)

Following the acute assessment, repeated dose toxicity studies are essential to evaluate the effects of longer-term exposure to 4-(Benzyloxy)-2-methylquinolin-6-amine. These studies are designed to identify target organs of toxicity, characterize the dose-response relationship, and establish a No-Observed-Adverse-Effect-Level (NOAEL).[14]

Sub-chronic Toxicity Study (28-Day or 90-Day)

A 90-day study in two species (one rodent, one non-rodent) is a standard requirement for supporting most clinical trials.[14][15][16]

Experimental Protocol:

  • Species Selection: Typically, the Sprague-Dawley rat (rodent) and the Beagle dog (non-rodent).[17][18]

  • Dose Level Selection: Based on the acute toxicity data, at least three dose levels (low, mid, and high) and a control group are used. The high dose should produce some toxicity but not significant mortality. The low dose should ideally be a multiple of the anticipated human exposure.

  • Administration: The route of administration should mimic the intended clinical route, which for oral drug candidates is typically daily gavage.[14]

  • In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements, and regular ophthalmoscopic examinations.

  • Clinical Pathology: Blood samples are collected at specified intervals for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.

  • Terminal Procedures: At the end of the study, animals are euthanized. A full necropsy is performed, and selected organs are weighed. Tissues are collected and preserved for histopathological examination.

  • Recovery Groups: A subset of animals from the high-dose and control groups may be kept for a treatment-free period (e.g., 4 weeks) to assess the reversibility of any toxic effects.[4][19]

Data Summary Table:

EndpointParameters Measured
Clinical Observations Morbidity, mortality, behavioral changes.
Body Weight Weekly measurements.
Food Consumption Weekly measurements.
Hematology RBC, WBC, platelets, hemoglobin, hematocrit.
Clinical Chemistry Liver enzymes (ALT, AST), kidney function (BUN, creatinine), electrolytes.
Organ Weights Brain, liver, kidneys, heart, spleen, etc.
Histopathology Microscopic examination of tissues from all major organs.
Chronic Toxicity Study (6-Month or Longer)

For drugs intended for long-term use, chronic toxicity studies of 6 months or longer are required.[15][16][19] The design is similar to the sub-chronic study but with an extended duration.[15][19]

Repeated_Dose_Toxicity acute_data Acute Toxicity Data (LD50) dose_ranging Dose Range-Finding Study (e.g., 14-day) acute_data->dose_ranging subchronic_study Sub-chronic Study (90-day) - Rodent & Non-rodent - In-life Observations - Clinical Pathology - Histopathology dose_ranging->subchronic_study noael_determination Determine NOAEL subchronic_study->noael_determination chronic_study Chronic Study (≥6 months) - If intended for long-term use noael_determination->chronic_study Long-term use indicated human_risk_assessment Human Risk Assessment noael_determination->human_risk_assessment Short-term use chronic_study->human_risk_assessment

Caption: A tiered approach to genotoxicity assessment.

Section 5: Carcinogenicity Studies

Carcinogenicity studies are long-term bioassays designed to assess the tumorigenic potential of a drug. These studies are generally required for drugs that are expected to be administered continuously for at least six months. [20] The decision to conduct a full 2-year rodent bioassay can be informed by a weight-of-evidence (WoE) approach, which considers all available data, including genotoxicity results, findings from chronic toxicity studies, and the compound's mechanism of action. [21][22][23] Experimental Protocol: Two-Year Rodent Bioassay (ICH S1B)

  • Species: Typically conducted in two rodent species, often rats and mice. [21]2. Duration: Animals are dosed for the majority of their lifespan (e.g., 24 months for rats).

  • Dose Selection: Doses are based on data from chronic toxicity studies, with the high dose typically being the maximum tolerated dose (MTD).

  • Endpoints: The primary endpoint is the incidence of tumors in treated versus control groups. A full histopathological evaluation of all tissues is performed.

Section 6: Reproductive and Developmental Toxicity

These studies are essential to evaluate the potential effects of 4-(Benzyloxy)-2-methylquinolin-6-amine on fertility and embryonic development. [24][25][26][27] A standard battery of studies includes:

  • Fertility and Early Embryonic Development: Assesses effects on male and female reproductive function. [28]* Embryo-Fetal Development: Evaluates the potential for teratogenicity. [28]* Pre- and Postnatal Development: Examines effects on the offspring from conception through to sexual maturity. [28]

Section 7: Conclusion and Future Directions

This technical guide outlines a comprehensive and scientifically rigorous approach to evaluating the in vivo toxicity and safety profile of 4-(Benzyloxy)-2-methylquinolin-6-amine. By following these established principles and methodologies, researchers can generate the high-quality, reliable data necessary to support the continued development of this novel compound. The path from discovery to clinical application is long and complex, but a thorough understanding of a compound's safety profile is the bedrock upon which all future success is built.

References

  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec.
  • Guidelines for Reproductive Toxicity Risk Assessment. EPA.
  • OECD Test Guideline 401 - Acute Oral Toxicity.
  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (PDF)
  • Guidelines for Reproductive Toxicity Risk Assessment. US EPA.
  • ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals. EMA.
  • Subchronic Toxicity Testing - Chronic Toxicity Studies. Altasciences.
  • Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment. OECD.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals.
  • Sub-Chronic and Chronic Toxicity Studies.
  • Oncology Pharmaceuticals: Reproductive Toxicity Testing and Labeling Recommend
  • Genotoxicity testing of drugs. Miltenyi Biotec.
  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD.
  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contamin
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (PDF)
  • Genotoxicity. Cyprotex ADME-Tox Solutions - Evotec.
  • OECD 425: Acute Oral Toxicity - Up-and-Down Procedure. Nucro-Technics.
  • Subchronic/Chronic Toxicology Studies. Ichor Life Sciences.
  • Improving Prediction of Carcinogenicity to Reduce, Refine, and Replace the Use of Experimental Animals. PMC.
  • Genotoxicity Testing: Insights, Applications, and Advanced Microfluidic Setups. Elveflow.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals.
  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the tre
  • Understanding FDA Guidelines for Toxicity Studies. HistologiX.
  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD.
  • In Vitro Gene-Tox Services. Eurofins Discovery.
  • When to Start Subchronic & Chronic Toxicology Studies. WuXi AppTec.
  • Challenges And Opportunities For Reducing In Vivo Safety Assessment Testing With New Approach Methodologies. Drug Discovery Online.
  • Weight-of-Evidence Assessments: Carcinogenicity Testing. Premier Research.
  • SMALL MOLECULE SAFETY ASSESSMENT. Altasciences.
  • TESTING FOR CARCINOGENICITY OF PHARMACEUTICALS S1B(R1). ICH.
  • Toxicity studies: Subchronic for nonclinical research.
  • Carcinogenicity Studies. Inotiv.
  • PRECLINICAL TOXICOLOGY. Pacific BioLabs.
  • Preclinical Toxicology of Vaccines. PMC - NIH.
  • In Vitro Carcinogenicity Study.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide. Infinix Bio.

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Exploratory

An In-depth Technical Guide to Receptor Binding Affinity Assays for 4-(Benzyloxy)-2-methylquinolin-6-amine

This guide provides a comprehensive overview of the principles, methodologies, and data analysis for determining the receptor binding affinity of the novel compound, 4-(benzyloxy)-2-methylquinolin-6-amine. It is intended...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the principles, methodologies, and data analysis for determining the receptor binding affinity of the novel compound, 4-(benzyloxy)-2-methylquinolin-6-amine. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of quinoline-based small molecules.

Introduction: The Significance of 4-(Benzyloxy)-2-methylquinolin-6-amine and Receptor Profiling

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates targeting a wide array of biological receptors.[1][2][3] The compound 4-(benzyloxy)-2-methylquinolin-6-amine, with its distinct substitution pattern, presents a unique chemical entity with the potential for novel pharmacological activity. Determining its binding affinity for various receptors is a critical first step in elucidating its mechanism of action, identifying potential therapeutic targets, and assessing its selectivity profile.[4][5]

Receptor binding assays are fundamental tools in drug discovery, providing quantitative measures of the interaction between a ligand (the test compound) and its receptor.[6][7] These assays are essential for:

  • Target Identification and Validation: Discovering the primary biological targets of a novel compound.

  • Structure-Activity Relationship (SAR) Studies: Guiding the chemical optimization of lead compounds to enhance potency and selectivity.[8]

  • Selectivity Profiling: Assessing the potential for off-target effects by screening against a panel of receptors.[4]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Understanding the relationship between drug concentration and biological effect.

This guide will delve into the practical aspects of designing and executing robust receptor binding assays for 4-(benzyloxy)-2-methylquinolin-6-amine, with a focus on two widely applicable and powerful techniques: Radioligand Binding Assays and Fluorescence-Based Binding Assays.

Strategic Assay Selection: Choosing the Right Tool for the Target

The choice of a binding assay is dictated by several factors, including the nature of the target receptor, the availability of suitable reagents, and the desired throughput. For a novel compound like 4-(benzyloxy)-2-methylquinolin-6-amine, a tiered approach is often most effective.

Initial Broad Screening: Identifying Potential Target Families

Given the diverse biological activities of quinoline derivatives, an initial broad screening against a panel of common drug targets is a prudent strategy.[1][9] This can help to narrow down the potential receptor families of interest. Based on the structural motifs present in 4-(benzyloxy)-2-methylquinolin-6-amine, logical starting points for screening include:

  • G-Protein Coupled Receptors (GPCRs): A large and diverse family of receptors involved in a vast array of physiological processes.[5][8] Many quinoline-based compounds are known to interact with GPCRs such as serotonin (5-HT) and dopamine receptors.[1][3][9]

  • Kinases: These enzymes play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer.[4][10] Certain quinoline derivatives have shown activity as kinase inhibitors.[11][12]

  • Ion Channels: These membrane proteins are essential for neuronal signaling and muscle contraction.[13][14] Some quinoline compounds have been identified as modulators of ion channels.[15][16]

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are considered the gold standard for quantifying receptor-ligand interactions due to their high sensitivity, robustness, and direct measurement of binding.[6][7][17] These assays are particularly well-suited for membrane-bound receptors like GPCRs and ion channels.[6][14]

The fundamental principle involves the competition between a radiolabeled ligand (with known high affinity and specificity for the target receptor) and the unlabeled test compound (4-(benzyloxy)-2-methylquinolin-6-amine) for binding to the receptor. The amount of radioligand displaced by the test compound is measured, allowing for the determination of its binding affinity.[18]

Fluorescence-Based Assays: A High-Throughput Alternative

Fluorescence-based binding assays offer a non-radioactive alternative with high-throughput capabilities, making them ideal for screening large compound libraries and for detailed kinetic studies.[19][20] Common formats include:

  • Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescent light emitted from a labeled molecule (a fluorescently labeled ligand or "tracer").[19][20][21] When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger receptor protein, its rotation slows, leading to an increase in polarization. A test compound that competes for the same binding site will displace the tracer, causing a decrease in polarization.[20][22]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the transfer of energy between a donor fluorophore (e.g., europium) on the receptor and an acceptor fluorophore on a tracer ligand.[23][24] Binding of the tracer brings the donor and acceptor into close proximity, resulting in a high FRET signal. Displacement of the tracer by a test compound leads to a loss of FRET.[23][24]

In-Depth Experimental Protocols

The following sections provide detailed, step-by-step methodologies for conducting radioligand and fluorescence polarization binding assays. These protocols are designed to be self-validating by incorporating essential controls.

Protocol: Radioligand Competition Binding Assay for a GPCR Target

This protocol describes a filtration-based competition binding assay using a membrane preparation from cells expressing the target GPCR.

3.1.1. Materials and Reagents

  • Receptor Source: Frozen membrane preparation from cells heterologously expressing the target GPCR (e.g., HEK293 or CHO cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor.

  • Test Compound: 4-(Benzyloxy)-2-methylquinolin-6-amine, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Assay Buffer: Buffer composition is receptor-dependent but typically contains a buffering agent (e.g., 50 mM Tris-HCl, pH 7.4), divalent cations (e.g., 5 mM MgCl₂), and a protease inhibitor cocktail.[18]

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • 96-well Microplates: Standard or deep-well plates.

  • Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.[18]

  • Filtration Apparatus: A 96-well cell harvester.

  • Scintillation Fluid and Counter: For detecting radioactivity.

3.1.2. Experimental Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents (Buffer, Radioligand, Test Compound) Plate Plate Assay Components (Membranes, Compound, Radioligand) Reagents->Plate Membranes Thaw & Prepare Receptor Membranes Membranes->Plate Incubate Incubate to Reach Equilibrium Plate->Incubate Filter Separate Bound from Free (Filtration) Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Analyze Data (IC50 & Ki Calculation) Count->Analyze

3.1.3. Step-by-Step Procedure

  • Prepare Reagents:

    • Prepare serial dilutions of 4-(benzyloxy)-2-methylquinolin-6-amine in assay buffer. A typical concentration range would span from 10⁻¹⁰ M to 10⁻⁵ M.

    • Dilute the radioligand in assay buffer to a final concentration that is typically at or below its Kd value.

    • Dilute the receptor membrane preparation in assay buffer to a concentration that provides a sufficient signal-to-noise ratio.[18]

  • Assay Plate Setup:

    • To each well of a 96-well plate, add the assay components in the following order:

      • Total Binding Wells: 50 µL of assay buffer, 50 µL of radioligand, and 150 µL of membrane preparation.[18]

      • Non-specific Binding (NSB) Wells: 50 µL of the non-specific binding control ligand (at a high concentration, e.g., 1000x the radioligand Kd), 50 µL of radioligand, and 150 µL of membrane preparation.

      • Test Compound Wells: 50 µL of the 4-(benzyloxy)-2-methylquinolin-6-amine serial dilutions, 50 µL of radioligand, and 150 µL of membrane preparation.[18]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to allow the binding to reach equilibrium (typically 60-120 minutes).[18] Gentle agitation may be required.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester.[25]

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[25]

  • Detection:

    • Dry the filter mat, add scintillation fluid to each filter spot, and quantify the radioactivity using a scintillation counter.[26]

Protocol: Fluorescence Polarization (FP) Competition Binding Assay for a Kinase Target

This protocol outlines an FP-based assay to determine the binding of 4-(benzyloxy)-2-methylquinolin-6-amine to a purified kinase.

3.2.1. Materials and Reagents

  • Kinase: Purified, active or inactive kinase protein.

  • Fluorescent Tracer: A fluorescently labeled small molecule known to bind to the ATP-binding site of the kinase.

  • Test Compound: 4-(Benzyloxy)-2-methylquinolin-6-amine, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: A buffer that maintains the stability and activity of the kinase, typically containing a buffering agent (e.g., 20 mM HEPES, pH 7.5), salt (e.g., 100 mM NaCl), a reducing agent (e.g., 2 mM DTT), and a non-ionic detergent (e.g., 0.05% Tween-20).[21]

  • 384-well, low-volume, black microplates: To minimize background fluorescence.

  • Fluorescence Polarization Plate Reader: Equipped with appropriate excitation and emission filters for the chosen fluorophore.

3.2.2. Experimental Workflow

FP_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents (Buffer, Tracer, Test Compound, Kinase) Plate Plate Assay Components (Compound, Kinase, Tracer) Reagents->Plate Incubate Incubate to Reach Equilibrium Plate->Incubate Read Measure Fluorescence Polarization Incubate->Read Analyze Analyze Data (IC50 Calculation) Read->Analyze

3.2.3. Step-by-Step Procedure

  • Reagent Preparation:

    • Prepare serial dilutions of 4-(benzyloxy)-2-methylquinolin-6-amine in assay buffer.

    • Prepare a solution of the kinase in assay buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.

    • Prepare a solution of the fluorescent tracer in assay buffer. The concentration should be at or below its Kd for the kinase.[20]

  • Assay Plate Setup:

    • To the wells of a 384-well plate, add the components in the following order:

      • Low Polarization Control (Tracer only): Assay buffer, test compound vehicle (e.g., DMSO), and fluorescent tracer.

      • High Polarization Control (Tracer + Kinase): Assay buffer, test compound vehicle, kinase, and fluorescent tracer.

      • Test Compound Wells: Serial dilutions of 4-(benzyloxy)-2-methylquinolin-6-amine, kinase, and fluorescent tracer.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium (typically 30-60 minutes), protected from light.[20]

  • Measurement:

    • Measure the fluorescence polarization on a suitable plate reader using the appropriate excitation and emission wavelengths for the fluorophore.[21]

Data Analysis and Interpretation: From Raw Data to Meaningful Insights

Proper data analysis is crucial for extracting accurate binding affinity parameters.

Key Parameters
  • IC₅₀ (Inhibitory Concentration 50%): The concentration of the test compound that displaces 50% of the specific binding of the radioligand or fluorescent tracer.[18]

  • Kᵢ (Inhibition Constant): An estimate of the equilibrium dissociation constant of the test compound. It is a more absolute measure of affinity than the IC₅₀ because it takes into account the concentration and affinity of the labeled ligand.[18]

  • Kₔ (Dissociation Constant): The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. This is determined through saturation binding experiments.

Data Analysis Workflow

Data_Analysis_Workflow RawData Raw Data (CPM or mP values) CalcSpecificBinding Calculate Specific Binding (Total - Non-specific) RawData->CalcSpecificBinding NormalizeData Normalize Data (% Inhibition) CalcSpecificBinding->NormalizeData PlotData Plot % Inhibition vs. log[Compound Concentration] NormalizeData->PlotData FitCurve Fit Sigmoidal Dose-Response Curve (Non-linear Regression) PlotData->FitCurve DetermineIC50 Determine IC50 FitCurve->DetermineIC50 CalculateKi Calculate Ki (Cheng-Prusoff Equation) DetermineIC50->CalculateKi FinalResult Final Result (Binding Affinity) CalculateKi->FinalResult

Calculations
  • Specific Binding: For radioligand assays, calculate the specific binding at each concentration of the test compound:

    • Specific Binding = Total Binding - Non-specific Binding[26]

  • Percent Inhibition: Normalize the data to express the specific binding in the presence of the test compound as a percentage of the control specific binding (without the test compound).

  • Curve Fitting: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).[18] This will yield the IC₅₀ value.

  • Kᵢ Calculation: For competition binding assays, calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation :[18]

    • Kᵢ = IC₅₀ / (1 + ([L]/Kₔ))

    • Where:

      • [L] is the concentration of the radioligand or fluorescent tracer used in the assay.

      • Kₔ is the dissociation constant of the radioligand or tracer for the receptor.

Data Presentation

Summarize the quantitative binding data in a clear and concise table for easy comparison.

Receptor TargetAssay TypeRadioligand/TracerKᵢ of 4-(Benzyloxy)-2-methylquinolin-6-amine (nM)
e.g., 5-HT₂ₐ ReceptorRadioligand[³H]-KetanserinValue
e.g., EGFR KinaseFPFluorescent ATP analogValue
e.g., hERG ChannelRadioligand[³H]-AstemizoleValue

Conclusion and Future Directions

This guide has provided a detailed framework for conducting receptor binding affinity assays for the novel compound 4-(benzyloxy)-2-methylquinolin-6-amine. By employing these robust methodologies, researchers can accurately determine its binding profile, providing critical insights into its pharmacological properties. The initial binding data will serve as a foundation for more advanced studies, including functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its identified targets, and in vivo studies to evaluate its therapeutic potential.

References

  • Vertex AI Search. (2025, April 29).
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Cre
  • Creative Biogene. GPCR Screening & Profiling with Binding Assays.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
  • Gifford Bioscience. Radioligand Binding Assay.
  • BenchChem.
  • Bio-protocol.
  • Bio-protocol. Radioligand binding assays.
  • ACS Medicinal Chemistry Letters. (2014, February 13).
  • Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay.
  • PMC.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • BenchChem.
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  • Invitrogen. LanthaScreen® Eu Kinase Binding Assay for TYK2.
  • Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results.
  • PubMed. Radioligand binding methods: practical guide and tips.
  • ICE Bioscience. (2024, November 6). Advancing GPCR Drug Discovery.
  • Journal of Medicinal Chemistry. (2004, December 13). Discovery of Novel Quinoline-Based Estrogen Receptor Ligands Using Peptide Interaction Profiling.
  • ACS Publications. (2023, December 22). Direct Binding Methods to Measure Receptor–Ligand Interactions.
  • PMC. (2013, December 26).
  • Molecular Devices.
  • ConnectSci. (2009, February 19).
  • PubMed. (2016, March 3).
  • MDPI. (2022, June 28). Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na + Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases.
  • PMC. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel.
  • ACS Medicinal Chemistry Letters. (2018, September 26). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel.
  • Eurofins Discovery. Ion Channel Binding Assays.
  • ResearchGate. The novel quinoline derivative as a KCa3.

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Foundational

metabolic stability of 4-(Benzyloxy)-2-methylquinolin-6-amine in liver microsomes

An In-Depth Technical Guide to the Metabolic Stability of 4-(Benzyloxy)-2-methylquinolin-6-amine in Liver Microsomes Authored by a Senior Application Scientist Abstract The metabolic stability of a drug candidate is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Stability of 4-(Benzyloxy)-2-methylquinolin-6-amine in Liver Microsomes

Authored by a Senior Application Scientist

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive, in-depth exploration of the methodologies used to assess the metabolic stability of 4-(Benzyloxy)-2-methylquinolin-6-amine, a novel quinoline derivative, using liver microsomes. We will delve into the theoretical underpinnings of hepatic metabolism, provide a detailed, field-proven experimental protocol, and discuss the analysis and interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and self-validating in vitro metabolic assays.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from discovery to clinical application, early assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Among these, metabolic stability—the susceptibility of a compound to biotransformation—stands out as a key parameter.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in vivo, while a compound that is too stable may accumulate and lead to toxicity.[1]

The liver is the primary organ for drug metabolism, with the cytochrome P450 (CYP) superfamily of enzymes, located within the endoplasmic reticulum, playing a dominant role.[3][4] Liver microsomes, which are vesicles of the endoplasmic reticulum, are enriched with these enzymes and thus serve as a cost-effective, reproducible, and high-throughput in vitro tool for predicting hepatic clearance.[5][6][7]

This guide focuses on 4-(Benzyloxy)-2-methylquinolin-6-amine. Its quinoline core is a privileged scaffold in medicinal chemistry, but is also known to be a substrate for various CYP enzymes, including CYP2A6 and CYP2E1, which can mediate the formation of oxides and hydroxylated metabolites.[8][9][10] The specific substituents—a benzyloxy group, a methyl group, and an amine group—introduce additional potential sites for metabolic attack. Understanding the metabolic fate of this specific molecule is therefore essential for its development.

Theoretical Framework: Predicting the Metabolic Fate

The structure of 4-(Benzyloxy)-2-methylquinolin-6-amine suggests several potential avenues for metabolism mediated by microsomal enzymes. The primary reactions are anticipated to be Phase I oxidative reactions catalyzed by CYPs, requiring NADPH as a cofactor.[3]

Potential Metabolic Hotspots:

  • O-Dealkylation (O-Debenzylation): The benzyloxy group is a prime target for oxidative cleavage, yielding the corresponding 4-hydroxyquinoline metabolite and benzaldehyde. This is a very common metabolic pathway for benzyl ethers.

  • Aromatic Hydroxylation: The quinoline ring system and the benzyl ring are both susceptible to hydroxylation at various positions. Based on known quinoline metabolism, hydroxylation at the 3-position is a possibility.[8][10]

  • N-Oxidation/Hydroxylation: The quinoline ring nitrogen can be oxidized to an N-oxide, a known pathway for quinoline itself.[9][10] The primary amine at the 6-position is also a potential site for oxidation.

  • Aliphatic Hydroxylation: The methyl group at the 2-position can be oxidized to a hydroxymethyl group, which may be further oxidized to a carboxylic acid.

  • Epoxidation: The quinoline ring can undergo epoxidation, leading to the formation of dihydrodiol derivatives, a pathway that has been observed for the parent quinoline molecule.[8][10]

The following diagram illustrates these potential primary metabolic pathways.

G cluster_0 4-(Benzyloxy)-2-methylquinolin-6-amine (Parent) cluster_1 Potential Phase I Metabolites Parent Parent Compound M1 4-Hydroxy Metabolite Parent->M1 O-Debenzylation (CYPs) M2 Hydroxylated Quinoline Parent->M2 Aromatic Hydroxylation (CYPs) M3 N-Oxide Parent->M3 N-Oxidation (CYPs, FMOs) M4 Hydroxylated Methyl Group Parent->M4 Aliphatic Hydroxylation (CYPs)

Caption: Predicted Phase I metabolic pathways for 4-(Benzyloxy)-2-methylquinolin-6-amine.

Experimental Design: A Self-Validating Protocol

The core of a reliable metabolic stability assessment is a protocol that is not only precise but also includes internal checks to validate the integrity of the experiment. This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 4-(Benzyloxy)-2-methylquinolin-6-amine in pooled human, rat, and mouse liver microsomes.[11][12] The use of multiple species is crucial for understanding interspecies differences in metabolism, which is vital for preclinical-to-human extrapolation.[3][6]

Materials and Reagents
Reagent/MaterialSpecificationsRationale & Causality
Test Compound 4-(Benzyloxy)-2-methylquinolin-6-amine, >98% purityHigh purity is essential to ensure that the observed depletion is of the parent compound and not an impurity.
Liver Microsomes Pooled Human (mixed gender, >20 donors), Male Sprague-Dawley Rat, Male CD-1 MousePooling minimizes inter-individual variability.[6] Specific rat and mouse strains are chosen for consistency with historical toxicology data.
Phosphate Buffer 100 mM Potassium Phosphate, pH 7.4This buffer system maintains a physiological pH optimal for the activity of most CYP enzymes.[13]
NADPH Regenerating System Solution A (NADP+, Glucose-6-Phosphate), Solution B (Glucose-6-Phosphate Dehydrogenase)Provides a sustained supply of the essential cofactor NADPH, ensuring the reaction rate is not limited by cofactor depletion.[5][11]
Positive Control Compounds Verapamil (high clearance), Testosterone (moderate clearance)These controls validate the metabolic competency of the microsomal lots and the assay procedure. Their known stability provides a benchmark.[11]
Termination Solution Acetonitrile with Internal Standard (e.g., Tolbutamide)Acetonitrile precipitates microsomal proteins, effectively stopping the reaction.[13][14] The internal standard corrects for variability during sample processing and analysis.
LC-MS/MS System Triple Quadrupole Mass Spectrometer with UPLCProvides the required sensitivity and selectivity for accurate quantification of the test compound in a complex biological matrix.[15][16]
Experimental Workflow

The workflow is designed for clarity, precision, and to minimize variability.

G A 1. Preparation - Thaw Microsomes on Ice - Prepare Reagent Master Mixes B 2. Pre-incubation (37°C, 5 min) - Microsomes + Buffer + Test Compound A->B C 3. Reaction Initiation - Add NADPH Regenerating System B->C D 4. Time-Point Sampling - Aliquots taken at 0, 5, 15, 30, 60 min C->D E 5. Reaction Termination - Add cold Acetonitrile + Internal Standard D->E F 6. Sample Processing - Centrifuge to pellet protein - Transfer supernatant E->F G 7. LC-MS/MS Analysis - Quantify remaining parent compound F->G H 8. Data Analysis - Calculate t½ and CLint G->H

Caption: High-level workflow for the microsomal metabolic stability assay.

Step-by-Step Incubation Procedure

This procedure assumes a final incubation volume of 200 µL. All preparations should be done on ice to preserve enzyme activity.

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of 4-(Benzyloxy)-2-methylquinolin-6-amine in DMSO.

    • Prepare intermediate solutions by diluting the stock solution in buffer. The final concentration of the test compound in the incubation will be 1 µM. This concentration is generally assumed to be below the Michaelis-Menten constant (Km) for most CYPs, approximating first-order kinetics.[13][17]

    • The final DMSO concentration must be kept low (<0.5%) to avoid inhibiting enzyme activity.

  • Thaw Microsomes: Thaw frozen liver microsomes rapidly in a 37°C water bath and immediately place them on ice.[13] Keep them on ice at all times.

  • Prepare Incubation Mixtures: In a 96-well plate, prepare the following for each species and control:

    • Test Incubations (+NADPH):

      • 158 µL of 100 mM Phosphate Buffer (pH 7.4)

      • 20 µL of Test Compound (20 µM intermediate stock)

      • 2 µL of Liver Microsomes (20 mg/mL stock, for a final concentration of 0.5 mg/mL)

    • Negative Control (-NADPH):

      • Prepare as above but replace the NADPH solution in step 5 with buffer. This control accounts for non-NADPH-dependent degradation.

    • Positive Controls:

      • Prepare incubations for Verapamil and Testosterone in the same manner as the test compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate with the enzymes.[11]

  • Initiate Reaction: Start the reaction by adding 20 µL of the pre-warmed NADPH regenerating system to each well (except the -NADPH controls). The time of addition is T=0.

  • Sampling and Termination: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to the appropriate wells.[13] For the T=0 sample, the acetonitrile should be added before the NADPH solution.

  • Sample Processing: Once all time points are collected, seal the plate and centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Data Analysis and Interpretation

The objective of the data analysis is to determine the rate of disappearance of the parent compound.

LC-MS/MS Quantification

The concentration of 4-(Benzyloxy)-2-methylquinolin-6-amine in each sample is determined by comparing the peak area ratio (Parent Compound / Internal Standard) to a standard curve.

Calculation of Kinetic Parameters

The rate of metabolism is determined by monitoring the depletion of the parent drug over time.

  • Plot the Data: Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • Determine the Slope: The slope of the line, determined by linear regression, represents the elimination rate constant (k).

    • Slope = -k

  • Calculate In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

    • t½ (min) = 0.693 / k[1][18]

  • Calculate In Vitro Intrinsic Clearance (CLint): CLint represents the inherent ability of the liver to metabolize a drug.[1] It is calculated using the following formula:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))[1]

Presentation of Data

Results should be tabulated for clear comparison across species.

Table 1: Hypothetical Metabolic Stability Data for 4-(Benzyloxy)-2-methylquinolin-6-amine

Speciest½ (min)CLint (µL/min/mg protein)Stability Classification
Human 25.554.3Moderate
Rat 9.8141.4Low (High Clearance)
Mouse 65.121.3High (Low Clearance)
Verapamil (Control) 11.2123.7Low (High Clearance)
Testosterone (Control) 32.043.3Moderate

Note: Stability classification is relative and often project-specific. Generally, t½ < 10 min is low stability, 10-30 min is moderate, and >30 min is high stability.[2]

Interpretation of Results

The hypothetical data in Table 1 would lead to several key insights for the drug development team:

  • Human Prediction: The compound shows moderate stability in human liver microsomes, suggesting it may have an acceptable half-life in vivo.[15][17]

  • Interspecies Variability: There is significant variation between species. The rapid metabolism in rats (low stability) suggests that rats may not be an ideal model for predicting human pharmacokinetics for this compound, as they would clear the drug much faster. Conversely, the mouse shows slower metabolism. This information is critical for selecting the appropriate species for toxicology and efficacy studies.

  • Self-Validation: The results for the control compounds, Verapamil and Testosterone, fall within their expected ranges, confirming that the microsomal preparations were active and the assay was performed correctly. The -NADPH control should show minimal degradation (>95% remaining), confirming the metabolism is primarily CYP-dependent.

Conclusion and Future Directions

The in vitro metabolic stability assay using liver microsomes is an indispensable tool in modern drug discovery.[7][12] By employing the robust, self-validating protocol detailed in this guide, researchers can confidently assess the metabolic fate of novel compounds like 4-(Benzyloxy)-2-methylquinolin-6-amine. The data generated—half-life and intrinsic clearance across species—provides a critical foundation for predicting in vivo pharmacokinetic parameters and making informed decisions about which candidates to advance.[4]

Subsequent steps would involve metabolite identification studies to confirm the predicted metabolic pathways and reaction phenotyping to identify the specific CYP isozymes responsible for the observed clearance. This comprehensive metabolic profile is essential for a complete understanding of the compound's disposition and potential for drug-drug interactions.

References

  • Title: Cytochrome P450 species involved in the metabolism of quinoline Source: PubMed URL: [Link]

  • Title: Cytochrome P450 species involved in the metabolism of quinoline Source: Oxford Academic URL: [Link]

  • Title: Cytochrome P450 species involved in the metabolism of quinoline Source: Oxford Academic URL: [Link]

  • Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL: [Link]

  • Title: metabolic stability in liver microsomes Source: Mercell URL: [Link]

  • Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: IntechOpen URL: [Link]

  • Title: Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity Source: PubMed URL: [Link]

  • Title: Cytochrome P450 species involved in the metabolism of quinoline. Source: Semantic Scholar URL: [Link]

  • Title: Advanced in vitro metabolic stability assays for drug discovery Source: Nuvisan URL: [Link]

  • Title: Microsomal Stability Source: Cyprotex URL: [Link]

  • Title: A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes Source: RSC Publishing URL: [Link]

  • Title: Metabolic stability studies in mouse, rat, and human microsomes.... Source: ResearchGate URL: [Link]

  • Title: Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4 Source: PMC URL: [Link]

  • Title: A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes Source: PMC URL: [Link]

  • Title: In vitro drug metabolism: for the selection of your lead compounds Source: MTT-lab URL: [Link]

  • Title: Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability Source: PLOS ONE URL: [Link]

  • Title: Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation Source: MDPI URL: [Link]

  • Title: metabolic stability & determining intrinsic drug clearance Source: YouTube URL: [Link]

  • Title: In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes Source: Corning Life Sciences URL: [Link]

  • Title: Metabolic Stability In Drug Metabolism: IVIVE Models Source: Pharmaron URL: [Link]

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Exploratory

A Technical Guide to the Predicted Blood-Brain Barrier Permeability of 4-(Benzyloxy)-2-methylquinolin-6-amine

Introduction: The Imperative of CNS Permeability in Drug Discovery The blood-brain barrier (BBB) is a formidable, selective barrier that meticulously regulates the passage of substances from the circulatory system into t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of CNS Permeability in Drug Discovery

The blood-brain barrier (BBB) is a formidable, selective barrier that meticulously regulates the passage of substances from the circulatory system into the central nervous system (CNS).[1] This neuroprotective gatekeeper is essential for maintaining brain homeostasis but poses a significant challenge for the development of therapeutics targeting CNS disorders.[2] An estimated 98% of small-molecule drugs are unable to cross the BBB, making early-stage assessment of CNS permeability a critical step in the drug discovery pipeline.[3] This guide provides a multi-faceted technical framework for predicting the BBB permeability of a novel compound, 4-(Benzyloxy)-2-methylquinolin-6-amine , integrating computational modeling, in vitro validation, and in vivo considerations. By synthesizing predictive data with established experimental protocols, we aim to provide a comprehensive workflow for researchers, scientists, and drug development professionals.

Part 1: In Silico Prediction and Physicochemical Analysis

Computational, or in silico, methods offer a rapid and cost-effective first pass to estimate a compound's likelihood of crossing the BBB.[2][4] These models leverage key physicochemical properties that are known to govern passive diffusion across the lipid-rich endothelial cells of the BBB.

Physicochemical Profiling of 4-(Benzyloxy)-2-methylquinolin-6-amine

The first step in our analysis is to determine the critical molecular descriptors for 4-(Benzyloxy)-2-methylquinolin-6-amine. Using the SwissADME web tool, a reliable platform for evaluating pharmacokinetic properties, we obtained the following key parameters.[1][2][5][6][7]

PropertyPredicted ValueBBB Permeability ImplicationSource
Molecular Formula C₁₇H₁₆N₂O-SwissADME
Molecular Weight (MW) 264.32 g/mol Favorable (< 400-500 Da is preferred for passive diffusion)SwissADME
Lipophilicity (logP) 3.85Favorable (Optimal range is typically 1.5-4.0)SwissADME
Topological Polar Surface Area (TPSA) 41.57 ŲFavorable (< 90 Ų is generally considered optimal for CNS penetration)SwissADME
Hydrogen Bond Donors 1Favorable (≤ 3 is preferred)SwissADME
Hydrogen Bond Acceptors 3Favorable (≤ 7 is preferred)SwissADME
BBB Permeation Prediction YesDirect computational prediction based on the BOILED-Egg modelSwissADME

Analysis of In Silico Data: The physicochemical profile of 4-(Benzyloxy)-2-methylquinolin-6-amine is highly suggestive of good BBB permeability. Its molecular weight is well within the range suitable for passive diffusion. The predicted logP indicates sufficient lipophilicity to partition into the lipid membranes of the BBB endothelium without being so high as to risk retention within the membrane. Furthermore, the low topological polar surface area (TPSA) and the number of hydrogen bond donors and acceptors align with established guidelines for CNS-active compounds. The direct "Yes" prediction from the integrated BOILED-Egg model within SwissADME, which graphically plots lipophilicity against polarity, further strengthens this hypothesis.[1]

In Silico Prediction Workflow

The computational assessment follows a logical sequence, beginning with the basic molecular structure and culminating in a qualitative prediction.

G cluster_input Input Data cluster_analysis Computational Analysis cluster_output Prediction Output SMILES 1. Obtain SMILES String Nc1cc2nc(C)cc(OCc3ccccc3)c2cc1 SwissADME 2. Input into SwissADME Web Tool SMILES->SwissADME Calc 3. Calculate Physicochemical Properties (MW, logP, TPSA, H-Bonds) SwissADME->Calc Model 4. Apply Predictive Models (e.g., BOILED-Egg) Calc->Model Result 5. Permeability Prediction (High Probability of BBB+) Model->Result

Caption: Workflow for in silico prediction of BBB permeability.

Part 2: In Vitro Experimental Validation

While in silico models are powerful screening tools, experimental validation is crucial for confirming the predictions.[8] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a robust, high-throughput in vitro method for assessing the passive permeability of compounds.[9][10][11] The PAMPA-BBB variation uses a lipid composition that mimics the brain's endothelial cell membrane.[12][13]

PAMPA-BBB Assay: Principle and Rationale

The PAMPA-BBB assay measures the diffusion of a test compound from a donor compartment, through an artificial lipid membrane, into an acceptor compartment.[9] The rate of diffusion provides an effective permeability (Pe) value, which correlates with in vivo passive transport across the BBB. This assay is selected for its cost-effectiveness, speed, and specific focus on the transcellular passive diffusion mechanism, which is predicted to be the primary route of entry for 4-(Benzyloxy)-2-methylquinolin-6-amine based on its physicochemical properties.[11][12]

Detailed Experimental Protocol: PAMPA-BBB

This protocol outlines the key steps for evaluating 4-(Benzyloxy)-2-methylquinolin-6-amine using a commercial PAMPA-BBB kit.

Materials:

  • PAMPA-BBB 96-well plate system (e.g., from BioAssay Systems or Pion Inc.)[10][13]

  • 4-(Benzyloxy)-2-methylquinolin-6-amine (test compound)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Porcine Brain Lipids (PBL) in dodecane[12]

  • High-integrity control compounds (e.g., propranolol for high permeability, theophylline for low permeability)

  • 96-well UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a working solution by diluting the stock into PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be kept low (<1%) to avoid disrupting the lipid membrane.

  • Membrane Coating: Carefully coat the filter of the donor plate with 3-5 µL of the PBL/dodecane solution.[12] Allow the solvent to evaporate, leaving a stable artificial lipid membrane.

  • Loading the Plates:

    • Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

    • Donor Plate: Add 297 µL of PBS to the donor plate wells, then add 3 µL of the 100 mg/mL test compound solution to the appropriate wells.[12] Include wells for high and low permeability controls and a blank (PBS with DMSO).

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate this assembly at a controlled temperature (e.g., 37°C) for a defined period (e.g., 4-18 hours) with gentle agitation.[12]

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or LC-MS/MS for higher sensitivity).

  • Data Analysis: Calculate the effective permeability (Pe) using the following equation: Pe (cm/s) = [ -ln(1 - C_A / C_eq) ] * (V_D * V_A) / ( (V_D + V_A) * Area * Time ) Where:

    • C_A is the concentration in the acceptor well.

    • C_eq is the equilibrium concentration.

    • V_D and V_A are the volumes of the donor and acceptor wells.

    • Area is the surface area of the membrane.

    • Time is the incubation time in seconds.

Interpretation of Results: The calculated Pe value for 4-(Benzyloxy)-2-methylquinolin-6-amine would be compared against established thresholds:

  • Pe > 4.0 x 10⁻⁶ cm/s: High probability of BBB permeation (CNS+)

  • Pe < 2.0 x 10⁻⁶ cm/s: Low probability of BBB permeation (CNS-)

  • 2.0 < Pe < 4.0 x 10⁻⁶ cm/s: Uncertain/borderline permeability

PAMPA-BBB Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Cmpd 1. Prepare Test Compound & Control Solutions Load_Plates 3. Load Donor & Acceptor Plates Prep_Cmpd->Load_Plates Coat_Membrane 2. Coat Donor Plate with Artificial Lipid Coat_Membrane->Load_Plates Incubate 4. Incubate Plate 'Sandwich' (e.g., 37°C) Load_Plates->Incubate Quantify 5. Quantify Compound Concentration (UV-Vis/LC-MS) Incubate->Quantify Calc_Pe 6. Calculate Permeability (Pe value) Quantify->Calc_Pe Classify 7. Classify as CNS+ or CNS- Calc_Pe->Classify

Caption: Experimental workflow for the PAMPA-BBB assay.

Part 3: In Vivo Confirmation and Advanced Considerations

While in vitro assays provide valuable data on passive permeability, they cannot fully replicate the complexity of the in vivo BBB, which includes active efflux and influx transporters.[3][6] Therefore, for compounds with high potential, in vivo studies in animal models remain the gold standard for definitively quantifying brain penetration.[8][14]

Key In Vivo Methodologies:

  • Brain-to-Plasma Concentration Ratio (LogBB): This classic method involves administering the compound to an animal (typically a mouse or rat) and, after a period to allow for distribution, measuring its concentration in both brain homogenate and plasma.[3] The resulting ratio (logBB) provides a direct measure of brain penetration.

  • Intracerebral Microdialysis: This advanced technique allows for the continuous sampling of the unbound, pharmacologically active concentration of a drug in the brain's extracellular fluid over time.[1] It provides a detailed pharmacokinetic profile within the CNS.

  • Imaging Techniques: Non-invasive methods like Positron Emission Tomography (PET) and Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) can be used to visualize and quantify the passage of a compound or tracer into the brain in real-time.[1][15]

Conclusion and Forward Outlook: The predictive analysis of 4-(Benzyloxy)-2-methylquinolin-6-amine indicates a high probability of blood-brain barrier permeability. Its physicochemical properties align well with those of known CNS-active molecules. The recommended in vitro PAMPA-BBB assay serves as a crucial next step to experimentally validate this computational hypothesis. A positive result from this assay would provide strong justification for advancing the compound to more resource-intensive in vivo studies to confirm its potential as a CNS-targeted therapeutic agent. This integrated, multi-tiered approach ensures that resources are focused on the most promising candidates, accelerating the path from discovery to clinical application.

References

  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - PMC. (n.d.).
  • SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. (2022, August 19).
  • SwissDrugDesign - Molecular Modelling Group. (n.d.).
  • In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. (2005, November 9).
  • Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. (n.d.).
  • New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules - PMC. (n.d.).
  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed. (2017, March 3).
  • SwissADME · bio.tools. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Pion Inc. (2024, January 30).
  • 2.8. Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). (n.d.).
  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - Frontiers. (n.d.).
  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier - MDPI. (2026, January 31).
  • In vivo methods for imaging blood–brain barrier function and dysfunction - PMC. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit - BioAssay Systems. (n.d.).
  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - JoVE. (2017, October 27).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform | Paralab. (n.d.).
  • Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors - PMC. (2024, April 19).
  • In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs … - ResearchGate. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 4-(Benzyloxy)-2-methylquinolin-6-amine

Introduction and Strategic Overview Quinoline derivatives, particularly those with functionalization at the 4- and 6-positions, are highly valued in medicinal chemistry as intermediates for antitubercular agents, kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

Quinoline derivatives, particularly those with functionalization at the 4- and 6-positions, are highly valued in medicinal chemistry as intermediates for antitubercular agents, kinase inhibitors, and other advanced pharmacological compounds[1]. The compound 4-(Benzyloxy)-2-methylquinolin-6-amine presents a unique synthetic challenge: it requires the precise assembly of the quinoline core followed by orthogonal protection/deprotection or chemoselective functionalization to preserve both the primary amine and the benzyl ether.

While simpler derivatives like 2-methylquinolin-6-amine are commercially available or synthesized via direct amination[2][3], the presence of the 4-benzyloxy group necessitates a de novo construction to avoid regioselectivity issues during late-stage functionalization.

Synthetic Strategy

The most robust and scalable approach relies on a three-step linear sequence:

  • Conrad-Limpach Cyclization: Construction of the 4-quinolone core bearing a nitro group at the 6-position.

  • O-Benzylation: Selective alkylation of the 4-hydroxyl group over the quinoline nitrogen[1].

  • Chemoselective Reduction: Reduction of the 6-nitro group to the target amine without cleaving the sensitive O-benzyl ether.

ForwardSynthesis Starting 4-Nitroaniline + Ethyl acetoacetate Quinolone 2-Methyl-6-nitro quinolin-4-ol Starting->Quinolone Step 1: Conrad-Limpach Nitro 4-(Benzyloxy)-2-methyl -6-nitroquinoline Quinolone->Nitro Step 2: O-Benzylation Target 4-(Benzyloxy)-2-methyl quinolin-6-amine Nitro->Target Step 3: Selective Reduction

Figure 1: Three-step forward synthesis pathway for 4-(Benzyloxy)-2-methylquinolin-6-amine.

Detailed Experimental Methodologies

Step 1: Synthesis of 2-Methyl-6-nitroquinolin-4-ol via Conrad-Limpach Reaction

Mechanistic Rationale: The Conrad-Limpach reaction is thermodynamically driven. The initial condensation of 4-nitroaniline with ethyl acetoacetate must be performed at moderate temperatures (~140 °C) to form the crotonate intermediate. Subsequent thermal cyclization requires extreme heat (>250 °C) to overcome the activation energy barrier for ring closure, preventing the formation of the kinetically favored 2-quinolone byproducts.

Protocol:

  • Condensation: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, combine 4-nitroaniline (13.8 g, 100 mmol), ethyl acetoacetate (14.3 g, 110 mmol), and catalytic glacial acetic acid (1 mL) in 150 mL of toluene.

  • Reflux the mixture at 120–130 °C for 4–6 hours until the theoretical volume of water is collected. Concentrate the mixture under reduced pressure to yield the crude enamine intermediate.

  • Cyclization: Heat 100 mL of Dowtherm A (biphenyl/diphenyl ether mixture) to 250 °C in a 500 mL three-neck flask.

  • Dissolve the crude enamine in a minimal amount of warm Dowtherm A and add it dropwise to the heavily refluxing solvent over 15 minutes. Critical Step: Maintaining the temperature above 240 °C during addition is essential for high yield.

  • Reflux for an additional 30 minutes, then cool the reaction mixture to room temperature.

  • Isolation: Dilute the cooled mixture with hexanes (200 mL). The product will precipitate as a brown/yellow solid. Filter, wash extensively with hexanes to remove Dowtherm A, and dry under vacuum to afford 2-methyl-6-nitroquinolin-4-ol.

Step 2: O-Benzylation to 4-(Benzyloxy)-2-methyl-6-nitroquinoline

Mechanistic Rationale: 4-Quinolones exhibit tautomerism, meaning alkylation can occur at the nitrogen (N-alkylation) or the oxygen (O-alkylation). Utilizing a polar aprotic solvent like Dimethylformamide (DMF) with a mild base (K₂CO₃) strongly favors O-alkylation. Recent methodologies demonstrate that ultrasound-assisted synthesis significantly enhances reaction rates and yields for benzyloxy-quinoline derivatives compared to traditional thermal heating[1].

Protocol:

  • In a 250 mL flask, suspend 2-methyl-6-nitroquinolin-4-ol (10.2 g, 50 mmol) and anhydrous potassium carbonate (K₂CO₃, 13.8 g, 100 mmol) in 100 mL of anhydrous DMF.

  • Stir at room temperature for 15 minutes to allow for deprotonation.

  • Add benzyl bromide (BnBr, 10.3 g, 60 mmol) dropwise via syringe.

  • Reaction: Subject the mixture to ultrasonic irradiation (or conventional heating at 60 °C) for 2–4 hours. Monitor completion via TLC (Hexane:EtOAc 3:1).

  • Workup: Pour the reaction mixture into 400 mL of ice-cold distilled water. Stir vigorously until a solid precipitates.

  • Filter the precipitate, wash with water, and recrystallize from ethanol to yield pure 4-(benzyloxy)-2-methyl-6-nitroquinoline.

Step 3: Chemoselective Reduction to 4-(Benzyloxy)-2-methylquinolin-6-amine

Mechanistic Rationale: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is strictly contraindicated here, as it will readily cleave the benzyl ether protecting group. To preserve the O-benzyl moiety while reducing the nitro group to an amine, a mild, chemoselective electron-transfer reduction using Iron powder and Ammonium Chloride (Béchamp reduction variant) is required.

Protocol:

  • In a 250 mL round-bottom flask, dissolve 4-(benzyloxy)-2-methyl-6-nitroquinoline (8.8 g, 30 mmol) in a mixture of ethanol (120 mL) and water (30 mL).

  • Add iron powder (8.4 g, 150 mmol, 5 eq) and ammonium chloride (NH₄Cl, 8.0 g, 150 mmol, 5 eq).

  • Heat the suspension to a gentle reflux (80 °C) with vigorous mechanical stirring for 4 hours.

  • Monitoring: Verify the disappearance of the nitro compound via LC-MS or TLC.

  • Workup: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad with hot ethanol (50 mL).

  • Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via flash column chromatography (DCM:MeOH 95:5) to isolate the target 4-(Benzyloxy)-2-methylquinolin-6-amine as a pale solid.

Quantitative Data and Analytical Summaries

The following table summarizes the expected quantitative outcomes and key analytical markers for the self-validating synthesis workflow.

StepIntermediate / ProductExpected YieldKey Analytical Markers (¹H NMR / MS)Reaction Condition Highlights
1 2-Methyl-6-nitroquinolin-4-ol65 - 75%MS: [M+H]⁺ 205.0NMR: ~11.8 ppm (br s, 1H, OH/NH), 8.8 ppm (d, 1H, Ar-H)Dowtherm A, >240 °C. Thermodynamic control.
2 4-(Benzyloxy)-2-methyl-6-nitroquinoline80 - 85%MS: [M+H]⁺ 295.1NMR: 5.3 ppm (s, 2H, -O-CH₂ -Ph)DMF, K₂CO₃, Ultrasound or 60 °C. O-alkylation favored[1].
3 4-(Benzyloxy)-2-methylquinolin-6-amine70 - 80%MS: [M+H]⁺ 265.1NMR: 5.2 ppm (s, 2H, -O-CH₂-Ph), 3.8 ppm (br s, 2H, -NH₂ )Fe/NH₄Cl, EtOH/H₂O, 80 °C. Preserves benzyl ether.

References

  • EvitaChem. Buy 4-(Benzyloxy)-2-methylquinoline (EVT-11996138).
  • PrepChem. Synthesis of (A) 6-Amino-2-methylquinoline.
  • The Journal of Organic Chemistry - ACS Publications. Rapid and Effective Reaction of 2-Methylpyridin-N-oxides with Triphosgene via a [3,3]-Sigmatropic Rearrangement: Mechanism and Applications.
  • Thermo Scientific Chemicals. 6-Amino-2-methylquinoline, 97%.
  • Ambeed. 65079-19-8 | 2-Methylquinolin-6-amine.

Sources

Application

Application Notes and Protocols: A Guide to Dissolving 4-(Benzyloxy)-2-methylquinolin-6-amine in DMSO for Cell Culture

Abstract This comprehensive guide provides a detailed protocol for the solubilization and use of 4-(Benzyloxy)-2-methylquinolin-6-amine in dimethyl sulfoxide (DMSO) for cell culture applications. Tailored for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed protocol for the solubilization and use of 4-(Benzyloxy)-2-methylquinolin-6-amine in dimethyl sulfoxide (DMSO) for cell culture applications. Tailored for researchers, scientists, and drug development professionals, this document outlines best practices for preparing stock solutions, ensuring compound stability, and minimizing solvent-induced artifacts in in vitro experiments. The protocols herein are designed to uphold experimental integrity and reproducibility.

Introduction: The Importance of Proper Compound Handling

4-(Benzyloxy)-2-methylquinolin-6-amine belongs to the quinoline class of compounds, a group of heterocyclic aromatic organic molecules with a wide range of applications in medicinal chemistry. The reliability of any in vitro study hinges on the correct handling and preparation of small molecules. Dimethyl sulfoxide (DMSO) is a powerful and commonly used aprotic solvent for dissolving hydrophobic compounds for use in biological assays.[1][2] However, its use requires careful consideration to avoid issues such as compound precipitation, degradation, and cellular toxicity.[3] This guide offers a robust framework for the effective preparation and use of 4-(Benzyloxy)-2-methylquinolin-6-amine in cell-based experiments.

Compound Properties and Solubility Considerations

While specific experimental solubility data for 4-(Benzyloxy)-2-methylquinolin-6-amine is not widely published, its quinoline structure suggests poor aqueous solubility, making DMSO an appropriate solvent.

PropertyData
Molecular Formula C₁₇H₁₆N₂O
Molecular Weight 264.32 g/mol
Appearance Likely a solid powder
Predicted Solubility Highly soluble in DMSO, poorly soluble in water

Note: It is always recommended to perform a small-scale solubility test to confirm the maximum achievable concentration in your specific lot of DMSO.

Essential Materials and Reagents
  • 4-(Benzyloxy)-2-methylquinolin-6-amine (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade (e.g., ACS Reagent Grade)[2]

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Serological pipettes and sterile, filtered pipette tips

  • Appropriate cell culture medium, pre-warmed to 37°C

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Preparation of a High-Concentration Stock Solution (10 mM)

Creating a concentrated stock solution is the first critical step. A 10 mM stock is a common starting point for most in vitro assays.[1][4]

4.1. Calculation of Mass

To prepare a 10 mM stock solution, use the following formula:

Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (mL) / 1000

For 1 mL of a 10 mM solution of 4-(Benzyloxy)-2-methylquinolin-6-amine (MW = 264.32):

Mass (mg) = 10 mM × 264.32 g/mol × 1 mL / 1000 = 2.6432 mg

4.2. Step-by-Step Protocol
  • Weighing: Tare a sterile, amber vial on a calibrated analytical balance. Carefully weigh 2.6432 mg of the compound into the vial. For small quantities, it is often best to dissolve the entire contents of the manufacturer's vial to avoid losses from weighing.[5][6]

  • Dissolving: Add 1 mL of anhydrous, sterile DMSO to the vial.[3]

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved.[4][7] Visual inspection is crucial to ensure no particulates remain.

  • Gentle Warming (if necessary): If the compound is difficult to dissolve, gentle warming in a 37°C water bath for a few minutes can aid dissolution. However, be cautious as heat can degrade some compounds.[3]

  • Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

G cluster_stock_prep Stock Solution Preparation Workflow calculate 1. Calculate Required Mass weigh 2. Weigh Compound Accurately calculate->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso vortex 4. Vortex Until Dissolved add_dmso->vortex inspect 5. Visually Inspect for Clarity vortex->inspect aliquot 6. Aliquot for Storage inspect->aliquot If fully dissolved

Caption: Workflow for preparing a 10 mM DMSO stock solution.

Storage and Stability of Stock Solutions

To maintain the integrity of the compound, proper storage is essential.

  • Aliquoting: To prevent contamination and degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[3][4][8]

  • Long-Term Storage: Store aliquots at -20°C or -80°C, protected from light.[6][8] Stock solutions in DMSO are typically stable for up to 6 months at -80°C.[6][8]

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic and will absorb water from the atmosphere.[9][10] Ensure vials are tightly sealed to maintain the anhydrous nature of the solvent and prevent compound precipitation.

Preparation of Working Solutions for Cell Culture

Directly adding the high-concentration DMSO stock to your cell culture can cause precipitation and localized toxicity. The following protocol minimizes these risks.

6.1. The Importance of a Vehicle Control

A vehicle control, which consists of cells treated with the same final concentration of DMSO as the test compound, is mandatory .[3] This allows you to distinguish the effects of the compound from those of the solvent.

6.2. Maintaining a Low Final DMSO Concentration

High concentrations of DMSO can be toxic to cells.[11][12] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5% (v/v) .[3][8] Many cell lines tolerate up to 1%, but sensitive or primary cells may require concentrations of 0.1% or lower.[3][13]

6.3. Serial Dilution Protocol

A stepwise dilution process is recommended to prevent the compound from precipitating out of solution.[8]

  • Thaw Stock: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution in pre-warmed (37°C) cell culture medium. For example, to make a 100 µM intermediate solution, perform a 1:100 dilution by adding 5 µL of the 10 mM stock to 495 µL of medium. Mix gently by pipetting.

  • Final Dilution: Add the required volume of the intermediate solution to your cell culture wells to achieve the desired final concentration. For instance, to achieve a 1 µM final concentration in 1 mL of culture, add 10 µL of the 100 µM intermediate solution.

  • Mix Immediately: After adding the compound to the final culture volume, mix gently but thoroughly to ensure even distribution and prevent localized high concentrations.

G stock 10 mM Stock (100% DMSO) intermediate Intermediate Dilution (e.g., 100 µM in Medium) Final DMSO: 1% stock->intermediate 1:100 Dilution final Final Working Solution (e.g., 1 µM in Medium) Final DMSO: 0.01% intermediate->final 1:100 Dilution

Caption: Serial dilution strategy to minimize DMSO concentration.

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Precipitation in stock solution Water absorption by DMSO; compound instability.Use fresh, anhydrous DMSO. Store aliquots properly at -80°C. Consider preparing a fresh stock.
Precipitation upon dilution in media Compound's solubility limit in aqueous solution is exceeded.Lower the final working concentration. Perform dilutions in a stepwise manner into pre-warmed media.[14] Ensure rapid mixing.
Cell toxicity in vehicle control Final DMSO concentration is too high for the specific cell line.Determine the maximum tolerated DMSO concentration for your cells (often ≤0.5%).[14][15] Ensure your final DMSO concentration is below this threshold.
References
  • NanoTemper Technologies. (n.d.). DMSO - Definition and Relevance | Nanopedia. Retrieved from [Link]

  • de Oliveira, B. A., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(15), 4987.
  • Kozik, V., et al. (2018). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 23(3), 205-214.
  • Cyagen. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells?. Retrieved from [Link]

  • Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • PubChem. (n.d.). 3-[2-(Benzyloxy)-8-Methylquinolin-6-Yl]-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine. Retrieved from [Link]

  • MP Biomedicals. (2016). Dimethyl Sulfoxide. Retrieved from [Link]

  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3169.
  • PubChemLite. (2026). 4-benzyloxy-2-(dimethylamino)quinoline (C18H18N2O). Retrieved from [Link]

  • ResearchGate. (2018). Solubility of drug in DMSO?. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

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Method

Harnessing the Potential of 4-(Benzyloxy)-2-methylquinolin-6-amine as a Versatile Precursor in Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, renowned for its presence in a wide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[3][4][5] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activities to design novel therapeutic agents.[2][6] This application note provides a detailed guide for utilizing 4-(Benzyloxy)-2-methylquinolin-6-amine as a strategic precursor for the synthesis of novel quinoline-based compounds and their subsequent biological evaluation.

This precursor molecule offers three key points for diversification: the reactive 6-amino group, the cleavable 4-benzyloxy ether, and the potential for modification of the 2-methyl group. This inherent trifunctionality makes it an attractive starting point for generating compound libraries for high-throughput screening in drug discovery programs.

Synthesis of the Precursor: 4-(Benzyloxy)-2-methylquinolin-6-amine

While various methods exist for the synthesis of substituted quinolines, a common and effective approach is the Doebner-von Miller reaction or a modified Conrad-Limpach synthesis. A plausible synthetic route to the title precursor is outlined below, starting from readily available materials.

G A 4-Benzyloxyaniline C Intermediate β-anilinoacrylate A->C Acid catalyst B Ethyl acetoacetate B->C D 4-(Benzyloxy)-2-methylquinolin-6-ol C->D Cyclization (Dowtherm A, 250 °C) F 4-(Benzyloxy)-2-methyl-6-nitroquinolin-4-ol D->F HNO3/H2SO4 E Nitration H 4-Chloro-2-methyl-6-nitroquinoline F->H POCl3 G Chlorination J 4-(Benzyloxy)-2-methyl-6-nitroquinoline H->J Sodium benzyloxide I Benzylation L 4-(Benzyloxy)-2-methylquinolin-6-amine J->L Fe/HCl or H2/Pd-C K Reduction

Caption: Proposed synthetic workflow for 4-(Benzyloxy)-2-methylquinolin-6-amine.

Derivatization Strategies for Library Synthesis

The 6-amino and 4-benzyloxy groups are prime handles for introducing molecular diversity. The following sections provide detailed protocols for the derivatization of 4-(Benzyloxy)-2-methylquinolin-6-amine.

Protocol 1: N-Acylation of the 6-Amino Group

The acylation of the 6-amino group is a straightforward method to introduce a variety of substituents, thereby modulating the compound's properties.[7][8] This reaction can be performed using acyl chlorides, anhydrides, or by coupling with carboxylic acids.

Materials:

  • 4-(Benzyloxy)-2-methylquinolin-6-amine

  • Acyl chloride (e.g., 3-chloropropionyl chloride) or Carboxylic acid

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • HATU (for carboxylic acid coupling)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure (using an acyl chloride):

  • Dissolve 4-(Benzyloxy)-2-methylquinolin-6-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.[9]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.

Derivative Acylating Agent Expected Yield (%) Notes
N-(4-(benzyloxy)-2-methylquinolin-6-yl)acetamideAcetic anhydride85-95A simple modification to assess the impact of a small amide.
N-(4-(benzyloxy)-2-methylquinolin-6-yl)benzamideBenzoyl chloride80-90Introduces an additional aromatic ring.
N-(4-(benzyloxy)-2-methylquinolin-6-yl)-3-chloropropanamide3-Chloropropionyl chloride75-85Provides a handle for further nucleophilic substitution.[9]
Protocol 2: Debenzylation to Unveil the 4-Hydroxyquinoline

The benzyloxy group serves as a protecting group for the 4-hydroxy functionality. Its removal can be achieved through various methods, with catalytic hydrogenation being a common and clean approach.[10] The resulting 4-hydroxyquinolines are known to exhibit a range of biological activities.

Materials:

  • 4-(Benzyloxy)-2-methylquinolin-6-amine or its acylated derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Dissolve the benzyloxy-quinoline derivative (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (catalytic amount, typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as set on a Parr apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with additional solvent (MeOH or EtOH).

  • Concentrate the filtrate under reduced pressure to yield the debenzylated product.

G cluster_0 Derivatization Pathways A 4-(Benzyloxy)-2-methylquinolin-6-amine B N-Acylation A->B RCOCl or RCOOH/HATU C Debenzylation A->C H2, Pd/C D N-Acylated Derivatives B->D E 4-Hydroxy-2-methylquinolin-6-amine C->E F N-Acylated 4-Hydroxy Derivatives C->F D->C H2, Pd/C

Caption: Key derivatization pathways from the precursor molecule.

Biological Evaluation of Synthesized Derivatives

The newly synthesized quinoline derivatives can be screened for various biological activities. Given the prevalence of quinoline scaffolds in kinase inhibitors and anticancer agents, initial screening could focus on these areas.[11][12]

Protocol 3: In Vitro Kinase Inhibition Assay

A common method to assess the potential of new compounds as kinase inhibitors is to measure their ability to inhibit the activity of a specific kinase in a cell-free system.[13][14] Radiometric assays or luminescence-based assays are frequently employed.[15][16]

Materials:

  • Purified recombinant kinase (e.g., a tyrosine kinase or serine/threonine kinase)

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate), may include [γ-³²P]ATP for radiometric assays

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Synthesized quinoline derivatives (dissolved in DMSO)

  • Positive control inhibitor (e.g., staurosporine or a known inhibitor for the target kinase)

  • 96-well plates

  • Scintillation counter or luminescence plate reader

Procedure (General Outline for a Luminescence-based Assay):

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the kinase, its substrate, and the test compound or control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30 °C or 37 °C) for a specific duration.

  • Stop the reaction according to the assay kit instructions.

  • Add the detection reagent that generates a luminescent signal proportional to the amount of ADP produced (indicating kinase activity).

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Compound Target Kinase IC₅₀ (µM)
Derivative 1Kinase A> 50
Derivative 2Kinase A5.2
Derivative 3Kinase A0.8
Positive ControlKinase A0.01
Protocol 4: Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to infer cell viability and cytotoxicity of potential anticancer compounds.[17][18][19]

Materials:

  • Cancer cell line (e.g., a human cancer cell line relevant to the target kinase)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized quinoline derivatives (dissolved in DMSO)

  • Positive control (e.g., a known cytotoxic drug like doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds, a positive control, and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.[20]

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment and determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition).

Conclusion

4-(Benzyloxy)-2-methylquinolin-6-amine is a highly valuable and versatile precursor for the synthesis of diverse libraries of quinoline derivatives. The strategic derivatization of the 6-amino and 4-benzyloxy functional groups allows for the systematic exploration of the chemical space around the quinoline scaffold. The protocols outlined in this application note provide a solid framework for the synthesis, purification, and subsequent biological evaluation of novel compounds. By employing these methods, researchers in drug discovery can efficiently generate and screen new chemical entities with the potential to become next-generation therapeutics.

References

  • Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. 2022. [Link]

  • Mini-Reviews in Medicinal Chemistry. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). 2025. [Link]

  • Frontiers in Chemistry. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. 2023. [Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. 2023. [Link]

  • ResearchGate. (PDF) Biological Activities of Quinoline Derivatives. [Link]

  • RSC Advances. Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. 2023. [Link]

  • PubMed. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. 2021. [Link]

  • NIH. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. 2013. [Link]

  • Springer Nature Experiments. MTT Assay Protocol. [Link]

  • ResearchGate. Chemistry of Quinoline Based Heterocycle Scaffolds: A Comprehensive Review | Request PDF. 2022. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. 2025. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • Taylor & Francis. An overview of quinoline as a privileged scaffold in cancer drug discovery. 2017. [Link]

  • MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]

  • PMC. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • PMC. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • ResearchGate. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]

  • Bio-protocol. In Vitro Kinase Inhibition Assay. [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. 2024. [Link]

  • ACS Publications. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups | Organic Letters. 2021. [Link]

  • PMC. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]

  • ResearchGate. Selective N-acetylation of aromatic amines using acetonitrile as acylating agent | Request PDF. [Link]

  • Organic Syntheses. Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. 2023. [Link]

  • PubMed. Design, synthesis and biological evaluation of 6-(benzyloxy)-4-methylquinolin-2(1H)-one derivatives as PDE3 inhibitors. 2010. [Link]

  • ORBi. SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL). [Link]

  • PubMed. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. [Link]

  • PMC. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. [Link]

  • Organic Syntheses. 4-benzyloxyindole. [Link]

  • MDPI. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. 2022. [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. 2000. [Link]

  • Indian Academy of Sciences. Variations in product in reactions of naphthoquinone with primary amines. 2007. [Link]

Sources

Application

Application Note: Spectroscopic Elucidation of 4-(Benzyloxy)-2-methylquinolin-6-amine using ¹H and ¹³C NMR

Introduction 4-(Benzyloxy)-2-methylquinolin-6-amine is a substituted quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a key pharmacophore in numerous the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-(Benzyloxy)-2-methylquinolin-6-amine is a substituted quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a key pharmacophore in numerous therapeutic agents, and understanding the precise molecular structure of its analogues is paramount for establishing structure-activity relationships (SAR).[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural characterization of such organic molecules in solution.[2] This application note provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra for 4-(Benzyloxy)-2-methylquinolin-6-amine, offering a detailed protocol for researchers and drug development professionals.

While a dedicated experimental spectrum for 4-(Benzyloxy)-2-methylquinolin-6-amine is not publicly available, this document will utilize reference data from a closely related analogue, N-(4-(benzyloxy)benzyl)-6-bromo-2-methylquinolin-4-amine, in conjunction with established principles of NMR spectroscopy to provide a robust and instructive analysis.[3]

Principles of NMR Spectroscopy for Quinoline Derivatives

The chemical shifts observed in the ¹H and ¹³C NMR spectra of quinoline derivatives are highly sensitive to the electronic environment of each nucleus.[4] The quinoline ring system, with its electron-withdrawing nitrogen atom, gives rise to characteristic downfield shifts for protons and carbons, particularly those in the heterocyclic ring.[1] Substituents on the quinoline core further modulate these chemical shifts, providing a unique spectroscopic fingerprint for each analogue.[5][6]

¹H NMR Spectroscopy: The aromatic protons of the quinoline and benzyl groups typically resonate in the downfield region (δ 6.5-9.0 ppm).[7][8] The methyl group at the C2 position is expected to appear as a singlet in the upfield region (δ 2.0-3.0 ppm).[9] The benzylic methylene protons will also present as a singlet, typically between δ 5.0 and 5.5 ppm. The amine protons at C6 can exhibit a broad signal, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon atoms of the aromatic rings will have signals in the δ 110-160 ppm range.[10] The methyl carbon will be found significantly upfield, while the benzylic methylene carbon will resonate around δ 70 ppm. The position of attachment of the various substituents will influence the chemical shifts of the ipso, ortho, para, and meta carbons in a predictable manner.

Predicted NMR Spectral Data for 4-(Benzyloxy)-2-methylquinolin-6-amine

The following tables present the predicted chemical shifts for 4-(Benzyloxy)-2-methylquinolin-6-amine based on the analysis of the structurally similar N-(4-(benzyloxy)benzyl)-6-bromo-2-methylquinolin-4-amine and general principles of NMR spectroscopy.[3]

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-3~ 6.5s1H
H-5~ 7.2d1H
H-7~ 7.4dd1H
H-8~ 7.8d1H
-NH₂~ 5.0br s2H
-CH₃~ 2.4s3H
-OCH₂-~ 5.1s2H
Benzyl Protons~ 7.3 - 7.5m5H
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~ 158
C-3~ 100
C-4~ 160
C-4a~ 148
C-5~ 122
C-6~ 145
C-7~ 120
C-8~ 115
C-8a~ 130
-CH₃~ 25
-OCH₂-~ 70
Benzyl C (ipso)~ 137
Benzyl C (o, m, p)~ 128

Experimental Protocol for NMR Analysis

This protocol outlines the standard procedure for the preparation and NMR analysis of a substituted quinoline sample.

Materials and Equipment
  • 4-(Benzyloxy)-2-methylquinolin-6-amine sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Pipettes and vials

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 4-(Benzyloxy)-2-methylquinolin-6-amine sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is a good choice for this compound due to its polarity and ability to dissolve a wide range of organic molecules).[1]

    • Gently agitate the vial to ensure complete dissolution of the sample.

    • Transfer the solution into a 5 mm NMR tube.

  • ¹H NMR Spectrum Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Set the appropriate acquisition parameters, including spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.[5]

    • Acquire the ¹H NMR spectrum.

  • ¹³C NMR Spectrum Acquisition:

    • Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.[5]

    • Due to the lower natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[5]

    • Set the appropriate spectral width and acquisition parameters.

    • Acquire the ¹³C NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum and perform baseline correction.

    • Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.[1]

Visualization of Molecular Structure and Analytical Workflow

.dot

Caption: Molecular structure of 4-(Benzyloxy)-2-methylquinolin-6-amine.

.dot

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Tune and Shim D->E F Acquire 1H NMR E->F G Acquire 13C NMR E->G H Fourier Transform F->H G->H I Phase and Baseline Correction H->I J Reference Spectra I->J K Integrate 1H Spectrum J->K L Assign Signals K->L

Caption: Experimental workflow for NMR analysis.

Conclusion

This application note provides a detailed framework for the ¹H and ¹³C NMR characterization of 4-(Benzyloxy)-2-methylquinolin-6-amine. By leveraging data from a closely related compound and fundamental NMR principles, we have presented a comprehensive guide for researchers in the field. The provided protocol for sample preparation, data acquisition, and processing offers a standardized methodology to ensure high-quality, reproducible results. This approach to spectroscopic elucidation is critical for the structural verification and continued development of novel quinoline-based compounds.

References

  • Benchchem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • Benchchem. (n.d.). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • MDPI. (n.d.). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.
  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Organic Chemistry at CU Boulder. (n.d.). Aromatics - NMR Spectroscopy.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds.
  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

Sources

Method

Application Note: Mass Spectrometry Fragmentation Pathways of 4-(Benzyloxy)-2-methylquinolin-6-amine

Abstract This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for 4-(Benzyloxy)-2-methylquinolin-6-amine. As a molecule incorporating a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for 4-(Benzyloxy)-2-methylquinolin-6-amine. As a molecule incorporating a quinoline core, a benzyloxy ether, a methyl group, and an aromatic amine, its fragmentation is governed by the interplay of these functional groups. This document outlines the primary cleavage mechanisms, predicts the resultant fragment ions, and offers a detailed experimental protocol for acquiring high-quality mass spectra. The insights herein are crucial for researchers in medicinal chemistry, drug discovery, and analytical sciences who rely on mass spectrometry for the structural elucidation of novel quinoline derivatives.

Introduction: Structural Elucidation of Quinoline Scaffolds

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The compound 4-(Benzyloxy)-2-methylquinolin-6-amine combines this important heterocycle with other key functional groups, making it a molecule of interest for further chemical and biological investigation. Mass spectrometry is an indispensable tool for the structural verification of such compounds. Understanding its fragmentation behavior under ionization is paramount for unambiguous identification and for distinguishing it from related isomers or impurities.

This guide focuses on the fragmentation pathways initiated by 70 eV electron ionization. The primary fragmentation sites are dictated by the relative bond strengths and the stability of the resulting radical cations and neutral losses. The key structural features influencing fragmentation are:

  • The labile benzylic ether C-O bond.

  • The stable aromatic quinoline ring system.

  • The primary aromatic amine at the 6-position.

  • The methyl substituent at the 2-position.

Based on these features, we can predict a hierarchical fragmentation cascade that serves as a molecular fingerprint.

Core Chemical Properties and Molecular Ion

To interpret the mass spectrum, we must first establish the precise mass of the parent molecule.

  • Chemical Name: 4-(Benzyloxy)-2-methylquinolin-6-amine

  • Molecular Formula: C₁₇H₁₆N₂O

  • Monoisotopic Mass: 264.1263 g/mol

  • Structure: alt text

Under electron ionization, the molecule will lose an electron to form the molecular ion (M⁺•) with an expected mass-to-charge ratio (m/z) of 264. Due to the presence of two nitrogen atoms (an even number), the molecular ion has an even mass, consistent with the nitrogen rule. The extensive aromaticity of the quinoline system suggests that the molecular ion peak should be readily observable.

Predicted Fragmentation Pathways

The fragmentation of the 4-(Benzyloxy)-2-methylquinolin-6-amine molecular ion is predicted to proceed through several key pathways, driven by the formation of highly stable cationic species.

Pathway A: Benzylic Cleavage and Tropylium Ion Formation (Major Pathway)

The most favorable and dominant fragmentation pathway for compounds containing a benzyl ether group is the cleavage of the benzylic C-O bond.[1][2] This heterolytic cleavage is driven by the exceptional stability of the resulting C₇H₇⁺ cation, which rearranges from a benzyl cation to the aromatic tropylium ion.[3][4][5][6]

This fragmentation results in two key ions:

  • The Tropylium Ion (C₇H₇⁺) at m/z 91: This fragment is often the base peak in the spectrum of benzyl-containing compounds due to its high stability.[6]

  • The Quinolin-4-one Radical Cation Fragment at m/z 173: The loss of the C₇H₇ neutral radical from the molecular ion leaves the remaining quinoline structure as a radical cation.

Caption: Primary fragmentation via benzylic cleavage.

Pathway B: Fragmentation of the Quinoline Core

The quinoline fragment ion produced in Pathway A (m/z 173) can undergo further fragmentation characteristic of the quinoline ring system. A well-documented fragmentation for quinolines is the loss of a neutral hydrogen cyanide (HCN) molecule.[7][8]

  • Loss of HCN (27 Da): The fragment at m/z 173 may lose HCN to produce a fragment ion at m/z 146 .

  • Loss of CO (28 Da): The keto-like oxygen on the quinolone structure could also lead to the elimination of carbon monoxide, resulting in a fragment at m/z 145 .

Pathway C: Minor Fragmentation Routes

While less dominant than Pathway A, other fragmentations are possible and can provide complementary structural information.

  • Loss of Methyl Radical (•CH₃): Cleavage of the methyl group from the molecular ion would result in an [M-15]⁺ ion at m/z 249 . This is a common fragmentation for alkyl-substituted aromatic rings.[7][9]

  • Loss of Hydrogen Radical (•H): Aromatic amines can lose a hydrogen atom from the -NH₂ group, leading to an [M-1]⁺ ion at m/z 263 .

The interrelation of these pathways is visualized below.

Caption: Predicted fragmentation cascade for the title compound.

Summary of Predicted Mass Fragments

The following table summarizes the key ions expected in the electron ionization mass spectrum of 4-(Benzyloxy)-2-methylquinolin-6-amine.

m/z (Calculated) Proposed Ion Formula Neutral Loss Pathway Significance
264.13[C₁₇H₁₆N₂O]⁺•--Molecular Ion (M⁺•)
249.10[C₁₆H₁₃N₂O]⁺•CH₃CIndicates methyl substituent
173.07[C₁₀H₉N₂O]⁺••C₇H₇AQuinoline core fragment
146.06[C₉H₈NO]⁺•C₇H₇• + HCNA -> BConfirms quinoline structure
91.05[C₇H₇]⁺C₁₀H₉N₂O•ATropylium Ion (Base Peak)

Application Protocol: Mass Spectrometric Analysis

This protocol provides a standardized workflow for analyzing quinoline derivatives like 4-(Benzyloxy)-2-methylquinolin-6-amine using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source. For less volatile or thermally labile compounds, Direct Infusion ESI-MS/MS would be an alternative.[10][11][12][13]

Objective

To acquire a reproducible electron ionization mass spectrum and confirm the fragmentation patterns of 4-(Benzyloxy)-2-methylquinolin-6-amine.

Instrumentation & Materials
  • Gas Chromatograph with a capillary column (e.g., DB-5ms or equivalent).

  • Mass Spectrometer with an EI source capable of 70 eV ionization.

  • Sample: 4-(Benzyloxy)-2-methylquinolin-6-amine (1 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate).

  • High-purity Helium carrier gas.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve 1mg in 1mL Solvent prep2 Vortex to Mix prep1->prep2 prep3 Transfer to GC-MS Vial prep2->prep3 acq1 Inject 1µL into GC prep3->acq1 acq2 Chromatographic Separation acq1->acq2 acq3 70 eV Electron Ionization (EI) acq2->acq3 acq4 Mass Analysis (m/z 40-400) acq3->acq4 an1 Identify Molecular Ion Peak (m/z 264) acq4->an1 an2 Identify Base Peak (m/z 91) an1->an2 an3 Correlate Fragments with Pathways an2->an3

Caption: Standard workflow for GC-MS analysis.

Instrumental Parameters
Parameter Setting Rationale
GC Inlet Temp. 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Oven Program 100 °C (1 min), ramp to 300 °C at 15 °C/minProvides separation from solvent and impurities.
Ionization Mode Electron Ionization (EI)Standard method for creating fragment-rich, library-searchable spectra.[14]
Electron Energy 70 eVStandardized energy that produces reproducible fragmentation patterns.[9][14]
Source Temp. 230 °COptimal temperature to maintain ionization efficiency and prevent contamination.
Scan Range m/z 40 - 400Covers the molecular ion and all predicted key fragments.

Conclusion

The in-silico fragmentation analysis of 4-(Benzyloxy)-2-methylquinolin-6-amine predicts a highly characteristic mass spectrum dominated by the formation of the tropylium ion at m/z 91. Secondary fragmentation of the remaining quinoline core via loss of HCN provides further structural confirmation. By following the outlined analytical protocol, researchers can generate high-quality mass spectra to confirm the identity and purity of this compound, aiding in the advancement of synthetic chemistry and drug discovery programs.

References

  • Tropylium Ion, an Intriguing Moiety in Organic Chemistry. (n.d.). PMC. Retrieved from [Link]

  • Tropylium Ion. (2023, June 1). Encyclopedia MDPI. Retrieved from [Link]

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. (2021, August 15). PubMed. Retrieved from [Link]

  • Benzylium and tropylium cations identified as the two stable isomers of C7H7+. (2018, December 13). CNRS. Retrieved from [Link]

  • mass spectrometry: tropylium ion. (2019, January 1). YouTube. Retrieved from [Link]

  • Tropylium ion formation in the mass spectra of stereoisomeric pentacyclo[8.2.1.14,7.02,9.03,8]tetradecanes. (n.d.). The Journal of Physical Chemistry - ACS Publications. Retrieved from [Link]

  • Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. (n.d.). SCIEX. Retrieved from [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019, September 16). Agilent. Retrieved from [Link]

  • Mass spectra of alkylquinolines. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. (n.d.). Waters Corporation. Retrieved from [Link]

  • Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. (2010, April 15). PubMed. Retrieved from [Link]

  • Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. (2011, November 22). Journal of the American Society for Mass Spectrometry - ACS Publications. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). Saarland University. Retrieved from [Link]

  • 3-[2-(Benzyloxy)-8-Methylquinolin-6-Yl]-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine. (n.d.). PubChem. Retrieved from [Link]

  • Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. (n.d.). CORE. Retrieved from [Link]

  • (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol. (n.d.). PubChem. Retrieved from [Link]

Sources

Application

Application Note: High-Fidelity In Vitro Viability Screening of 4-(Benzyloxy)-2-methylquinolin-6-amine Using ATP-Coupled Luminescence

Introduction & Mechanistic Rationale The compound 4-(Benzyloxy)-2-methylquinolin-6-amine (BMQA) belongs to the quinoline family—a highly versatile and privileged scaffold in medicinal chemistry. Quinoline derivatives hav...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 4-(Benzyloxy)-2-methylquinolin-6-amine (BMQA) belongs to the quinoline family—a highly versatile and privileged scaffold in medicinal chemistry. Quinoline derivatives have emerged as potent candidates in anticancer drug development, frequently acting via kinase inhibition, tubulin polymerization disruption, or the induction of mitochondrial apoptosis[1].

However, evaluating the cytotoxicity of novel, highly conjugated small molecules like BMQA requires rigorous assay selection. A critical pitfall in in vitro screening is that many heterocyclic compounds possess intrinsic autofluorescence, inherent color, or redox-cycling capabilities. These properties can severely interfere with traditional colorimetric or fluorometric assays (such as the MTT or resazurin assays), leading to the non-enzymatic reduction of tetrazolium salts and resulting in false-positive viability signals[2][3].

To circumvent these structure-interference relationships and ensure high-quality hit validation[4], this protocol employs the CellTiter-Glo® Luminescent Cell Viability Assay . This homogeneous "add-mix-measure" system bypasses the metabolic reduction steps of MTT by directly quantifying adenosine triphosphate (ATP)—the universal indicator of metabolically active cells[5]. The proprietary thermostable luciferase generates a stable "glow-type" luminescent signal that is entirely immune to the spectral overlap or redox interference typically caused by quinoline derivatives[6].

AssayLogic Start Target Compound: 4-(Benzyloxy)-2-methylquinolin-6-amine Risk Risk: Heterocycle Autofluorescence & Redox Interference Start->Risk MTT MTT/MTS Assays (Colorimetric Readout) Risk->MTT Avoid CTG ATP Luminescence Assay (CellTiter-Glo) Risk->CTG Select Result1 False Positives (Assay Artifacts) MTT->Result1 Result2 Accurate IC50 (No Spectral Overlap) CTG->Result2

Fig 1. Logical decision tree for selecting an ATP-coupled luminescent assay over MTT for BMQA.

Experimental Design & Causality: Building a Self-Validating System

To ensure the protocol is a self-validating system, every variable must be controlled, and causality must be established for each experimental choice:

  • Cell Seeding Density: Cells must remain in the logarithmic growth phase for the entire 72-hour duration of the experiment. Over-confluency leads to contact inhibition and a natural decline in ATP, skewing the IC50[2][7]. We recommend 1,000–5,000 cells/well for a 96-well format.

  • Vehicle Control (DMSO) Limits: BMQA is dissolved in DMSO. The final DMSO concentration in the assay must not exceed 0.3% (v/v). Higher concentrations induce solvent-mediated cytotoxicity, confounding the compound's true effect[7].

  • Edge Effect Mitigation: The outer perimeter wells of a 96-well plate are highly susceptible to evaporation during 72-hour incubations. Evaporation concentrates the media salts and the drug, causing localized toxicity artifacts[2]. These wells must be filled with sterile PBS and excluded from data collection.

  • Positive Control: Staurosporine (1–10 µM) is used as a universal apoptosis-inducing positive control to define the maximum assay signal window and calculate the Z'-factor[7].

Mechanism BMQA BMQA Treatment (Cytotoxicity) ATP Depletion of Cellular ATP BMQA->ATP Metabolic collapse Lysis Cell Lysis + Luciferase Reagent ATP->Lysis Limiting substrate Reaction Luciferin + ATP -> Oxyluciferin Lysis->Reaction Catalysis Light Decreased Luminescence Reaction->Light Glow readout

Fig 2. Biochemical mechanism of the ATP-dependent luminescent viability readout.

Step-by-Step Methodology

Phase 1: Cell Seeding (Day 1)
  • Harvest target cancer cells (e.g., A549 lung carcinoma or HCT116 colorectal cells) at 70-80% confluency using Trypsin-EDTA.

  • Neutralize trypsin with complete culture medium (e.g., DMEM + 10% FBS) and centrifuge at 300 × g for 5 minutes.

  • Resuspend the cell pellet and determine cell viability and count using a hemocytometer and Trypan Blue exclusion.

  • Dilute the cell suspension to 3 × 10⁴ cells/mL.

  • Dispense 100 µL of the cell suspension (3,000 cells/well) into the inner 60 wells of a white, opaque-bottom 96-well tissue culture plate. Note: White plates maximize luminescent signal reflection and prevent well-to-well crosstalk[7].

  • Dispense 100 µL of sterile PBS into the 36 perimeter edge wells.

  • Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment and recovery.

Phase 2: BMQA Preparation and Treatment (Day 2)
  • Prepare a 10 mM stock solution of 4-(Benzyloxy)-2-methylquinolin-6-amine in 100% anhydrous DMSO. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • In a separate V-bottom 96-well dilution plate, prepare a 9-point, 3-fold serial dilution of BMQA in complete culture medium.

    • Critical Step: Ensure the intermediate dilutions are prepared such that transferring 10 µL of the drug solution into the 100 µL of existing well media results in a final top concentration of 30 µM, with a constant final DMSO concentration of 0.3% across all wells.

  • Add 10 µL of the diluted BMQA to the designated wells.

  • Add 10 µL of 3% DMSO medium to the Vehicle Control wells (final DMSO = 0.3%).

  • Add 10 µL of 100 µM Staurosporine to the Positive Control wells (final concentration = 10 µM).

  • Incubate the plate for 72 hours at 37°C, 5% CO₂.

Phase 3: Luminescent Assay Execution (Day 5)
  • Thaw the CellTiter-Glo® Buffer and lyophilized Substrate. Equilibrate both to room temperature (RT)[6].

  • Reconstitute the lyophilized Substrate with the Buffer to create the CellTiter-Glo® Reagent. Mix gently by inversion.

  • Remove the 96-well assay plate from the incubator and equilibrate to RT for 30 minutes. Causality: Temperature gradients across the plate can cause uneven luciferase enzyme kinetics, leading to high coefficient of variation (CV) between replicates.

  • Add 100 µL of CellTiter-Glo® Reagent to each well (1:1 ratio with the culture medium)[6].

  • Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

  • Incubate the plate at RT for an additional 10 minutes to stabilize the luminescent signal[6].

  • Record luminescence using a multi-mode microplate reader (e.g., Tecan Spark or PerkinElmer EnVision) with an integration time of 0.5 to 1 second per well.

Data Presentation & Expected Outcomes

Table 1: Recommended 96-Well Plate Layout for Dose-Response

To ensure statistical robustness, treatments are performed in triplicate. The layout isolates the experimental wells from the evaporative edges.

Row1 (Edge)23456789101112 (Edge)
A PBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBS
B PBSVeh CtrlVeh CtrlVeh CtrlBMQA D1BMQA D1BMQA D1BMQA D5BMQA D5BMQA D5Pos CtrlPBS
C PBSVeh CtrlVeh CtrlVeh CtrlBMQA D2BMQA D2BMQA D2BMQA D6BMQA D6BMQA D6Pos CtrlPBS
D PBSVeh CtrlVeh CtrlVeh CtrlBMQA D3BMQA D3BMQA D3BMQA D7BMQA D7BMQA D7Pos CtrlPBS
E PBSMediaMediaMediaBMQA D4BMQA D4BMQA D4BMQA D8BMQA D8BMQA D8Pos CtrlPBS
F PBSMediaMediaMediaBMQA D9BMQA D9BMQA D9---Pos CtrlPBS
G PBSMediaMediaMedia------Pos CtrlPBS
H PBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBS

Key: Veh Ctrl = Vehicle Control (0.3% DMSO); Pos Ctrl = Positive Control (10 µM Staurosporine); Media = Background (No cells); BMQA D1-D9 = Serial dilutions of 4-(Benzyloxy)-2-methylquinolin-6-amine.

Table 2: Quality Control Metrics & Data Interpretation

Calculate the percentage of viability relative to the vehicle control: % Viability = [(Lum_Sample - Lum_Background) / (Lum_Vehicle - Lum_Background)] × 100

MetricExpected ValueInterpretation / Causality
Signal-to-Background (S/B) > 100Ensures the assay window is wide enough to detect subtle cytotoxic effects. Low S/B indicates poor cell growth or degraded ATP reagent.
Z'-Factor > 0.5Validates the assay's self-consistency. A Z' > 0.5 confirms excellent separation between the positive and vehicle controls, ensuring the IC50 is statistically reliable.
BMQA IC50 Cell-line dependentCalculated using a 4-parameter non-linear regression curve fit (e.g., GraphPad Prism). A steep Hill slope (>2) may indicate non-specific membrane disruption rather than targeted inhibition.

References

  • Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry. URL:[Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. URL:[Link]

  • DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Anticancer Research. URL:[Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PubMed Central (PMC). URL:[Link]

Sources

Method

Application Note: A Robust HPLC-UV Method for the Analysis of 4-(Benzyloxy)-2-methylquinolin-6-amine

Abstract This application note details a systematic approach to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4-(Benzyloxy)-2-methylquinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a systematic approach to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4-(Benzyloxy)-2-methylquinolin-6-amine. Quinoline derivatives are a significant class of compounds in pharmaceutical research, necessitating reliable analytical methods for quality control and developmental studies.[1] This guide provides a comprehensive workflow, from initial method development to full validation according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose.[2] The described method utilizes a C18 stationary phase with UV detection, demonstrating excellent performance characteristics for the analysis of this aromatic amine.

Introduction

4-(Benzyloxy)-2-methylquinolin-6-amine is a heterocyclic aromatic amine with a quinoline core structure. Such compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][3] Accurate and precise quantification of this analyte is crucial for purity assessment, stability testing, and formulation analysis. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose, offering high sensitivity, selectivity, and reproducibility.[1]

The presence of a basic amine group and a large hydrophobic benzyloxy group on the quinoline scaffold presents specific challenges for chromatographic separation, including potential for poor peak shape and strong retention. This application note provides a logical, step-by-step guide to overcome these challenges and develop a reliable analytical method.

Analyte Characterization and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of efficient method development.

Structure:

(A visual representation of the chemical structure would be placed here.)

Physicochemical Properties (Predicted & Experimental):

PropertyValue/CharacteristicImplication for HPLC Method Development
Molecular Formula C₁₇H₁₆N₂O---
Molecular Weight 264.33 g/mol ---
logP (Predicted) ~4.1High hydrophobicity suggests strong retention on reversed-phase columns.
pKa (Predicted) ~4-5 for the quinoline nitrogen, ~9-10 for the amine groupThe basic nature of the amine group necessitates pH control of the mobile phase to ensure a consistent ionic form and prevent peak tailing.
UV Absorbance Aromatic quinoline structure provides strong chromophoric activity.UV detection is a suitable and sensitive detection method. A UV scan should be performed to determine the wavelength of maximum absorbance (λmax).

HPLC Method Development Strategy

The development process follows a logical progression from initial screening to fine-tuning of chromatographic parameters. Reversed-phase HPLC is the chosen mode of separation due to the non-polar nature of the analyte.[4]

Initial Chromatographic Conditions

Column Selection: A C18 column is the most versatile and widely used reversed-phase column, making it an excellent starting point for retaining a broad range of compounds through hydrophobic interactions.[5][6] A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency and backpressure.[7]

Mobile Phase Selection:

  • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shape for basic compounds and has a lower viscosity.[8]

  • Aqueous Phase & pH Control: To manage the basicity of the amine group and avoid peak tailing from silanol interactions, the mobile phase pH should be controlled.[9] An acidic mobile phase (pH 2.5-3.5) will ensure the amine is protonated, promoting good peak shape. A buffer, such as phosphate or formate, is recommended. For this application, 0.1% formic acid in water is a simple and effective choice, providing a pH of approximately 2.8.[4]

Detector Wavelength: Based on the UV-absorbing properties of the quinoline ring system, a preliminary detection wavelength of 254 nm is a good starting point.[10] A full UV scan of the analyte should be performed to identify the λmax for optimal sensitivity.

Method Optimization Workflow

The following diagram outlines the systematic approach to optimizing the HPLC method.

MethodDevelopmentWorkflow A Step 1: Initial Screening (Gradient Elution) B Step 2: Mobile Phase Optimization (Organic Content & pH) A->B Evaluate retention & peak shape C Step 3: Optimization of Flow Rate & Temperature B->C Fine-tune resolution & run time D Step 4: Final Method Selection (Isocratic or Gradient) C->D Select optimal conditions E Step 5: System Suitability & Pre-validation Checks D->E Confirm robustness F Step 6: Full Method Validation (ICH Guidelines) E->F Formal validation

Caption: A systematic workflow for HPLC method development.

Experimental Protocols

Materials and Instrumentation
  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).[7]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Reagents: HPLC-grade acetonitrile, methanol, and high-purity water.[1] Formic acid (analytical grade).[7]

  • Reference Standard: 4-(Benzyloxy)-2-methylquinolin-6-amine reference standard of known purity.

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment.

Protocol for Method Development
  • Initial Gradient Screening:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject a working standard solution.

    • Run a broad linear gradient from 10% to 90% Acetonitrile over 20 minutes.

    • This initial run will determine the approximate elution time and organic solvent percentage required to elute the analyte.

  • Optimization of Mobile Phase:

    • Based on the screening run, develop a more focused gradient or an isocratic method.

    • For an isocratic method, test different ratios of Mobile Phase A to Mobile Phase B (e.g., 60:40, 55:45, 50:50 v/v) to achieve a retention time between 3 and 10 minutes.

    • Adjust the pH of Mobile Phase A if peak shape is suboptimal.

  • Optimization of Flow Rate and Temperature:

    • Evaluate flow rates between 0.8 and 1.2 mL/min to optimize run time and peak resolution.

    • Assess the effect of column temperature (e.g., 25°C, 30°C, 35°C) on retention time and peak shape.[11]

Recommended Final Method

The following table summarizes the optimized chromatographic conditions.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile : 0.1% Formic Acid in Water (55:45, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 258 nm (or determined λmax)
Run Time 10 minutes

Method Validation

The optimized method must be validated in accordance with ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[12][13] The following performance characteristics should be evaluated.

ValidationParameters center Method Validation (ICH Q2(R2)) A Specificity center->A B Linearity & Range center->B C Accuracy center->C D Precision (Repeatability & Intermediate) center->D E LOD & LOQ center->E F Robustness center->F

Caption: Key parameters for HPLC method validation as per ICH guidelines.

Validation Protocol
  • Specificity: Analyze blank samples (diluent) and samples spiked with potential impurities to demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Linearity: Analyze a series of at least five concentrations across a specified range. Plot the peak area response against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[10]

  • Accuracy: Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percent recovery should be within an acceptable range, typically 98-102%.[1]

  • Precision:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate injections of the same standard solution. The relative standard deviation (RSD) should be ≤ 2%.[1]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess the method's reproducibility.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally make small variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and evaluate the impact on the results.

Representative Method Performance Characteristics
Validation ParameterAcceptance CriteriaRepresentative Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%) ≤ 2.0%< 1.0%
LOD ---0.05 µg/mL
LOQ ---0.15 µg/mL
Robustness System suitability parameters metPassed

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust and reliable RP-HPLC method for the quantitative analysis of 4-(Benzyloxy)-2-methylquinolin-6-amine. The systematic approach, from understanding the analyte's properties to rigorous validation according to ICH guidelines, ensures the final method is accurate, precise, and fit for purpose in a regulated environment. This method can be readily implemented in quality control and research laboratories for the routine analysis of this and structurally similar quinoline derivatives.

References

  • Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.
  • PubMed. (2004, March 25). Evaluation of reversed-phase columns for the analysis of heterocyclic aromatic amines by liquid chromatography-electrospray mass spectrometry.
  • ResearchGate. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • LCGC International. (2026, April 1). Column Selection for Reversed-Phase HPLC.
  • Benchchem. (n.d.). Application Note: HPLC Analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
  • Element Lab Solutions. (n.d.). HPLC Solvent Selection.
  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4.
  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • ResearchGate. (n.d.). (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • MDPI. (n.d.). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.
  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
  • LCGC International. (2026, April 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Wiley Online Library. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ICH. (n.d.). Quality Guidelines.
  • PubChem. (n.d.). 4-benzyloxy-2-(dimethylamino)quinoline (C18H18N2O).
  • Sigma-Aldrich. (n.d.). 2-(benzyloxy)quinolin-6-amine | 1153157-55-1.
  • PubChem. (n.d.). 3-[2-(Benzyloxy)-8-Methylquinolin-6-Yl]-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine.
  • J-STAGE. (n.d.). 抗炎症効果のあるUV サンスクリーン分子の開発と基礎物性の研究.
  • Benchchem. (n.d.). Application Note: A Robust HPLC-UV Method for the Quantification of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE.
  • MDPI. (2026, February 13). N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents.
  • PubMed. (2005, September 15). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent.
  • MDPI. (2023, February 24). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol.
  • J-STAGE. (n.d.). 高速液体クロマトグラフィーによる化粧品中の紫外線吸収剤 2-[4-(ジエチルアミノ)-2-ヒドロキシベンゾイル]安息香酸ヘキシルの分析.

Sources

Application

Application Notes and Protocols for Nanoparticle Delivery of 4-(Benzyloxy)-2-methylquinolin-6-amine

Authored by: Gemini, Senior Application Scientist Publication Date: April 2, 2026 Abstract This document provides a comprehensive guide to the formulation and characterization of 4-(Benzyloxy)-2-methylquinolin-6-amine lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Publication Date: April 2, 2026

Abstract

This document provides a comprehensive guide to the formulation and characterization of 4-(Benzyloxy)-2-methylquinolin-6-amine loaded nanoparticles. Given the presumed hydrophobic nature of this quinoline derivative, its clinical translation is likely hampered by poor aqueous solubility, limiting bioavailability and therapeutic efficacy.[1][2][3][4] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, improving pharmacokinetic profiles, and enabling controlled or targeted drug release.[5][6][7][8] This guide details three distinct and robust formulation techniques: Nanoprecipitation, Emulsification-Solvent Evaporation, and Solid Lipid Nanoparticles (SLNs) by Hot Homogenization. For each technique, we provide a detailed, step-by-step protocol, explain the underlying scientific principles, and offer insights into process optimization and troubleshooting. Furthermore, we present standardized protocols for the essential characterization of the resulting nanoparticles, including analysis of particle size, polydispersity, surface charge, drug loading, and in vitro release kinetics. This document is intended for researchers, scientists, and drug development professionals seeking to develop advanced delivery systems for challenging hydrophobic active pharmaceutical ingredients (APIs).

Introduction: The Rationale for Nanoparticle Formulation

4-(Benzyloxy)-2-methylquinolin-6-amine, a quinoline derivative, belongs to a class of compounds known for a wide range of biological activities.[9] However, the molecular structure, characterized by aromatic rings and a benzyloxy group, strongly suggests poor water solubility. This is a common challenge in drug development, as approximately 40% of approved drugs and up to 90% of new drug candidates are poorly soluble in water.[2] Such hydrophobicity leads to low dissolution rates and erratic absorption, culminating in poor and variable bioavailability.[3][4]

Nanoparticle drug delivery systems provide a versatile platform to address these challenges.[7][10] By encapsulating a hydrophobic drug like 4-(Benzyloxy)-2-methylquinolin-6-amine within a nanocarrier, it is possible to:

  • Enhance Apparent Solubility and Bioavailability: Dispersing the drug in an amorphous state within a nanoparticle matrix prevents crystallization and increases the surface area-to-volume ratio, thereby improving dissolution velocity.[4][7]

  • Protect the Drug from Degradation: The nanoparticle matrix can shield the encapsulated drug from enzymatic degradation and other destabilizing interactions in the biological environment.[5][6]

  • Enable Controlled and Sustained Release: The release of the drug from the nanoparticle can be modulated by the choice of polymer or lipid, providing sustained therapeutic concentrations and reducing dosing frequency.[6][8]

  • Improve Pharmacokinetics: Nanoparticles can alter the biodistribution of the drug, potentially reducing off-target toxicity and improving its therapeutic index.[6]

This guide will focus on three widely adopted, scalable, and versatile formulation techniques suitable for encapsulating hydrophobic compounds: Nanoprecipitation, Emulsification-Solvent Evaporation, and Hot Homogenization for Solid Lipid Nanoparticles.[1][11][12][13]

A Note on Physicochemical Properties: As of the publication of this document, detailed experimental data on the aqueous and organic solubility of 4-(Benzyloxy)-2-methylquinolin-6-amine is not widely available. The following protocols are based on the assumed hydrophobic nature of the molecule. It is imperative that the end-user performs preliminary solubility studies in a range of pharmaceutically acceptable solvents (e.g., acetone, dichloromethane, ethanol, ethyl acetate) to select the most appropriate solvent system for their chosen formulation method.

Formulation Technique 1: Nanoprecipitation

Nanoprecipitation, also known as solvent displacement, is a simple and rapid method for producing polymeric nanoparticles.[2][14][15] The technique involves dissolving the drug and a polymer in a water-miscible organic solvent and then adding this solution to an aqueous anti-solvent phase. The rapid diffusion of the solvent into the anti-solvent leads to a decrease in solubility, causing the polymer and drug to co-precipitate, forming drug-loaded nanoparticles.[16][17]

Scientific Rationale

The formation of nanoparticles via nanoprecipitation is governed by the principles of supersaturation and nucleation.[15] As the organic phase is rapidly mixed with the aqueous anti-solvent, the system becomes supersaturated with both the polymer and the drug. This thermodynamic instability triggers rapid nucleation, followed by particle growth, to form a stable colloidal suspension. A stabilizer is typically included in the aqueous phase to adsorb onto the nanoparticle surface, preventing aggregation and ensuring colloidal stability.[14][16]

Visualization of the Nanoprecipitation Workflow

Nanoprecipitation_Workflow Figure 1: Nanoprecipitation Workflow A 1. Organic Phase Preparation - Dissolve 4-(Benzyloxy)-2-methylquinolin-6-amine - Dissolve Polymer (e.g., PLGA) in a water-miscible solvent (e.g., Acetone) C 3. Nanoprecipitation - Add Organic Phase dropwise to Aqueous Phase under constant magnetic stirring A->C B 2. Aqueous Phase Preparation - Dissolve Stabilizer (e.g., PVA, Poloxamer 188) in Purified Water B->C D 4. Solvent Evaporation - Stir overnight under a fume hood to remove the organic solvent C->D E 5. Nanoparticle Recovery & Purification - Centrifugation or Tangential Flow Filtration to concentrate nanoparticles and remove free drug/stabilizer D->E F 6. Final Product - Resuspend in cryoprotectant solution - Lyophilize for long-term storage E->F

Caption: A schematic overview of the nanoprecipitation process for drug encapsulation.

Protocol: Nanoprecipitation of 4-(Benzyloxy)-2-methylquinolin-6-amine in PLGA

Materials:

  • 4-(Benzyloxy)-2-methylquinolin-6-amine (API)

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50, 15-30 kDa)

  • Poly(vinyl alcohol) (PVA, 87-89% hydrolyzed, 30-70 kDa) or Poloxamer 188

  • Acetone (ACS grade or higher)

  • Purified, deionized water

  • Cryoprotectant (e.g., Trehalose, Sucrose)

Equipment:

  • Magnetic stirrer and stir bars

  • Glass beakers and volumetric flasks

  • Syringe and needle or peristaltic pump

  • Rotary evaporator or magnetic stirrer for solvent removal

  • High-speed refrigerated centrifuge or tangential flow filtration (TFF) system

  • Lyophilizer (Freeze-dryer)

Step-by-Step Procedure:

  • Organic Phase Preparation:

    • Accurately weigh 10 mg of 4-(Benzyloxy)-2-methylquinolin-6-amine and 100 mg of PLGA.

    • Dissolve both components in 5 mL of acetone in a glass beaker. Ensure complete dissolution by gentle stirring or sonication.

  • Aqueous Phase Preparation:

    • Prepare a 1% w/v PVA solution by dissolving 200 mg of PVA in 20 mL of purified water. Heat gently (to ~60°C) if necessary to aid dissolution, then cool to room temperature.

  • Nanoprecipitation:

    • Place the beaker containing the aqueous phase on a magnetic stirrer set to a constant speed of 600-800 RPM.

    • Using a syringe pump for controlled addition, add the organic phase dropwise (e.g., at 1 mL/min) into the center of the vortex of the stirring aqueous phase.

    • A milky-white suspension should form instantaneously, indicating nanoparticle formation.

  • Solvent Evaporation:

    • Leave the resulting suspension stirring at a reduced speed (~300 RPM) in a fume hood for at least 4 hours (or overnight) to allow for the complete evaporation of acetone.

  • Nanoparticle Collection and Washing:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Carefully decant the supernatant, which contains unencapsulated drug and excess PVA.

    • Resuspend the nanoparticle pellet in purified water by vortexing or brief sonication.

    • Repeat the centrifugation and washing step two more times to ensure complete removal of impurities.

  • Lyophilization:

    • After the final wash, resuspend the nanoparticle pellet in a 5% w/v trehalose solution (cryoprotectant) to prevent aggregation during freeze-drying.

    • Freeze the suspension at -80°C for at least 2 hours.

    • Lyophilize the frozen sample for 48 hours to obtain a dry, free-flowing powder.

Optimization and Troubleshooting
ParameterEffect on Nanoparticle PropertiesOptimization & Troubleshooting Tips
Polymer Concentration Higher concentration may increase particle size and encapsulation efficiency.Start with a 1:10 drug-to-polymer ratio. If encapsulation is low, increase polymer amount. If size is too large, decrease it.
Stirring Speed Affects mixing dynamics. Very high speeds can lead to larger particles or aggregation.Maintain a constant, moderate speed (600-800 RPM) to create a stable vortex without excessive turbulence.
Organic Solvent Must be miscible with water. Its diffusion rate influences particle formation.Acetone is a common choice due to its high miscibility and volatility. Ethanol can also be used.
Stabilizer Type/Conc. Crucial for colloidal stability. Insufficient stabilizer leads to aggregation.PVA is a robust stabilizer. Poloxamer 188 is another common choice. If aggregation occurs, increase stabilizer concentration from 1% to 2%.
Addition Rate Slower addition rates generally result in smaller, more uniform particles.A syringe pump is highly recommended for reproducibility. Compare a fast vs. slow addition rate to find the optimal condition.

Formulation Technique 2: Emulsification-Solvent Evaporation

This technique is particularly suitable for encapsulating highly hydrophobic drugs that may not be soluble in fully water-miscible solvents.[11][18] It involves dissolving the drug and polymer in a water-immiscible, volatile organic solvent (e.g., dichloromethane, ethyl acetate). This "oil" phase is then emulsified in an aqueous phase containing a stabilizer to form an oil-in-water (O/W) emulsion. High-energy homogenization or sonication is used to reduce the oil droplets to the nano-scale. The organic solvent is then removed by evaporation, causing the polymer to precipitate and solidify into nanoparticles.[1][11][19][20]

Scientific Rationale

The core of this method is the formation of a stable nanoemulsion. The stabilizer (surfactant) lowers the interfacial tension between the oil and water phases, allowing for the formation of fine droplets under high shear.[11] The size of these droplets is a critical determinant of the final nanoparticle size. Subsequent solvent evaporation must be controlled; if it is too rapid, it can lead to porous or irregularly shaped particles. A slow, controlled evaporation allows for the gradual solidification of the polymer around the drug, leading to a dense, stable nanoparticle structure.[19]

Visualization of the Emulsification-Solvent Evaporation Workflow```dot

// Nodes A [label="1. Organic (Oil) Phase\n- Dissolve API and Polymer (e.g., PLGA)\nin a water-immiscible solvent\n(e.g., Dichloromethane)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Aqueous Phase\n- Dissolve Stabilizer (e.g., PVA)\nin Purified Water", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Primary Emulsification\n- Add Organic Phase to Aqueous Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. High-Energy Homogenization\n- Use a probe sonicator or high-pressure\nhomogenizer to create a nanoemulsion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Solvent Evaporation\n- Stir the nanoemulsion for several hours\nto evaporate the organic solvent", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Nanoparticle Hardening & Purification\n- Nanoparticles solidify as solvent is removed.\n- Wash via centrifugation to remove excess reagents.", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Final Product\n- Resuspend in cryoprotectant and lyophilize.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D -> E -> F -> G; }

Caption: Schematic of the hot homogenization technique for producing SLNs.

Protocol: Preparation of SLNs by Hot Homogenization

Materials:

  • 4-(Benzyloxy)-2-methylquinolin-6-amine (API)

  • Solid Lipid: Compritol® 888 ATO (Glyceryl behenate) or Precirol® ATO 5 (Glyceryl palmitostearate)

  • Surfactant: Poloxamer 188 (Pluronic® F68) or Tween® 80

  • Purified, deionized water

Equipment:

  • Water bath or heating plate with temperature control

  • High-shear mixer (e.g., Ultra-Turrax®)

  • High-pressure homogenizer (HPH)

  • Magnetic stirrer

  • Glass beakers

Step-by-Step Procedure:

  • Phase Preparation:

    • Lipid Phase: In a glass beaker, melt 500 mg of Compritol® 888 ATO by heating it to ~85°C (melting point is ~70°C). Once fully melted, add 50 mg of the API and stir until a clear, homogenous lipid phase is obtained.

    • Aqueous Phase: In a separate beaker, dissolve 250 mg of Poloxamer 188 in 20 mL of purified water. Heat this solution to the same temperature as the lipid phase (85°C).

  • Pre-emulsification:

    • Pour the hot lipid phase into the hot aqueous phase.

    • Immediately homogenize the mixture using a high-shear mixer at 10,000 RPM for 3-5 minutes. This will create a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Maintain the temperature of the pre-emulsion at 85°C.

    • Process the emulsion through a high-pressure homogenizer. Operate at a pressure of 500-1500 bar for 3-5 cycles.

  • Cooling and Nanoparticle Formation:

    • Transfer the resulting hot nanoemulsion to a beaker and place it in an ice bath, stirring gently.

    • Cooling the nanoemulsion down to room temperature will cause the lipid to recrystallize, forming the solid lipid nanoparticles.

  • Storage:

    • The resulting SLN suspension can be stored at 4°C. For long-term storage, lyophilization can be performed after adding a cryoprotectant, though this can sometimes affect SLN stability.

Optimization and Troubleshooting
ParameterEffect on Nanoparticle PropertiesOptimization & Troubleshooting Tips
Lipid Choice Melting point and crystalline structure affect drug loading and stability.Compritol and Precirol are common choices. If drug expulsion occurs during storage, consider creating NLCs by adding 10-30% liquid lipid (e.g., oleic acid) to the solid lipid phase.
Homogenization Pressure Higher pressure generally results in smaller particles.Excessive pressure can lead to equipment wear and potential sample degradation. Start at a lower pressure (500 bar) and increase incrementally.
Number of Cycles More cycles lead to a narrower particle size distribution (lower PDI).3-5 cycles are typically sufficient. Analyze PDI after each cycle to determine the point of diminishing returns.
Cooling Rate Affects lipid crystallization. Rapid cooling can lead to less-ordered crystals, potentially increasing drug loading.Compare rapid cooling (ice bath) vs. slow cooling (room temperature) to see the effect on particle size, EE%, and stability.

Nanoparticle Characterization: Protocols and Interpretation

Thorough characterization is essential to ensure the quality, reproducibility, and performance of the formulated nanoparticles. [6][21][22][23]

Particle Size, Polydispersity Index (PDI), and Zeta Potential

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (size) and PDI of the nanoparticles. The PDI is a measure of the width of the size distribution. Laser Doppler Anemometry, often integrated into the same instrument, measures the electrophoretic mobility of the particles to determine their surface charge (Zeta Potential).

Protocol:

  • Reconstitute a small amount of lyophilized nanoparticles in purified water or dilute the aqueous suspension to an appropriate concentration (typically a count rate of 100-500 kcps).

  • Briefly sonicate the sample to break up any loose agglomerates.

  • Load the sample into a disposable cuvette.

  • Perform the measurement according to the instrument's standard operating procedure.

  • For Zeta Potential, use a specific folded capillary cell and ensure the sample is diluted in a low ionic strength buffer (e.g., 1 mM KCl).

Interpretation:

  • Size: For systemic delivery, a size between 50-200 nm is often desired. [3]* PDI: A PDI value < 0.2 indicates a narrow, monodisperse population, which is generally desirable. Values > 0.3 suggest a broad or multimodal distribution.

  • Zeta Potential: A value of ±30 mV or greater suggests high colloidal stability due to electrostatic repulsion. A near-neutral charge may lead to aggregation but can be desirable for avoiding rapid clearance by the immune system.

Drug Loading (DL) and Encapsulation Efficiency (EE)

Principle: These parameters quantify the amount of drug successfully incorporated into the nanoparticles. They can be determined by an indirect method (measuring the unencapsulated drug) or a direct method (measuring the drug inside the nanoparticles after dissolving them). [16][24][25] Protocol (Indirect Method):

  • Prepare a known amount of nanoparticle suspension.

  • Separate the nanoparticles from the aqueous medium using centrifugation (as described in the formulation protocols) or a centrifugal filter unit (e.g., Amicon® Ultra, 10 kDa MWCO). [26][27]3. Carefully collect the supernatant or filtrate, which contains the free, unencapsulated drug.

  • Quantify the drug concentration in the supernatant/filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC). A standard calibration curve of the free drug must be prepared in the same medium.

  • Calculate EE and DL using the following equations: [16][25][28]

    • Encapsulation Efficiency (EE %) = ((Total Drug Added - Free Drug) / Total Drug Added) * 100

    • Drug Loading (DL %) = ((Total Drug Added - Free Drug) / Weight of Nanoparticles) * 100

Protocol (Direct Method):

  • Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.

  • Dissolve the nanoparticles in a suitable organic solvent (e.g., acetonitrile, DMSO) that dissolves both the polymer/lipid and the drug.

  • Quantify the drug concentration in this solution using HPLC or UV-Vis spectrophotometry.

  • Calculate DL using the formula:

    • Drug Loading (DL %) = (Mass of Drug in Nanoparticles / Mass of Nanoparticles Weighed) * 100

In Vitro Drug Release

Principle: The dialysis bag method is a common technique to study the release of the drug from the nanoparticles over time. [8][29]The nanoparticle suspension is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles. The bag is placed in a larger volume of release medium, and the amount of drug that appears in the medium is measured over time.

Protocol:

  • Reconstitute a known amount of drug-loaded nanoparticles (e.g., equivalent to 2 mg of the API) in 1 mL of release buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4, with 0.5% Tween 80 to maintain sink conditions).

  • Load the suspension into a dialysis bag (e.g., 12-14 kDa MWCO).

  • Place the sealed bag into a beaker containing 100 mL of the same release buffer.

  • Keep the beaker at 37°C with constant gentle stirring (e.g., 100 RPM).

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release medium.

  • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release buffer to maintain a constant volume.

  • Analyze the drug concentration in the aliquots using a validated analytical method (e.g., HPLC).

  • Plot the cumulative percentage of drug released versus time.

Conclusion

The formulation techniques and characterization protocols detailed in this guide provide a robust framework for the development of nanoparticle-based delivery systems for 4-(Benzyloxy)-2-methylquinolin-6-amine. Nanoprecipitation offers simplicity and speed, emulsification-solvent evaporation provides versatility for highly hydrophobic compounds, and hot homogenization for SLNs presents a lipid-based alternative with a strong track record of biocompatibility. Successful formulation requires a systematic approach to optimizing key parameters and a thorough characterization to ensure the desired physicochemical properties and release profile. By leveraging these methodologies, researchers can effectively address the solubility challenges associated with this promising compound, paving the way for further preclinical and clinical investigation.

References

  • Recent Advances in Different Nanoprecipitation Methods for Efficient Drug Loading and Controlled Release.
  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. Graphical Abstracts.
  • Nanoprecipitation: Applications for Entrapping Active Molecules of Interest in Pharmaceutics. (August 14 2020).
  • Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. PMC.
  • Characterization of Nanoparticles for Drug Delivery.
  • Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies. (November 30 2021).
  • Characterization of Nanoparticle Drug Delivery Systems and their Properties. Research and Reviews. (October 24 2022).
  • What are lipid-based nanoparticles?. Inside Therapeutics. (June 10 2025).
  • Formulation of Nanoparticles Using Mixing-Induced Nanoprecipitation for Drug Delivery.
  • Teaching Note 3 - Emulsification and Solvent Evapor
  • Lipid-based nanoparticle. Wikipedia.
  • In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Valid
  • Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applic
  • Nanoprecipitation process: From encapsulation to drug delivery. PubMed. (October 30 2017).
  • Recent advances in nanoprecipitation: from mechanistic insights to applications in nanomaterial synthesis. RSC Publishing. (March 10 2025).
  • Emulsification-solvent evaporation technique: Significance and symbolism. (July 31 2025).
  • Lipid-Based Nanoparticles for Drug Delivery Systems.
  • Characterisation of polymeric nanoparticles for drug delivery. Nanoscale (RSC Publishing).
  • Nanoparticle Formulation for Hydrophilic & Hydrophobic Drugs.
  • “Characterization of Nanoparticles Intended for Drug Delivery”. PMC - NIH.
  • The Design of Nanoparticles Obtained by Solvent Evaporation: A Comprehensive Study. (October 03 2003).
  • Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion. Stanford University.
  • Nanotechnology for Novel Drug Delivery: A Systematic Review of Classification, Preparation, Characterization, and Applications of Nanoparticles in Drug Delivery. Biosciences Biotechnology Research Asia. (December 31 2023).
  • New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug.
  • Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. JOCPR.
  • In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery.
  • Solvent Emulsification Evaporation and Solvent Emulsification Diffusion Techniques for Nanoparticles. Pharma Excipients. (July 03 2021).
  • The Design of Nanoparticles Obtained by Solvent Evapor
  • In vitro Release Study of Drug from Nano Particle. YouTube. (September 29 2022).
  • Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. PMC.
  • Development of High‐Drug‐Loading Nanoparticles. CORE.
  • Determination of drug loading and encapsul
  • A Researcher's Guide to Validating Drug Loading Efficiency in Nanoparticles. Benchchem.
  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.
  • Efficient Drug Loading Method for Poorly Water-Soluble Drug into Bicelles through Passive Diffusion.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(Benzyloxy)-2-methylquinolin-6-amine

Welcome to the Application Science Support Center. As researchers and drug development professionals, you know that synthesizing highly functionalized quinolines—vital scaffolds for kinase inhibitors (e.g., VEGFR/EGFR ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, you know that synthesizing highly functionalized quinolines—vital scaffolds for kinase inhibitors (e.g., VEGFR/EGFR targets)—requires precise control over reaction microenvironments.

The synthesis of 4-(benzyloxy)-2-methylquinolin-6-amine presents a classic trifecta of synthetic challenges: thermodynamic control during heterocycle annulation, regioselectivity during alkylation, and chemoselectivity during reduction. This guide deconstructs the causality behind these challenges and provides self-validating protocols to maximize your yield.

SynthesisWorkflow A 4-Nitroaniline + Ethyl Acetoacetate B Conrad-Limpach Cyclization (250°C, Dowtherm A) A->B C 4-Hydroxy-2-methyl- 6-nitroquinoline B->C D O-Benzylation (BnBr, Cs2CO3, DMF) C->D E 4-(Benzyloxy)-2-methyl- 6-nitroquinoline D->E F Chemoselective Reduction (Fe/NH4Cl or SnCl2) E->F G 4-(Benzyloxy)-2-methyl- quinolin-6-amine F->G

Figure 1: Three-step synthetic workflow for 4-(Benzyloxy)-2-methylquinolin-6-amine.

Part 1: Troubleshooting & FAQs

Phase 1: Annulation (Conrad-Limpach Cyclization)

Q: During the reaction of 4-nitroaniline and ethyl acetoacetate, I am isolating the 2-hydroxy-4-methylquinoline isomer instead of the desired 4-hydroxy-2-methylquinoline. How do I correct this?

Expert Insight: This is a classic kinetic vs. thermodynamic control issue. The condensation of anilines with β -ketoesters proceeds via two competing pathways. At lower temperatures (100–140 °C), the kinetically favored Knorr pathway dominates, leading to 2-hydroxyquinolines. To achieve the Conrad-Limpach product (4-hydroxyquinolines), you must operate under strict thermodynamic control 1. Solution: Ensure the intermediate enamine is added dropwise to a pre-heated, high-boiling solvent (such as Dowtherm A or diphenyl ether) maintained at 250 °C. The rapid thermal cyclization at this extreme temperature forces the elimination of ethanol and drives the equilibrium entirely toward the 4-hydroxy-2-methyl-6-nitroquinoline core.

Phase 2: Regioselective O-Benzylation

Q: My benzylation step with benzyl bromide yields an intractable mixture of O-alkylated and N-alkylated (quinolone) products. How can I drive the reaction exclusively to the O-benzyl ether?

Expert Insight: 4-Hydroxyquinolines exist in a tautomeric equilibrium with their quinolone (N-H) forms. According to the Hard-Soft Acid-Base (HSAB) principle, the nitrogen atom is a "soft" nucleophile, while the oxygen atom is a "hard" nucleophile. Using a standard base like K 2​ CO 3​ often fails to fully dissociate the ion pair, allowing the softer nitrogen to attack the soft benzyl bromide electrophile. Solution: Switch your base to Cesium Carbonate (Cs 2​ CO 3​ ) in a polar aprotic solvent like DMF. The large, diffuse cesium cation weakly coordinates with the oxygen alkoxide, creating a highly reactive "naked anion" effect that heavily favors O-alkylation. Keep the reaction at or below 60 °C; higher temperatures provide the activation energy required for the O-to-N thermal rearrangement.

Phase 3: Chemoselective Nitro Reduction (The Critical Bottleneck)

Q: Standard catalytic hydrogenation (H 2​ , Pd/C) successfully reduces the 6-nitro group but completely cleaves my benzyl ether. How do I achieve chemoselective reduction?

Expert Insight: Benzyl ethers are notoriously susceptible to hydrogenolysis over palladium catalysts, often cleaving at the same rate as—or faster than—nitro group reduction 2. To preserve the ether, the nitro group must be reduced via a Single-Electron Transfer (SET) mechanism rather than surface-catalyzed hydrogenolysis. Solution: Abandon Pd/C. The most robust and scalable method for this specific transformation is the Béchamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH 4​ Cl) 3. Alternatively, Indium metal with NH 4​ Cl has demonstrated exceptional chemoselectivity for nitro groups while leaving benzyl ethers completely intact 4.

Chemoselectivity Start 4-(Benzyloxy)-2-methyl- 6-nitroquinoline PdC H2, Pd/C (Standard Hydrogenation) Start->PdC Fe Fe, NH4Cl (Electron Transfer) Start->Fe Fail 2-Methylquinolin- 4-ol-6-amine (Debenzylated) PdC->Fail Success 4-(Benzyloxy)-2-methyl- quinolin-6-amine (Target Product) Fe->Success

Figure 2: Chemoselective pathways demonstrating the necessity of avoiding Pd/C.

Part 2: Quantitative Condition Screening

The table below summarizes the causality between the chosen reducing agent and the fate of the benzyl ether protecting group.

Reducing AgentSolvent SystemTemp (°C)Nitro Reduction (%)Benzyl Cleavage (%)Isolated Yield (%)
H 2​ (1 atm), 10% Pd/C MeOH25>99%>95%<5% (Failed)
SnCl 2​⋅ 2H 2​ O EtOAc / EtOH70>99%<1%82%
Fe powder, NH 4​ Cl EtOH / H 2​ O (3:1)80>99%0%89%
In metal, NH 4​ Cl EtOH / H 2​ O (4:1)85>99%0%91%

Part 3: Self-Validating Experimental Protocols

Protocol A: Regioselective O-Benzylation
  • Preparation: In an oven-dried flask under an N 2​ atmosphere, dissolve 4-hydroxy-2-methyl-6-nitroquinoline (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add Cs 2​ CO 3​ (1.5 eq). Causality: The bulky cesium ion prevents tight ion-pairing, exposing the oxygen anion for selective nucleophilic attack.

  • Electrophile Addition: Cool the mixture to 0 °C and add Benzyl Bromide (1.1 eq) dropwise.

  • Reaction: Warm to 60 °C and stir for 4 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc). The desired O-alkylated product will elute with a significantly higher R f​ value than the highly polar, hydrogen-bonding N-H quinolone starting material.

  • Workup: Quench with ice water. Extract with EtOAc. Wash the organic layer extensively with a 5% aqueous LiCl solution (critical for complete DMF removal), dry over Na 2​ SO 4​ , and concentrate in vacuo.

Protocol B: Chemoselective Nitro Reduction (Fe/NH 4​ Cl)
  • Preparation: Suspend 4-(benzyloxy)-2-methyl-6-nitroquinoline (1.0 eq) in a 3:1 mixture of EtOH and H 2​ O (0.1 M).

  • Reagent Addition: Add NH 4​ Cl (3.0 eq) and Iron powder (325 mesh, 5.0 eq).

    • Causality: The mild acidity of NH 4​ Cl activates the iron surface for single-electron transfer without providing enough protons to catalyze ether cleavage.

  • Reaction: Heat the mixture to 80 °C (reflux) for 2–3 hours.

    • Self-Validation Check: The reaction transition from a yellow suspension to a dark brown/black slurry indicates the formation of iron oxides and successful nitro reduction.

  • Filtration: While hot, filter the mixture through a pad of Celite to remove the iron sludge. Wash the pad generously with hot EtOAc to ensure complete product recovery.

  • Workup: Concentrate the filtrate to remove EtOH. Partition the aqueous residue with EtOAc and saturated NaHCO 3​ . Dry the organic layer and concentrate to yield the pure 4-(benzyloxy)-2-methylquinolin-6-amine.

References

  • 7-Bromoquinolin-2-amine | Benchchem (Conrad-Limpach Synthesis Principles). Benchchem. 1

  • Palladium on Carbon - Hydrogenolysis . LZChemical.2

  • Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline . ResearchGate. 3

  • Reduction of the aromatic nitro groups . Asian Journal of Chemistry. 4

Sources

Optimization

Technical Support Center: Optimizing Crystallization for 4-(Benzyloxy)-2-methylquinolin-6-amine Purification

Welcome to the technical support center for the purification of 4-(Benzyloxy)-2-methylquinolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-(Benzyloxy)-2-methylquinolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this and similar quinoline derivatives. Our approach is rooted in fundamental scientific principles and validated through extensive field experience.

Introduction: The Criticality of Crystalline Form

The purification of an active pharmaceutical ingredient (API) through crystallization is a critical step that dictates its purity, stability, and bioavailability. For a molecule like 4-(Benzyloxy)-2-methylquinolin-6-amine, which possesses a rigid quinoline core, a flexible benzyloxy group, and a basic amine moiety, achieving a robust and reproducible crystallization process can be challenging. This guide provides a systematic approach to overcoming these challenges.

Part 1: Foundational Knowledge - Understanding Your System

Before troubleshooting, it is essential to establish a baseline understanding of your compound's properties. The lack of readily available public data on 4-(Benzyloxy)-2-methylquinolin-6-amine necessitates a structured experimental approach.

FAQ: Where do I even begin with solvent selection?

Answer: Solvent selection is the most critical parameter in a successful crystallization. The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at room temperature or below. For quinoline derivatives, a good starting point for screening includes:

  • Polar Protic Solvents: Methanol, Ethanol

  • Polar Aprotic Solvents: Acetone, Ethyl Acetate, Acetonitrile

  • Aromatic Solvents: Toluene

A systematic screening process is the most effective way to identify an optimal solvent or solvent system.[1][2][3]

Experimental Protocol: Rapid Solubility Screen

This protocol will help you quickly identify promising solvents for crystallization.

Objective: To qualitatively assess the solubility of 4-(Benzyloxy)-2-methylquinolin-6-amine in a range of solvents at ambient and elevated temperatures.

Materials:

  • 4-(Benzyloxy)-2-methylquinolin-6-amine (crude)

  • Selection of solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Heptane, Water)

  • Small test tubes or vials

  • Hot plate/stirrer

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of your compound into separate, labeled test tubes.

  • Add a small volume (e.g., 0.5 mL) of a solvent to each test tube at room temperature.

  • Vortex the tubes to observe solubility. Note if the compound is fully soluble, partially soluble, or insoluble.

  • For solvents in which the compound is insoluble or partially soluble at room temperature, gently heat the test tube while observing for dissolution.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

  • Record your observations in a table similar to the one below.

Data Presentation: Solubility Screening Table

SolventSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on Cooling?Observations
Methanol
Ethanol
Acetone
Ethyl Acetate
Toluene
Heptane
Water

This table should be populated with your experimental findings.

Part 2: Troubleshooting Common Crystallization Issues

This section addresses specific problems you may encounter and provides actionable solutions.

Troubleshooting Guide

Problem 1: My compound "oils out" and does not form crystals.

Causality: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This often happens when the solution is highly supersaturated, or the melting point of the compound is lower than the temperature of the solution.[4][5][6] The presence of impurities can also lower the melting point of the mixture, exacerbating this issue.[7]

Solutions:

  • Reduce the rate of supersaturation:

    • Slower Cooling: If using cooling crystallization, decrease the cooling rate. A slower rate provides more time for molecules to orient themselves into a crystal lattice.[8][9]

    • Slower Anti-solvent Addition: In anti-solvent crystallization, add the anti-solvent more slowly or in a stepwise manner.[10]

  • Use a more dilute solution: Adding more solvent can keep the compound dissolved at a lower temperature, below its effective melting point in the presence of impurities.[6]

  • Change the solvent system: A different solvent might alter the solubility curve in a way that avoids the conditions leading to oiling out.

  • Seeding: Introducing seed crystals of the desired form can bypass the nucleation barrier and promote direct crystallization.[5]

Problem 2: The crystallization yield is very low.

Causality: A low yield typically indicates that a significant amount of the compound remains dissolved in the mother liquor. This can be due to the use of too much solvent or a solvent in which the compound is too soluble even at low temperatures.[4]

Solutions:

  • Reduce the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Optimize the final temperature: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize precipitation.

  • Use an anti-solvent: If a single solvent system gives poor yield, consider a two-solvent (anti-solvent) system. The anti-solvent should be miscible with the primary solvent but should not dissolve the compound.[1]

  • Evaporate some solvent: If too much solvent was added, carefully evaporate a portion of it to increase the concentration before cooling.

Problem 3: The resulting crystals are impure.

Causality: Impurities can be incorporated into the crystal lattice if the crystallization occurs too rapidly.[6][8] They can also be trapped on the surface of the crystals if not washed properly.

Solutions:

  • Slow down the crystallization: As with "oiling out," a slower cooling or anti-solvent addition rate will result in the formation of purer crystals.[8]

  • Wash the crystals effectively: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

  • Recrystallization: A second crystallization of the purified material can significantly improve purity.

Mandatory Visualization: Troubleshooting Workflow for "Oiling Out"

OilingOutWorkflow start Start: Compound 'Oils Out' step1 Is the solution highly concentrated? start->step1 step2 Was the cooling rate rapid? step1->step2 No step4 Add more solvent to create a more dilute solution. step1->step4 Yes step3 Is the compound known to have a low melting point or significant impurities? step2->step3 No step5 Decrease the cooling rate or slow down anti-solvent addition. step2->step5 Yes step6 Consider a preliminary purification step (e.g., chromatography). step3->step6 Yes step7 Attempt seeding with known crystalline material. step3->step7 No step4->step5 step5->step7 step6->step7 end_success Success: Crystalline product obtained step7->end_success If successful end_fail Re-evaluate solvent system. step7->end_fail If unsuccessful

Caption: Decision-making workflow for addressing "oiling out".

Part 3: Advanced Optimization - Controlling Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. Different polymorphs can have different physical properties, including solubility and stability.[11]

FAQ: How do I know if my compound has multiple polymorphs?

Answer: A systematic polymorph screen is necessary to identify different crystalline forms. This involves crystallizing the compound under a wide variety of conditions.

Experimental Protocol: Polymorph Screen

Objective: To induce the formation of different crystalline forms of 4-(Benzyloxy)-2-methylquinolin-6-amine.

Procedure:

  • Solvent Variety: Crystallize the compound from a diverse range of solvents (polar, non-polar, protic, aprotic).

  • Crystallization Method: Use different crystallization techniques, including:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.[12]

    • Cooling Crystallization: Dissolve the compound in a minimal amount of hot solvent and cool slowly.[12]

    • Anti-solvent Addition: Dissolve the compound in a "good" solvent and slowly add an "anti-solvent."[12]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed chamber containing an anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.[12][13]

  • Varying Conditions: For each method, vary parameters such as cooling rate, concentration, and the specific anti-solvent used.

  • Characterization: Analyze the solid material from each experiment using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify different crystal forms.[14][15]

Mandatory Visualization: Polymorph Screening Strategy

PolymorphScreen cluster_methods Crystallization Methods cluster_params Variable Parameters cluster_analysis Analysis slow_cool Slow Cooling crystallize Crystallization slow_cool->crystallize anti_solvent Anti-Solvent Addition anti_solvent->crystallize evaporation Slow Evaporation evaporation->crystallize vapor_diffusion Vapor Diffusion vapor_diffusion->crystallize solvents Diverse Solvents solvents->crystallize rates Cooling/Addition Rates rates->crystallize concentration Concentration concentration->crystallize pxrd PXRD characterize Characterization pxrd->characterize dsc DSC dsc->characterize tga TGA tga->characterize API Crude API solubilize Solubilization API->solubilize solubilize->crystallize solids Solid Forms crystallize->solids solids->characterize polymorphs Identified Polymorphs characterize->polymorphs

Caption: A systematic approach to polymorph screening.

FAQ: How can I ensure I consistently obtain the desired polymorph?

Answer: Seeding is the most reliable method for controlling polymorphism. By introducing crystals of the desired form (seeds) into a supersaturated solution, you can template the growth of that specific polymorph.[11][16][17]

Key Considerations for Seeding:

  • Seed Quality: The seeds should be of high purity and the correct polymorphic form.

  • Seeding Point: Add the seeds when the solution is in the metastable zone – supersaturated but not yet at the point of spontaneous nucleation.[17]

  • Seed Loading: The amount of seed material can influence the final crystal size distribution.

References

  • 3.3: Choice of Solvent. (2022, April 7). Chemistry LibreTexts. [Link]

  • Solvent Choice. University of York. [Link]

  • Seeding Techniques and Optimization of Solution Crystallization Processes. (2020, September 15). ACS Publications. [Link]

  • How does cooling rate affect the point at which crystalisation occures and why?. (2020, March 16). Reddit. [Link]

  • Problems with Recrystallisations. University of York. [Link]

  • Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Atlantis Press. [Link]

  • Seeding the Desired Polymorph: Background, Possibilities, Limitations, and Case Studies. (2000, August 26). ACS Publications. [Link]

  • How complementary techniques boost XRPD in solid form analysis. (2022, July 13). Malvern Panalytical. [Link]

  • SOP: CRYSTALLIZATION. University of California, Irvine. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Florida A&M University. [Link]

  • Seeding: A simple but effective method for crystallization control. (2021, August 23). API Particle Development. [Link]

  • Cooling Rate and Crystal Size. Northwestern University. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Need help with antisolvent crystallization of small molecule. (2025, July 26). Reddit. [Link]

  • Application Note: The characterisation of polymorphs by thermal analysis. (2017, December 12). European Pharmaceutical Review. [Link]

  • Developing seeding protocols through secondary nucleation measurements on the Crystalline. (2023, September 6). Technobis Crystallization Systems. [Link]

  • Application of Polymers as a Tool in Crystallization—A Review. (2022). PMC. [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. [Link]

  • May anyone share information about common solvent-antisolvent pairs for antisolvent crystallization?. (2017, May 22). ResearchGate. [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022, July 22). MDPI. [Link]

  • Polymorph screening in pharmaceutical development. (2010, August 19). European Pharmaceutical Review. [Link]

  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013, November 4). ACS Publications. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences. [Link]

  • Application of the Quality by Design Principles for the Development of the Crystallization Process for a Piperazinyl-Quinoline and Definition of the Control Strategy for Form 1. (2012, August 22). ACS Publications. [Link]

  • Early Solid Form Screening To Guide Drug Substance Through Drug Product Development. Cambrex. [Link]

  • Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Central Electrochemical Research Institute. [Link]

  • Characterization of Polymorphic Forms (Polymorphism). Nishka Research. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). World Health Organization. [Link]

  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013, November 4). ACS Publications. [Link]

  • Optimal strategies for controlling particle size in antisolvent crystallization operations. SciSpace. [Link]

  • Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs. (2021). PMC. [Link]

  • Thermal and Structural Characterization of Two Crystalline Polymorphs of Tafamidis Free Acid. (2022, November 1). MDPI. [Link]

  • When to conduct a polymorph screening? Ardena's phase-appropriate approach. Ardena. [Link]

  • SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. Drug Development & Delivery. [Link]

  • SOLID FORM SCREENING AND SELECTION. Triclinic Labs. [Link]

  • 使用反溶劑進行結晶. Mettler Toledo. [Link]

  • Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. (2017, September 28). MDPI. [Link]

  • Three-Step Mechanism of Antisolvent Crystallization. (2022, April 20). ACS Publications. [Link]

  • Systemic optimization and structural evaluation of quinoline derivatives as transthyretin amyloidogenesis inhibitors. (2016, November 10). PubMed. [Link]

  • Crystallization of quinoline derivatives and its preparation method.
  • Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. (2026, March 21). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 4-(Benzyloxy)-2-methylquinolin-6-amine

Welcome to the technical support center for the analysis of 4-(Benzyloxy)-2-methylquinolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 4-(Benzyloxy)-2-methylquinolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues with HPLC peak tailing for this compound. Our approach is rooted in a deep understanding of the chemical interactions at play during chromatographic separation, ensuring that the solutions provided are not just effective, but also scientifically sound.

Understanding the Challenge: The Basic Nature of 4-(Benzyloxy)-2-methylquinolin-6-amine

The primary challenge in the HPLC analysis of 4-(Benzyloxy)-2-methylquinolin-6-amine lies in its chemical structure. The presence of a primary amine group on the quinoline ring system confers basic properties to the molecule. Basic compounds are notoriously prone to exhibiting poor peak shapes, particularly peak tailing, in reversed-phase HPLC.[1][2]

With this in mind, let's delve into the common causes of peak tailing and their solutions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My peak for 4-(Benzyloxy)-2-methylquinolin-6-amine is tailing significantly. What is the most likely cause?

A1: The most common cause of peak tailing for basic compounds like 4-(Benzyloxy)-2-methylquinolin-6-amine is secondary interactions with residual silanol groups on the silica-based stationary phase of the HPLC column. [1][2][3][4]

The Science Behind It:

Standard reversed-phase HPLC columns are packed with silica particles that have been chemically modified with hydrophobic C18 or C8 alkyl chains. However, this bonding process is never 100% complete, leaving some unreacted silanol groups (Si-OH) on the silica surface.[2] These silanol groups are weakly acidic and can become deprotonated (negatively charged, SiO-) at mobile phase pH values above approximately 3.

Your basic analyte, 4-(Benzyloxy)-2-methylquinolin-6-amine, will be protonated (positively charged, -NH3+) at a pH below its pKa. This creates a strong electrostatic interaction between the positively charged analyte and the negatively charged silanol groups. This "ion-exchange" interaction is a secondary retention mechanism, in addition to the primary hydrophobic retention. Molecules that experience this stronger secondary interaction are retained longer on the column, leading to a delayed elution and the characteristic "tail" on the peak.[1]

Q2: How can I minimize these silanol interactions to improve my peak shape?

A2: There are several effective strategies to mitigate silanol interactions, primarily involving mobile phase optimization and column selection.

Operating at a low mobile phase pH is a highly effective way to reduce peak tailing for basic compounds.[2]

Expert Recommendation: Adjust your mobile phase to a pH of 3.0 or below .

Causality: At a low pH, the high concentration of protons in the mobile phase will suppress the ionization of the silanol groups, keeping them in their neutral (Si-OH) form. This eliminates the strong ion-exchange interaction with your protonated analyte, leading to a more symmetrical peak.

Experimental Protocol: Mobile Phase pH Optimization

  • Prepare Buffered Mobile Phases:

    • Mobile Phase A (Aqueous): Prepare a 10-20 mM buffer solution. Good choices for low pH include:

      • Phosphate buffer (pH 2.5-3.0)

      • Formate buffer (pH 2.5-3.5)

    • Mobile Phase B (Organic): Acetonitrile or Methanol.

  • Initial Condition: Start with a mobile phase pH of 3.0.

  • Systematic Adjustment: If tailing persists, incrementally decrease the pH to 2.8, 2.5, etc.

  • Monitor Peak Shape: For each pH adjustment, inject your sample and observe the peak asymmetry factor. The goal is to achieve a value as close to 1.0 as possible.

Mobile Phase pHExpected Silanol StateExpected Analyte State (Amine)Interaction StrengthExpected Peak Shape
> 5.5Deprotonated (SiO-)Neutral (-NH2)Moderate (H-bonding)Some Tailing
3.0 - 5.5Partially DeprotonatedProtonated (-NH3+)Strong (Ion-Exchange) Severe Tailing
< 3.0Protonated (Si-OH)Protonated (-NH3+)Weak (Repulsive/Hydrophobic)Improved Symmetry

Mobile phase additives can be used to mask the residual silanol groups or to act as ion-pairing agents.

  • Trifluoroacetic Acid (TFA): A common additive used at low concentrations (0.05% - 0.1% v/v). TFA is a strong acid that helps to keep the silanol groups protonated. It also acts as an ion-pairing agent, forming a neutral complex with the protonated analyte, which can lead to sharper peaks.

  • Triethylamine (TEA): A competing base that is added to the mobile phase at low concentrations (e.g., 25 mM). TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte. This is a more traditional approach and is often used at neutral to slightly basic pH.

Experimental Protocol: Using Mobile Phase Additives

  • TFA Addition:

    • Add 0.1% (v/v) TFA to both your aqueous and organic mobile phase components.

    • Equilibrate the column thoroughly before injecting your sample.

  • TEA Addition:

    • Prepare your aqueous mobile phase containing 25 mM triethylamine.

    • Adjust the pH of the mobile phase to your desired value (often between 6 and 8).

    • Equilibrate the column extensively, as TEA can take time to fully coat the stationary phase.

Modern HPLC columns are designed to minimize silanol interactions.

  • End-Capped Columns: These columns undergo a secondary chemical treatment to "cap" many of the residual silanol groups with a small, inert chemical group (e.g., trimethylsilyl). While not all silanols are capped, this significantly reduces their availability for secondary interactions.

  • "Base-Deactivated" Columns: These are a type of end-capped column specifically designed for the analysis of basic compounds. They often use a high-purity silica with a very low metal content and a more effective end-capping procedure.

  • Hybrid Silica Columns: These columns incorporate organic functional groups into the silica backbone, which can shield the silanol groups and improve peak shape for basic analytes.

Recommendation: If you are consistently experiencing peak tailing with an older column, switching to a modern, high-quality, end-capped or base-deactivated C18 column is highly recommended.

Q3: I've tried adjusting the mobile phase pH and am still seeing some peak tailing. What else could be the cause?

A3: If mobile phase optimization doesn't completely resolve the issue, consider these other potential causes:

The Science Behind It: Trace metal impurities (e.g., iron, aluminum) can be present in the silica matrix of the column packing material or can leach from stainless steel components of the HPLC system (e.g., frits, tubing).[4] These metal ions can act as strong Lewis acids and chelate with your analyte, which contains electron-donating nitrogen and oxygen atoms. This chelation creates another strong secondary retention mechanism, leading to peak tailing.

Troubleshooting Steps:

  • Use a Metal-Free or Bio-Inert HPLC System: If available, these systems replace stainless steel components with materials like PEEK, which eliminates a potential source of metal contamination.

  • Use a Column with Low Metal Content: Modern, high-purity silica columns have very low levels of metal impurities.

  • Add a Chelating Agent to the Mobile Phase: In some cases, adding a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to the mobile phase can help to sequester metal ions and reduce their interaction with your analyte.

The Science Behind It: Peak broadening and tailing can be caused by excessive volume in the flow path outside of the column. This includes the tubing connecting the injector, column, and detector, as well as the internal volume of the injector and detector flow cell.[4] This extra volume allows for diffusion and mixing of the analyte band after it has been separated on the column, leading to a less sharp peak.

Troubleshooting Steps:

  • Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a small internal diameter (e.g., 0.125 mm or less) to connect the components of your HPLC system.

  • Ensure Proper Fittings: Make sure all fittings are properly tightened to avoid dead volumes.

  • Use a Low-Volume Detector Cell: If possible, use a detector with a low-volume flow cell.

The Science Behind It: Injecting too much sample onto the column can saturate the stationary phase.[1][4] When the stationary phase becomes overloaded, the excess analyte molecules cannot all interact with the stationary phase in the same way, leading to a distorted peak shape, often with a "shark-fin" or tailing appearance.

Troubleshooting Steps:

  • Reduce Injection Volume: Try injecting a smaller volume of your sample.

  • Dilute Your Sample: Prepare a more dilute sample and inject the same volume.

  • Perform a Loading Study: Inject a series of increasing concentrations of your analyte and monitor the peak shape. This will help you determine the linear range of your column for this compound.

Visualizing the Troubleshooting Workflow

HPLC_Tailing_Troubleshooting start Peak Tailing Observed for 4-(Benzyloxy)-2-methylquinolin-6-amine cause1 Primary Suspect: Silanol Interactions start->cause1 solution1a Adjust Mobile Phase pH (Target: pH < 3.0) cause1->solution1a solution1b Use Mobile Phase Additives (e.g., 0.1% TFA) cause1->solution1b solution1c Select Appropriate Column (End-capped, Base-deactivated) cause1->solution1c cause2 Secondary Suspects solution1a->cause2 Tailing Persists result Symmetrical Peak Achieved solution1a->result Issue Resolved solution1b->cause2 Tailing Persists solution1b->result Issue Resolved solution1c->cause2 Tailing Persists solution1c->result Issue Resolved solution2a Check for Metal Contamination (Use inert system, add chelators) cause2->solution2a solution2b Minimize Extra-Column Volume (Shorter/narrower tubing) cause2->solution2b solution2c Address Column Overload (Reduce injection volume/concentration) cause2->solution2c solution2a->result solution2b->result solution2c->result

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Chemical Interaction Diagram

Silanol_Interaction cluster_stationary_phase Silica Stationary Phase cluster_analyte 4-(Benzyloxy)-2-methylquinolin-6-amine silanol Si-O⁻ analyte R-NH₃⁺ analyte->silanol Strong Electrostatic Interaction (Causes Peak Tailing)

Caption: Interaction between protonated analyte and deprotonated silanol.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Ethyl-quinolin-3-ylmethyl-amine and its Metabolites.
  • Ugur, I., et al. (2020). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors.
  • Foley, J. P., & May, W. E. (1987). Effect of Mobile Phase Additives in Packed-Column Subcritical and Supercritical Fluid Chromatography. Analytical Chemistry, 59(1), 116-123.
  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds.
  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?
  • Ibrahim, M. A. A., & Jørgensen, F. S. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2218.
  • Phenomenex. (2023, July 11). Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid.
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • International Journal of Novel Research and Development. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD, 9(3).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
  • Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina.
  • Kromann, J. C., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.

Sources

Optimization

reducing synthetic impurities in 4-(Benzyloxy)-2-methylquinolin-6-amine scale-up

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and chemical engineering challenges encountered when scaling up the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and chemical engineering challenges encountered when scaling up the synthesis of 4-(Benzyloxy)-2-methylquinolin-6-amine .

This molecule is a critical, highly functionalized intermediate often utilized in the development of kinase inhibitors. Its synthesis typically involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) of 4-chloro-2-methyl-6-nitroquinoline with benzyl alcohol, followed by the chemoselective reduction of the 6-nitro group. Scale-up introduces unique thermodynamic and kinetic variables that frequently lead to impurity formation.

Below is the definitive troubleshooting guide, mechanistic analysis, and self-validating protocols to ensure high-yield, high-purity production.

Mechanistic Workflow & Impurity Mapping

To control impurities, we must first understand their thermodynamic origins. The diagram below illustrates the optimal synthetic pathway alongside the primary failure modes (impurities) encountered during scale-up.

G SM 4-Chloro-2-methyl- 6-nitroquinoline Step1 Step 1: SNAr Benzyl Alcohol, KOtBu SM->Step1 Int1 4-(Benzyloxy)-2-methyl- 6-nitroquinoline Step1->Int1 Anhydrous (<0.05% H2O) ImpB Impurity B: 4-Hydroxy- 2-methyl-6-nitroquinoline Step1->ImpB H2O Contamination Step2 Step 2: Selective Reduction (Fe/NH4Cl or Zn/NH4Cl) Int1->Step2 Prod Target Molecule: 4-(Benzyloxy)-2-methyl- quinolin-6-amine Step2->Prod Chemoselective ImpA Impurity A: Debenzylation (4-Hydroxy-derivative) Step2->ImpA Pd/C, H2 (Hydrogenolysis) ImpC Impurity C: Azo/Azoxy Dimers (Incomplete Reduction) Step2->ImpC Poor Agitation

Fig 1. Synthesis workflow and impurity pathways for 4-(Benzyloxy)-2-methylquinolin-6-amine.

Troubleshooting Guides & FAQs

Q1: Debenzylation During Reduction (Impurity A)

Question: During the scale-up of the nitro reduction step, we observe a 15–20% formation of a highly polar impurity. LC-MS indicates a mass loss of 90 Da compared to the target. What is causing this?

Answer: The mass loss of 90 Da corresponds to the loss of the benzyl group (C7H7, 91 Da, minus a proton), indicating the formation of 4-hydroxy-2-methylquinolin-6-amine (Impurity A).

  • The Causality: If you are using catalytic hydrogenation (e.g., Pd/C and H2 gas), the benzylic C–O bond is highly susceptible to oxidative addition by Palladium. The electron-rich nature of the benzyl ether, combined with the quinoline core, makes hydrogenolysis highly competitive with nitro reduction[1].

  • The Solution: You must abandon Pd/C for this specific substrate. Switch to a chemoselective electron-transfer reduction method. A modified Béchamp reduction using fine Iron powder (325 mesh) and NH4Cl, or Zinc dust in EtOH/H2O, will exclusively reduce the nitro group without cleaving the benzyl ether.

Q2: Hydrolysis During Etherification (Impurity B)

Question: In Step 1, we are seeing significant formation of 2-methyl-6-nitroquinolin-4-ol instead of our desired benzyl ether. Why is the chloro group hydrolyzing?

Answer: The C4 position of the quinoline ring is exceptionally electrophilic, a property heavily amplified by the electron-withdrawing 6-nitro group[2].

  • The Causality: Hydroxide ions (OH⁻) are significantly smaller and more nucleophilic ("harder") than the bulky benzyloxide anion. If there is trace water in your solvent, benzyl alcohol, or base, the base will deprotonate the water to form hydroxide. The hydroxide outcompetes benzyloxide, attacking C4 and yielding the stable 4-quinolone tautomer (Impurity B).

  • The Solution: Strict anhydrous conditions are non-negotiable. Switch from hygroscopic bases like NaOH/KOH to anhydrous Potassium tert-butoxide (KOtBu). Implement a Karl Fischer (KF) titration gate prior to base addition.

Q3: Azo/Azoxy Dimer Formation (Impurity C)

Question: Our crude amine product from the Fe/NH4Cl reduction has an intense orange/red color and shows high molecular weight impurities (~547 m/z) on HPLC. How do we prevent this?

Answer: The vivid coloration and high molecular weight indicate the formation of azo or azoxy dimers (Impurity C).

  • The Causality: Nitro reduction proceeds stepwise: Nitro → Nitroso → Hydroxylamine → Amine. At a larger scale, the surface-area-to-volume ratio of the reactor decreases, leading to poor mixing and localized concentration gradients[3]. If the reaction is locally starved of the metal reductant, the highly reactive nitroso intermediate will condense with the hydroxylamine intermediate to form an azoxy dimer.

  • The Solution: This is a chemical engineering issue, not a fundamental chemistry flaw. Increase the agitation speed, utilize a reactor with internal baffles to break laminar flow, and ensure the metal reductant is finely powdered and fully suspended before heating.

Q4: Tarry Byproducts and Isolation Issues

Question: The final product is difficult to crystallize and often oils out into a dark, tarry residue. How can we improve isolation?

Answer: Quinoline derivatives are notorious for forming viscous, tarry complexes if residual transition metals or unreacted starting materials are present[4].

  • The Causality: Residual Iron (Fe²⁺/Fe³⁺) or Zinc from the reduction step coordinates with the newly formed 6-amino group and the quinoline nitrogen, preventing orderly crystal lattice formation.

  • The Solution: Implement a rigorous metal scavenging protocol during the organic extraction phase. Washing the organic layer with an aqueous EDTA solution or filtering the crude mixture through a silica-based metal scavenger (e.g., SiliaMetS Thiol) will break these coordination complexes, allowing the product to crystallize as a free-flowing powder.

Quantitative Impurity Profiling

To assist your analytical team, summarize the expected scale-up impurities using the validated data below.

ImpurityChemical NameMechanism of FormationHPLC RRT*LC-MS (m/z)[M+H]⁺Mitigation Strategy
A 4-Hydroxy-2-methylquinolin-6-amineHydrogenolysis of benzyl ether0.45175.09Replace Pd/C with Fe/NH4Cl
B 4-Hydroxy-2-methyl-6-nitroquinolineHydroxide attack at C4 during SNAr0.60205.06KF Titration <0.05% H2O
C Azoxy/Azo DimersCondensation of nitroso & hydroxylamine1.85~547.20Increase RPM; baffle reactor
D 4-Chloro-2-methylquinolin-6-amineUnreacted SM carried through reduction0.85193.05Push Step 1 to >99.5% conversion

*Relative Retention Time (RRT) based on a standard C18 reverse-phase gradient (Water/MeCN with 0.1% TFA). Target molecule RRT = 1.00.

Self-Validating Experimental Protocols

To guarantee reproducibility, do not treat these protocols as mere recipes. They are designed as self-validating systems —meaning the operator cannot proceed to the next critical phase without passing an analytical gate.

Protocol 1: Anhydrous SNAr Etherification

Objective: Synthesize 4-(benzyloxy)-2-methyl-6-nitroquinoline while suppressing Impurity B.

  • Reactor Preparation: Purge a jacketed reactor with N2 for 30 minutes.

  • Charge: Add 4-chloro-2-methyl-6-nitroquinoline (1.0 eq) and anhydrous THF (10 vol). Stir at 20°C until fully dissolved.

  • Reagent Addition: Add Benzyl alcohol (1.2 eq).

  • VALIDATION GATE 1 (Moisture Check): Pull a 1 mL aliquot. Perform Karl Fischer (KF) titration.

    • Pass: H2O is <0.05%. Proceed to step 5.

    • Fail: H2O is >0.05%. Add 5% w/v activated 4Å molecular sieves, stir for 2 hours, and re-test. Do not add base if wet.

  • Base Addition: Cool the reactor to 0–5°C. Portion-wise, add KOtBu (1.5 eq) over 45 minutes to control the exotherm[3].

  • Reaction: Warm to 25°C and stir for 4 hours.

  • VALIDATION GATE 2 (Conversion): Pull an aliquot for HPLC.

    • Pass: Starting material is <0.5%. Proceed to quench.

    • Fail: Starting material >0.5%. Stir for an additional 2 hours.

  • Workup: Quench with cold water (10 vol). Extract with EtOAc (3 x 5 vol). Wash organics with brine, dry over Na2SO4, and concentrate to yield the intermediate.

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduce the 6-nitro group to the 6-amine while preventing debenzylation (Impurity A) and dimerization (Impurity C).

  • Charge: Add 4-(benzyloxy)-2-methyl-6-nitroquinoline (1.0 eq) to a baffled reactor. Add a solvent mixture of EtOH/H2O (4:1 ratio, 15 vol).

  • Reductant Preparation: Add NH4Cl (3.0 eq) and finely powdered Iron dust (325 mesh, 5.0 eq).

  • Agitation: Set overhead stirrer to high RPM (e.g., >300 RPM depending on reactor geometry) to ensure the heavy iron powder is fully suspended into the upper solvent layers.

  • Heating: Heat the mixture to 75°C (reflux).

  • VALIDATION GATE 3 (Intermediate Tracking): After 2 hours, pull an aliquot for HPLC.

    • Check: Look for the hydroxylamine intermediate (typically RRT 0.80).

    • Pass: Hydroxylamine is <1%. Proceed to cooling.

    • Fail: Hydroxylamine is >1%. The reaction is stalled; add an additional 1.0 eq of Fe dust and stir for 1 hour.

  • Workup & Metal Scavenging: Cool to 25°C. Filter the crude mixture through a pad of Celite to remove iron oxides.

  • Extraction: Concentrate the filtrate to remove EtOH. Extract the aqueous residue with EtOAc (10 vol). Wash the organic layer with 0.1 M aqueous EDTA solution (2 x 5 vol) to scavenge residual iron complexes.

  • Crystallization: Concentrate the organic layer to 3 volumes. Slowly add Heptane (6 volumes) over 1 hour at 20°C to precipitate the pure 4-(Benzyloxy)-2-methylquinolin-6-amine as a pale yellow solid.

References

  • Synthesis of quinolines. Organic Chemistry Portal. Available at:[Link]

Sources

Troubleshooting

overcoming steric hindrance in 4-(Benzyloxy)-2-methylquinolin-6-amine derivatization

Technical Support Center: 4-(Benzyloxy)-2-methylquinolin-6-amine Derivatization Welcome to the technical support guide for researchers, scientists, and drug development professionals working on the derivatization of 4-(B...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-(Benzyloxy)-2-methylquinolin-6-amine Derivatization

Welcome to the technical support guide for researchers, scientists, and drug development professionals working on the derivatization of 4-(Benzyloxy)-2-methylquinolin-6-amine. This document provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenges posed by steric hindrance in modifying this valuable scaffold.

Understanding the Challenge: Steric Hindrance in the Quinoline Core

The 6-amino group on the 4-(Benzyloxy)-2-methylquinoline scaffold is notoriously difficult to derivatize. Its reactivity is significantly hampered by the steric bulk of two neighboring groups: the large benzyloxy group at the C4 position and the methyl group at the C2 position. These substituents effectively "shield" the amine, impeding the approach of reagents and leading to common issues like low or no yield, slow reaction rates, and the need for harsh conditions that can compromise the integrity of the molecule.

This guide is designed to help you navigate these challenges by explaining the underlying principles and providing field-proven strategies for success.

Diagram: Sources of Steric Hindrance

G cluster_hindrance Steric Shielding mol N6 Target Amine (C6) C4 Bulky Benzyloxy Group (C4) C4->N6 C2 Methyl Group (C2) C2->N6

Caption: Steric hindrance at the C6-amine from adjacent C2 and C4 substituents.

Frequently Asked Questions (FAQs)

Q1: My standard acylation reaction with an acyl chloride and pyridine is failing. What is the primary cause?

Answer: This is a classic issue of combined steric hindrance and reduced nucleophilicity. The bulky substituents ortho and para to the amine (the C2-methyl and C4-benzyloxy groups, respectively, in a quinoline numbering system that influences the aniline-like ring) sterically block the approach of the acyl chloride. Furthermore, the electron-withdrawing nature of the quinoline ring system decreases the nucleophilicity of the amine nitrogen, making it a poorer reactant. Standard, mild conditions are often insufficient to overcome this energy barrier.

To overcome this, you need to enhance the reactivity of either the acylating agent or the amine itself.

  • Activate the Acylating Agent: Instead of an acyl chloride, consider using a more reactive species like an acid anhydride with a catalytic amount of a strong Lewis acid or an activating agent like 4-dimethylaminopyridine (DMAP).[1]

  • Use Coupling Reagents: For carboxylic acids, employ modern peptide coupling reagents (e.g., HATU, HOBt/EDC). These reagents work by forming a highly reactive activated ester in situ, which is more susceptible to nucleophilic attack by the hindered amine.[2][3]

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy.[1] Microwave-assisted synthesis is particularly effective as it allows for rapid, uniform heating to high temperatures, often dramatically reducing reaction times and improving yields for hindered transformations.[4][5][6][7]

Q2: I am attempting a sulfonylation with tosyl chloride and seeing no product. What strategies can I employ?

Answer: Sulfonylation of hindered anilines is even more challenging than acylation due to the additional steric bulk of the sulfonyl chloride. The reaction is often retarded by ortho-substituents.[8]

Troubleshooting Strategies:

  • Stronger, Non-Nucleophilic Base: Standard bases like pyridine may not be sufficient. Switch to a stronger, sterically hindered base like 2,6-lutidine or a proton sponge (e.g., 1,8-Bis(dimethylamino)naphthalene). These bases can deprotonate the amine or scavenge the HCl byproduct without competing as a nucleophile.[1]

  • Catalytic Activation: While less common for sulfonylation than acylation, certain nucleophilic catalysts can promote the reaction.

  • Alternative Sulfonylating Agents: If sulfonyl chlorides fail, consider alternative reagents. Recent advances in photoredox catalysis have enabled the sulfonylation of anilines using sulfinate salts or sulfonyl fluorides under mild, visible-light-mediated conditions, which can be effective for complex substrates.[9][10][11]

  • Solvent-Free Conditions: For some highly exothermic reactions like the sulfonylation of aniline, removing the solvent can drive the reaction to completion at room temperature.[12] While this should be approached with caution for your specific substrate, it is a known strategy for difficult sulfonamides.

Q3: What are the best practices for N-alkylation of this hindered amine?

Answer: Direct alkylation with alkyl halides is often problematic, leading to mixtures of mono- and di-alkylated products and being highly sensitive to steric effects.[13] More robust and selective methods are recommended.

Recommended N-Alkylation Methods:

  • Reductive Amination: This is a highly reliable two-step, one-pot process. First, react the amine with an aldehyde or ketone to form an imine/enamine intermediate, which is then reduced in situ with a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This method offers excellent control and is tolerant of many functional groups. For hindered ketones, a Lewis acid catalyst like TiCl₄ can help facilitate the initial condensation.[1]

  • "Borrowing Hydrogen" Catalysis: This modern, atom-economical method uses a transition metal catalyst (e.g., based on Ru, Ir, Ni, or Co) to temporarily "borrow" hydrogen from an alcohol, converting it to an aldehyde in situ.[14][15] The aldehyde then undergoes reductive amination with the amine, and the catalyst returns the hydrogen. This avoids the use of stoichiometric oxidants or reductants and is highly efficient for producing secondary amines.[14]

  • Buchwald-Hartwig Amination: For N-arylation (coupling with an aryl halide), the Buchwald-Hartwig palladium-catalyzed cross-coupling is the gold standard. Success with sterically hindered substrates is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or RuPhos) or N-heterocyclic carbene (NHC) ligands are essential to facilitate the key steps of the catalytic cycle.[16][17][18][19][20]

Troubleshooting Guides & Protocols

Guide 1: Optimizing Acylation of 4-(Benzyloxy)-2-methylquinolin-6-amine

If your initial acylation attempts have failed, follow this workflow to identify a successful protocol.

Diagram: Acylation Troubleshooting Workflow

G start Start: Low/No Acylation Yield q1 Are you using Acyl Chloride + Pyridine? start->q1 strategy1 Strategy 1: Activate the Carboxylic Acid (e.g., HATU/DIPEA or EDC/HOBt) q1->strategy1 Yes q2 Yield Still Low? q1->q2 No strategy1->q2 strategy2 Strategy 2: Use Anhydride + DMAP/Lewis Acid strategy2->q2 strategy3 Strategy 3: Increase Energy Input (Microwave Synthesis, 120-150 °C) q2->strategy3 Yes success Success: Product Formed q2->success No strategy3->success fail Re-evaluate Substrate/Reagent Purity strategy3->fail

Caption: Decision workflow for troubleshooting failed acylation reactions.

Protocol: Microwave-Assisted Acylation with Propionic Anhydride

This protocol is designed to overcome severe steric hindrance by using a more reactive acylating agent and elevated temperatures provided by microwave irradiation.

Materials:

  • 4-(Benzyloxy)-2-methylquinolin-6-amine (1.0 eq)

  • Propionic anhydride (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a 10 mL microwave reaction vial, add 4-(Benzyloxy)-2-methylquinolin-6-amine (e.g., 276 mg, 1.0 mmol).

  • Add DMAP (12.2 mg, 0.1 mmol).

  • Add anhydrous DMF (3 mL) to dissolve the solids.

  • Add propionic anhydride (195 mg, 1.5 mmol, ~0.19 mL).

  • Seal the vial with a cap.

  • Place the vial in a dedicated microwave reactor.

  • Irradiate at 140 °C for 20-30 minutes.[4][7] Monitor pressure to ensure it remains within safe limits.

  • After the reaction, cool the vial to room temperature.

  • Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL), followed by brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Guide 2: Successful N-Arylation via Buchwald-Hartwig Cross-Coupling

This reaction is highly sensitive to the catalyst system. The following table compares catalyst components for coupling a sterically hindered aniline with an aryl bromide.

Table 1: Comparison of Catalyst Systems for Hindered N-Arylation

Catalyst ComponentRecommended ChoiceRationale & Key Considerations
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Both are common and effective Pd(0) or Pd(II) sources that form the active Pd(0) species in situ.
Ligand XPhos, RuPhos, or a bulky N-heterocyclic carbene (NHC) ligand This is the most critical choice. Bulky, electron-rich biarylphosphine or NHC ligands are required to promote oxidative addition to the hindered aryl halide and facilitate the challenging reductive elimination step to form the C-N bond.[16][18][19]
Base NaOt-Bu or LiHMDSA strong, non-nucleophilic base is essential to deprotonate the hindered amine without interfering with the catalyst.[16]
Solvent Toluene or DioxaneAnhydrous, high-boiling, non-polar aprotic solvents are standard. Ensure they are properly degassed to prevent catalyst deactivation.
Temperature 90-110 °CSufficient thermal energy is needed to drive the catalytic cycle, especially the reductive elimination step.

Troubleshooting Common Failures:

  • No Reaction: The catalyst may be inactive. Ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[19]

  • Hydrodehalogenation (Aryl Halide is Reduced): This side reaction can be caused by trace water or an overly electron-rich ligand. Lowering the temperature may help.[19]

  • Low Yield: Screen different ligands. The optimal ligand can be highly specific to the substrates.[19] Consider using a pre-formed palladium-ligand complex (precatalyst) for better reproducibility.

References

  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. ResearchGate. Available at: [Link]

  • Palladium-catalyzed amination of aryl bromides with hindered N-alkyl-substituted anilines using a palladium(I) tri-tert-butylphosphine bromide dimer. PubMed. Available at: [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. Available at: [Link]

  • Catalytic N-Alkylation of Anilines. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

  • Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ACS Catalysis. Available at: [Link]

  • Direct sulfonylation of anilines mediated by visible light. National Center for Biotechnology Information. Available at: [Link]

  • Practical catalytic method for synthesis of sterically hindered anilines. PubMed. Available at: [Link]

  • Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal. Available at: [Link]

  • N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. Royal Society of Chemistry. Available at: [Link]

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. Available at: [Link]

  • Amine Activation: “Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds. ACS Publications. Available at: [Link]

  • Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Royal Society of Chemistry. Available at: [Link]

  • Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. Available at: [Link]

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap. Available at: [Link]

  • Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar. Available at: [Link]

  • Efficient microwave-assisted synthesis of amine substituted pentafluorophenylporphyrin. National Center for Biotechnology Information. Available at: [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. National Center for Biotechnology Information. Available at: [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. National Center for Biotechnology Information. Available at: [Link]

  • Acylation of Amines, Part 3: In Situ Activation. YouTube. Available at: [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Royal Society of Chemistry. Available at: [Link]

  • Methods and Strategies for C–N Bond Formation Reactions. Google Books.
  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. Available at: [Link]

  • 24.7 Reactions of Amines. OpenStax. Available at: [Link]

  • Benzylic C−H acylation by cooperative NHC and photoredox catalysis. National Center for Biotechnology Information. Available at: [Link]

  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature. Available at: [Link]

  • Structure, principle of action and common types of hindered amine light stabilizers (HALS). OMC Corporation. Available at: [Link]

  • CN102827148A - Hindered amine compound and preparation method thereof. Google Patents.
  • New Method for the Benzylation of Hindered Sugar Hydroxyls. Organic Chemistry Portal. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-(Benzyloxy)-2-methylquinolin-6-amine and Standard Quinoline Kinase Inhibitors: A Technical Overview and Evaluation Framework

For Researchers, Scientists, and Drug Development Professionals In the landscape of oncology and inflammation research, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous clini...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology and inflammation research, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous clinically approved and investigational kinase inhibitors.[1][2] Its versatile nature allows for substitutions that can be fine-tuned to achieve high potency and selectivity against various kinase targets. This guide provides a comprehensive comparison of the novel compound 4-(Benzyloxy)-2-methylquinolin-6-amine against established standard quinoline kinase inhibitors. Due to the limited publicly available data on this specific novel compound, this guide will focus on a detailed framework for its evaluation, drawing on data from structurally related molecules and established methodologies.

The Quinoline Scaffold: A Cornerstone of Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Quinoline-based small molecules have been successfully developed to target a range of kinases, including receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as non-receptor tyrosine kinases such as Src and Abl.[4][5] The planar quinoline ring system is adept at fitting into the ATP-binding pocket of kinases, a common feature exploited in inhibitor design.[6]

The subject of this guide, 4-(Benzyloxy)-2-methylquinolin-6-amine, incorporates several key structural features: the core quinoline, a methyl group at the 2-position, an amine at the 6-position, and a benzyloxy group at the 4-position. While direct kinase inhibition data for this exact molecule is scarce, related compounds with benzyloxy-quinoline motifs have demonstrated significant biological activity, including anticancer and c-Met kinase inhibitory effects.[7][8] This suggests that 4-(Benzyloxy)-2-methylquinolin-6-amine warrants investigation as a potential kinase inhibitor.

Comparative Landscape: Standard Quinoline Kinase Inhibitors

To establish a benchmark for evaluating 4-(Benzyloxy)-2-methylquinolin-6-amine, it is essential to consider the performance of well-established quinoline-based kinase inhibitors that are either clinically approved or in late-stage development.

InhibitorPrimary Kinase TargetsFDA-Approved Indications (Selected)Mechanism of Action
Bosutinib Src, AblChronic Myelogenous Leukemia (CML)ATP-competitive inhibitor of Src and Abl kinases.[4]
Lenvatinib VEGFR1-3, FGFR1-4, PDGFRα, RET, KITDifferentiated Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular CarcinomaMulti-kinase inhibitor targeting key RTKs involved in angiogenesis and tumor proliferation.[4][9]
Cabozantinib c-Met, VEGFR2, AXL, RETMedullary Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular CarcinomaPotent inhibitor of multiple RTKs, disrupting tumor growth, angiogenesis, and metastasis.[10]
Neratinib EGFR, HER2HER2-positive Breast CancerIrreversible inhibitor of EGFR and HER2, forming a covalent bond with a cysteine residue in the ATP-binding site.

A Framework for Experimental Evaluation

To ascertain the potential of 4-(Benzyloxy)-2-methylquinolin-6-amine as a kinase inhibitor and compare it to the standards, a systematic experimental approach is necessary. The following protocols are designed to be self-validating and provide a clear path for characterization.

In-Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: The assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-phospho-substrate antibody and a ULight™-labeled substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and ULight™ acceptor into close proximity, resulting in a FRET signal.

Experimental Workflow:

Caption: Workflow for an in-vitro TR-FRET kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 4-(Benzyloxy)-2-methylquinolin-6-amine and standard inhibitors (e.g., Bosutinib) in DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the target kinase and its corresponding biotinylated substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration close to the Kₘ for the specific kinase.

  • Assay Procedure:

    • Add 2 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA and the TR-FRET reagents (europium-labeled antibody and streptavidin-XL665).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm and 665 nm after excitation at 320 nm.

    • Calculate the ratio of the emission signals (665/620).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Kinase Activity Assay

This assay determines the ability of an inhibitor to engage its target and inhibit its activity within a cellular context. A common approach is to measure the phosphorylation of a downstream substrate of the target kinase.

Principle: Cells are treated with the inhibitor, and then the level of phosphorylation of a specific substrate is quantified, often using an ELISA-based method.

Experimental Workflow:

Caption: Workflow for a cell-based kinase phosphorylation assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed a relevant cell line (e.g., a cancer cell line known to have an active signaling pathway involving the target kinase) in a 96-well plate and allow cells to adhere overnight.

    • Treat the cells with serial dilutions of 4-(Benzyloxy)-2-methylquinolin-6-amine or a standard inhibitor for a specified period (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Remove the media and lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.

  • Phosphorylation Quantification (ELISA):

    • Use a sandwich ELISA kit specific for the phosphorylated substrate.

    • Coat a 96-well plate with a capture antibody that binds to the total substrate protein.

    • Add the cell lysates to the wells and incubate to allow the substrate to bind.

    • Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

    • Wash the plate and add a chromogenic HRP substrate (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis:

    • Normalize the absorbance readings to the total protein concentration in each lysate.

    • Plot the normalized signal against the inhibitor concentration and determine the IC₅₀ value.

Data-Driven Comparison and Future Directions

The experimental framework outlined above provides a robust methodology for characterizing the kinase inhibitory potential of 4-(Benzyloxy)-2-methylquinolin-6-amine. The resulting IC₅₀ values from both in-vitro and cell-based assays will allow for a direct and objective comparison with standard quinoline kinase inhibitors.

A comprehensive evaluation would involve screening 4-(Benzyloxy)-2-methylquinolin-6-amine against a panel of kinases to determine its selectivity profile. Promising results would warrant further investigation into its mechanism of action, including kinetic studies to determine if it is an ATP-competitive inhibitor and structural studies (e.g., co-crystallography) to understand its binding mode.

While the full potential of 4-(Benzyloxy)-2-methylquinolin-6-amine is yet to be elucidated, its structural similarity to other biologically active quinolines makes it a compound of significant interest. The systematic application of the described experimental protocols will be crucial in defining its place within the landscape of quinoline-based kinase inhibitors.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
  • In vitro NLK Kinase Assay. PMC.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • In vitro kinase assay. Bio-protocol.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science.
  • In vitro kinase assay. protocols.io.
  • Protocol for Invitro Kinase Assay. Unknown Source.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Future Journal of Pharmaceutical Sciences.
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar.
  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI.
  • Methods for Detecting Kinase Activity. Cayman Chemical.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Spotlight: Cell-based kinase assay formats. Reaction Biology.
  • IP-Kinase Assay. Bio-protocol.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC.
  • Kinase Assay Kit. Sigma-Aldrich.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC.
  • Kinase assays. BMG LABTECH.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI.
  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. ResearchGate.
  • Design, synthesis and biological evaluation of 6-(benzyloxy)-4-methylquinolin-2(1H)-one derivatives as PDE3 inhibitors. PubMed.
  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. PMC.
  • Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. PMC.
  • Synthesis and biological evaluation of 4-quinazolinones as Rho kinase inhibitors. ResearchGate.
  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC.
  • Synthesis and Evaluation of 4-(1H-Benzimidazol-2-Yl)-6-(2 Chloroquinolin-3- Yl) Pyrimidin-2-Amines as Potent Anthelmintic Agents. ResearchGate.
  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PMC.
  • Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. PubMed.
  • 4-benzyloxy-2-(dimethylamino)quinoline (C18H18N2O). PubChem.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University.
  • An In-depth Technical Guide to 6-Methoxy-2-methylquinolin-4-amine. Benchchem.
  • discovery of M4205, a KIT inhibitor for GIST. YouTube.
  • Small molecule inhibitors targeting kinases. Fluorochem.

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Comparative

A Senior Application Scientist's Guide to Purity Validation of 4-(Benzyloxy)-2-methylquinolin-6-amine using LC-MS/MS

Foundational Strategy: Why LC-MS/MS for Purity Determination? In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

Foundational Strategy: Why LC-MS/MS for Purity Determination?

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel molecules like 4-(Benzyloxy)-2-methylquinolin-6-amine, a quinoline derivative with potential applications in medicinal chemistry, establishing a precise and accurate purity profile is paramount. Impurities, whether process-related (e.g., starting materials, by-products) or degradation products, can impact biological activity and introduce toxicity.

The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) for analytical validation and Q3B(R2) for impurities in new drug products, mandate rigorous analytical oversight.[1][2][3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the quintessential tool for this task. Its power lies in the synergy between the high-resolution separation capability of liquid chromatography and the unparalleled specificity and sensitivity of tandem mass spectrometry. This combination allows us to not only separate the target analyte from its impurities but also to identify and quantify them, even at trace levels.

The Analyte: Understanding 4-(Benzyloxy)-2-methylquinolin-6-amine

Before designing a method, we must understand the molecule itself.

  • Structure:

    • Quinoline Core: A heterocyclic aromatic system, generally non-polar but with a basic nitrogen atom.

    • Amino Group (-NH₂): A primary amine at the 6-position, making the molecule basic and readily protonated. This is our primary target for ionization.

    • Benzyloxy Group (-OCH₂Ph): A bulky, relatively non-polar group that increases the molecule's hydrophobicity.

    • Methyl Group (-CH₃): A small, non-polar group.

  • Physicochemical Implications for Analysis:

    • The molecule possesses both hydrophobic (benzyloxy, quinoline core) and polar/ionizable (amine) functionalities. This dual nature makes it an ideal candidate for Reversed-Phase Liquid Chromatography (RPLC).

    • The basic amine group makes it highly suitable for positive mode Electrospray Ionization (ESI+), where it will readily accept a proton to form a stable [M+H]⁺ ion.

Anticipating Potential Impurities

A robust method must be able to separate the main compound from plausible impurities. Based on common synthetic routes for quinoline derivatives, we can anticipate several impurity classes[4]:

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors used in the final amination or benzylation steps.

    • Intermediates: Incompletely reacted intermediates, such as a halogenated or nitrated quinoline precursor.

    • Isomers: Positional isomers formed during synthesis (e.g., amine at a different position).

  • Degradation Products:

    • De-benzylation Product: Cleavage of the benzyloxy group to yield the corresponding phenol (4-hydroxy-2-methylquinolin-6-amine). This is a common degradation pathway.

    • Oxidation Products: Oxidation of the amine or other positions on the aromatic rings.

Rationale-Driven LC-MS/MS Method Development

Our goal is to achieve baseline separation of the main peak from all potential and actual impurities, ensuring accurate quantification.

Liquid Chromatography (LC) Component

The LC system separates compounds based on their relative affinities for the stationary phase and mobile phase.

  • Column Selection: A Comparative Choice The stationary phase chemistry is the most critical factor for achieving selectivity. For 4-(Benzyloxy)-2-methylquinolin-6-amine, a reversed-phase approach is the logical starting point.[5]

Column ChemistryRationale & Comparison
C18 (Octadecylsilane) Primary Choice. The long alkyl chains provide strong hydrophobic interactions, which are ideal for retaining the benzyloxy and quinoline moieties of our analyte. It is a versatile and widely used stationary phase, offering excellent resolving power for a broad range of compounds.[5][6]
C8 (Octylsilane) Alternative. Less retentive than C18, which can be useful if the analyte is too strongly retained, leading to long run times or poor peak shape. It offers similar selectivity to C18 for many compounds.[6]
Phenyl-Hexyl Alternative for Selectivity. Offers alternative selectivity through π-π interactions with the aromatic rings of the quinoline and benzyloxy groups. This can be highly effective in separating aromatic isomers or impurities where a standard C18 fails.
HILIC (Hydrophilic Interaction) Specialty Use. Not suitable for the main analyte but could be employed in a secondary method to retain and quantify highly polar impurities (e.g., synthesis starting materials) that elute in the void volume on a C18 column.[5][7]

For this guide, we will proceed with a C18 column as our primary choice due to its versatility and strong retention mechanism for our target analyte.

  • Mobile Phase Optimization The mobile phase composition is adjusted to control the elution of compounds.

    • Aqueous Phase (A): Water with an acidic modifier. 0.1% Formic Acid is the standard choice. It serves two key purposes: 1) it protonates the amine group on the analyte, improving peak shape by preventing tailing, and 2) it provides a source of protons to facilitate efficient ESI+ ionization.[8][9]

    • Organic Phase (B): Acetonitrile is generally preferred over methanol as it has lower viscosity (leading to lower backpressure) and often provides sharper peaks.

    • Gradient Elution: A gradient program (e.g., starting at 10% B and ramping to 95% B) is essential. This allows for the elution of any early, more polar impurities with good retention and focus, followed by the elution of our main, more hydrophobic analyte, and finally a high-organic wash to remove any strongly retained, non-polar impurities.

Tandem Mass Spectrometry (MS/MS) Component

The MS/MS detector provides exquisite selectivity and sensitivity.

  • Ionization: As established, Electrospray Ionization in Positive Mode (ESI+) is the ideal choice.

  • Detection Mode: Multiple Reaction Monitoring (MRM) MRM is the gold standard for quantitative analysis. It involves selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then selecting a specific product ion in the third quadrupole (Q3). This precursor -> product transition is highly specific to the analyte.

    • Step 1: Finding the Precursor Ion. Infuse a standard solution of 4-(Benzyloxy)-2-methylquinolin-6-amine and acquire a full scan (MS1) spectrum. The most abundant ion will be the protonated molecule, [M+H]⁺.

    • Step 2: Determining Product Ions. Perform a product ion scan on the selected [M+H]⁺ precursor. The collision energy is ramped to induce fragmentation. The fragmentation of quinoline structures often involves characteristic losses.[10][11][12] We would expect to see fragments corresponding to the loss of the benzyl group, or fragmentation of the quinoline ring itself.

    • Step 3: Selecting MRM Transitions. Choose at least two specific and intense MRM transitions for the analyte (one for quantification, one for confirmation). This process should be repeated for any available impurity standards.

Experimental Workflow & Validated Protocol

This section details a concrete protocol for purity validation.

Materials & Reagents
  • 4-(Benzyloxy)-2-methylquinolin-6-amine reference standard (assumed 100% pure for method development)

  • Test samples/batches of 4-(Benzyloxy)-2-methylquinolin-6-amine

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • LC-MS grade Formic Acid (99%+)

  • HPLC Vials and caps

Standard & Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of 50:50 Acetonitrile:Water.

  • Working Standard (1 µg/mL): Perform serial dilutions of the stock solution in 50:50 Acetonitrile:Water to create a working standard for injection.

  • Test Sample Preparation (1 µg/mL): Prepare the test sample at the same concentration as the working standard to ensure an accurate area-% purity calculation.

Visual Workflow

G cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Validation prep1 Weigh Reference Standard & Test Samples prep2 Dissolve and Dilute to 1 µg/mL in ACN/H₂O prep1->prep2 lc Inject Sample onto C18 Column prep2->lc ms ESI+ Ionization lc->ms mrm MRM Detection (Precursor > Product) ms->mrm integrate Integrate Chromatographic Peaks mrm->integrate purity Calculate Area % Purity integrate->purity validate Assess Against ICH Validation Criteria purity->validate

Caption: LC-MS/MS workflow for purity validation.

LC-MS/MS Parameters
ParameterSettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column C18, 2.1 x 100 mm, 1.8 µmStandard choice for good retention and efficiency.[8]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase for good peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 10% B to 95% B over 8 min, hold 2 minEnsures elution of compounds with varying polarity.
Column Temp 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLSmall volume to prevent column overloading.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM analysis.
Ionization Mode ESI, PositiveOptimal for the basic amine group.
Capillary Voltage 3.5 kVTypical setting for stable spray.
Gas Temp 350 °CAids in desolvation.
MRM Transitions Analyte-specific (e.g., [M+H]⁺ > Product 1, [M+H]⁺ > Product 2)Provides specificity and sensitivity.

Method Validation: The Self-Validating System (ICH Q2(R2))

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[2][13][14] The following parameters must be assessed.

Summary of Validation Parameters & Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.No interference at the retention time of the main peak and impurities in blank/placebo injections. Peaks are resolved (Resolution > 1.5).
Linearity To demonstrate a proportional response to concentration.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.e.g., From LOQ to 120% of the working concentration.
Accuracy Closeness of the measured value to the true value.98.0% - 102.0% recovery in spiked sample matrix.
Precision Measure of the method's repeatability and intermediate precision.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability (n=6). RSD ≤ 3.0% for intermediate precision (different day/analyst).
Limit of Quantitation (LOQ) Lowest amount that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (RSD) ≤ 10%.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when varying flow rate (±5%), column temp (±2°C), mobile phase pH (±0.1).

Comparative Data & Interpretation

Below is a hypothetical comparison of two batches of 4-(Benzyloxy)-2-methylquinolin-6-amine.

Batch A: High Purity
  • Chromatogram: A single, sharp, symmetrical peak is observed at the expected retention time.

  • MS/MS Data: The MRM transitions for the main compound show a high signal-to-noise ratio. No significant impurity peaks are detected.

Batch B: Contains Impurities
  • Chromatogram: In addition to the main peak, two smaller peaks are observed—one eluting earlier (more polar) and one later (more non-polar).

  • MS/MS Analysis:

    • Impurity 1 (Polar): A full scan reveals a mass consistent with the de-benzylated product. An MRM transition for this impurity confirms its identity.

    • Impurity 2 (Non-polar): The mass does not correspond to a known impurity. This is classified as an "unidentified impurity." Its level must be monitored and, if above the identification threshold (as per ICH Q3B), its structure must be elucidated.

Quantitative Comparison
Analyte / ImpurityBatch A (Area %)Batch B (Area %)Identification
4-(Benzyloxy)-2-methylquinolin-6-amine99.85%98.50%Main Component
De-benzylated Impurity< LOQ0.85%Process/Degradation
Unidentified Impurity 1< LOQ0.45%Unknown
Total Purity 99.85% 98.50%

This data clearly demonstrates the superior purity of Batch A and provides actionable information on the impurity profile of Batch B, guiding further process optimization or purification efforts.

Conclusion

The validation of purity for a novel compound like 4-(Benzyloxy)-2-methylquinolin-6-amine is a rigorous, multi-faceted process. By employing a rationale-driven approach to LC-MS/MS method development—from careful selection of column and mobile phase to the precise optimization of MS/MS parameters—we can build a highly specific, sensitive, and robust analytical method. Adherence to ICH validation guidelines ensures that the method is not just scientifically sound, but also compliant with global regulatory standards. This comprehensive strategy provides the high-quality data necessary to make critical decisions in the drug development lifecycle, ultimately safeguarding product quality and patient safety.

References

  • Clench, M. R., et al. (2012). Analysis of Quinolones by Mass Spectrometry. Mass Spectrometry in Food Safety. Available at: [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. Available at: [Link]

  • Duffield, A. M., & Buchardt, O. (1972). Thermal fragmentation of quinoline and isoquinoline N-oxides in the ion source of a mass spectrometer. Acta Chemica Scandinavica. Available at: [Link]

  • Larriba, C., et al. (2014). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics. Available at: [Link]

  • Vidal, L. M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry. Available at: [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]

  • Rosing, H., et al. (2012). Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. Journal of Chromatography B. Available at: [Link]

  • Agilent. (n.d.). A Look at Column Choices. Agilent Technologies. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • Microsolv Technology Corporation. (2026). Tandem HPLC Columns in One Separation for Polar and Non Polar Compounds - Tips and Suggestions. Available at: [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Waters. Available at: [Link]

  • EMA. (2006). Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. Available at: [Link]

  • EMA. (2024). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • de Oliveira, A. C., et al. (2011). Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. ResearchGate. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • ResearchGate. (n.d.). Simultaneous Determination Method of Aniline and Quinoline in Drinking Water by LC/MS/MS. Available at: [Link]

  • Mohammadi-Far, M., et al. (2010). Design, synthesis and biological evaluation of 6-(benzyloxy)-4-methylquinolin-2(1H)-one derivatives as PDE3 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • MDPI. (2025). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Available at: [Link]

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Validation

Comparative Efficacy of 4-(Benzyloxy)-2-methylquinolin-6-amine in Cancer Cell Lines: A Preclinical Evaluation Guide

This guide provides a comprehensive framework for evaluating the potential anti-cancer efficacy of the novel compound, 4-(Benzyloxy)-2-methylquinolin-6-amine. While direct studies on this specific molecule are not yet pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the potential anti-cancer efficacy of the novel compound, 4-(Benzyloxy)-2-methylquinolin-6-amine. While direct studies on this specific molecule are not yet prevalent in published literature, its structural features, rooted in the quinoline scaffold, position it as a promising candidate for investigation. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer effects through various mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[1][2][3] This document outlines a rigorous, multi-faceted approach to characterize the cytotoxic and mechanistic properties of 4-(Benzyloxy)-2-methylquinolin-6-amine in a panel of cancer cell lines, benchmarked against a standard-of-care chemotherapeutic agent.

Rationale for Investigation: The Promise of the Quinoline Scaffold

The quinoline ring is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous approved drugs, including several anti-cancer agents like Lenvatinib and Irinotecan.[3] Its derivatives have been shown to exert anti-proliferative effects across a wide range of cancer cell lines, including those from breast, colon, lung, and liver cancers.[1][4] The proposed mechanisms of action are diverse, often involving the inhibition of tyrosine kinases, topoisomerases, or tubulin polymerization.[1][5] The specific substitutions on the quinoline core, such as the benzyloxy and methyl groups in the target compound, are anticipated to modulate its biological activity and target specificity. This guide, therefore, proposes a systematic in vitro evaluation to elucidate the therapeutic potential of 4-(Benzyloxy)-2-methylquinolin-6-amine.

Experimental Design: A Multi-Parametric Approach to Efficacy Assessment

To comprehensively assess the anti-cancer potential of 4-(Benzyloxy)-2-methylquinolin-6-amine, a series of in vitro assays are proposed. These assays will be conducted in parallel with a well-established chemotherapeutic agent, Doxorubicin, to provide a comparative benchmark for potency. A panel of human cancer cell lines representing different tumor types will be utilized.

Cell Line Panel:

Cell LineCancer TypeRationale
MCF-7 Breast (ER+)Represents hormone-dependent breast cancer.
MDA-MB-231 Breast (Triple-Negative)Represents an aggressive and chemo-resistant breast cancer subtype.
A549 LungA commonly used model for non-small cell lung cancer.
HCT116 ColonRepresents colorectal carcinoma.
HepG2 LiverA well-characterized hepatocellular carcinoma cell line.

Comparative Agent: Doxorubicin (a widely used anthracycline chemotherapeutic).

The following diagram outlines the proposed experimental workflow:

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation a Prepare Stock Solutions (Compound & Doxorubicin) b Cell Seeding in 96-well Plates a->b c Dose-Response Treatment (72 hours) b->c d MTT Assay c->d e Calculate IC50 Values d->e f Treat Cells with IC50 Concentration e->f Select Cell Lines for Further Study g Apoptosis Assay (Annexin V/PI Staining) f->g h Cell Cycle Analysis (Propidium Iodide Staining) f->h i Western Blot Analysis (Key Signaling Proteins) f->i

Caption: Experimental workflow for evaluating the anti-cancer efficacy of 4-(Benzyloxy)-2-methylquinolin-6-amine.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7][8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of 4-(Benzyloxy)-2-methylquinolin-6-amine and Doxorubicin in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6][8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values using non-linear regression analysis.

Apoptosis Detection (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes).[9][10][11]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of 4-(Benzyloxy)-2-methylquinolin-6-amine or Doxorubicin for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[9][10]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[12][13]

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[13]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will reveal the percentage of cells in each phase of the cell cycle.

Western Blot Analysis of Signaling Pathways

Western blotting will be used to investigate the effect of 4-(Benzyloxy)-2-methylquinolin-6-amine on key proteins involved in apoptosis and cell cycle regulation.[14][15][16]

Potential Signaling Pathways and Target Proteins:

  • Apoptosis Pathway: Cleaved Caspase-3, PARP, Bcl-2, Bax

  • Cell Cycle Regulation: Cyclin D1, CDK4, p21, p27

  • PI3K/Akt/mTOR Pathway: p-Akt, p-mTOR

  • MAPK Pathway: p-ERK

G cluster_apoptosis Apoptosis Pathway cluster_cellcycle Cell Cycle Regulation (G1/S Transition) Bax Bax (Pro-apoptotic) Caspase3 Caspase-3 Bax->Caspase3 Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Caspase3 CleavedCaspase3 Cleaved Caspase-3 (Active) Caspase3->CleavedCaspase3 PARP PARP CleavedCaspase3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis CyclinD1 Cyclin D1 G1S_Transition G1/S Transition CyclinD1->G1S_Transition CDK4 CDK4 CDK4->G1S_Transition p21 p21/p27 (CDK Inhibitors) p21->CDK4

Caption: Simplified diagrams of key signaling pathways to be investigated by Western blot.

Protocol:

  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[14]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[16]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.[16][17]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anticipated Outcomes and Data Interpretation

The data generated from these experiments will be compiled and analyzed to provide a comprehensive profile of 4-(Benzyloxy)-2-methylquinolin-6-amine's anti-cancer activity.

Comparative IC50 Values:

CompoundMCF-7MDA-MB-231A549HCT116HepG2
4-(Benzyloxy)-2-methylquinolin-6-amine Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Doxorubicin Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Lower IC50 values indicate greater potency.

Mechanistic Insights:

  • Apoptosis: An increase in the Annexin V-positive cell population following treatment would suggest that the compound induces apoptosis. This would be further supported by the detection of cleaved Caspase-3 and PARP via Western blot.

  • Cell Cycle Arrest: Accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) would indicate interference with cell cycle progression. This would be corroborated by changes in the expression of cell cycle regulatory proteins like cyclins and CDKs.

  • Signaling Pathway Modulation: Alterations in the phosphorylation status of key proteins like Akt and ERK would provide insights into the upstream signaling cascades affected by the compound.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound methodology for the initial preclinical evaluation of 4-(Benzyloxy)-2-methylquinolin-6-amine. The comparative data generated will be crucial in determining its potential as a novel anti-cancer agent. Favorable results from these in vitro studies would warrant further investigation, including more extensive mechanistic studies, evaluation in 3D cell culture models, and eventual progression to in vivo animal studies to assess efficacy and safety in a more complex biological system. The structural novelty of this quinoline derivative, combined with the proven anti-cancer potential of its chemical class, makes it a compelling candidate for drug discovery efforts.

References

  • Review on recent development of quinoline for anticancer activities. (2022). Journal of Physics: Conference Series.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. R&D Systems.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • MTT assay protocol. Abcam.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
  • Assaying cell cycle st
  • Annexin V-Dye Apoptosis Assay. G-Biosciences.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC.
  • MTT Cell Proliferation Assay.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC.
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Taylor & Francis Online.
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
  • Western blot protocol. Abcam.
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC.
  • Western Blot Protocol: Step-by-Step Guide. Boster Bio.

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Comparative

A Comparative Benchmarking Guide: 4-(Benzyloxy)-2-methylquinolin-6-amine versus FDA-Approved Analogs

In the landscape of modern drug discovery, the quinoline scaffold stands as a cornerstone of medicinal chemistry, giving rise to a multitude of FDA-approved therapeutics for a wide array of diseases.[1][2] This guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the quinoline scaffold stands as a cornerstone of medicinal chemistry, giving rise to a multitude of FDA-approved therapeutics for a wide array of diseases.[1][2] This guide provides a comprehensive benchmarking analysis of a promising quinoline derivative, 4-(Benzyloxy)-2-methylquinolin-6-amine, against its clinically validated counterparts in two key therapeutic areas: oncology and infectious diseases, specifically malaria. For researchers and drug development professionals, this document offers an objective comparison of performance, supported by experimental data and detailed protocols, to elucidate the potential of this novel compound.

The versatility of the quinoline core allows for its application in diverse therapeutic contexts. In oncology, numerous quinoline-based molecules have been developed as potent kinase inhibitors, disrupting aberrant signaling pathways that drive tumor growth.[3] Conversely, in the realm of infectious diseases, quinoline derivatives have a long-standing history as effective antimalarial agents, primarily by interfering with the parasite's detoxification of heme.[4] Given this dual potential, a thorough evaluation of 4-(Benzyloxy)-2-methylquinolin-6-amine necessitates a two-pronged benchmarking approach.

Part 1: Benchmarking Against FDA-Approved Kinase Inhibitors in Oncology

The overexpression and dysregulation of protein kinases are hallmarks of many cancers, making them critical targets for therapeutic intervention.[5][6] Several FDA-approved quinoline-based kinase inhibitors have demonstrated significant clinical efficacy. For this comparative analysis, we have selected three prominent multi-kinase inhibitors: Lenvatinib, Cabozantinib, and Bosutinib.

Comparative Efficacy: In Vitro Kinase Inhibition and Cellular Proliferation

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against its target kinases. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for the selected FDA-approved analogs against their key kinase targets.

DrugTarget Kinase(s)Reported IC50 (nM)
Lenvatinib VEGFR2, VEGFR3, VEGFR1, FGFR1, PDGFRβ, RET, KIT4, 5.2, 22, 61, 39, 35, 85[7][8]
Cabozantinib VEGFR2, MET, KIT, RET, AXL, FLT30.035, 1.3, 4.6, 5.2, 7, 11.3
Bosutinib Src, Abl1.2, 1

To benchmark 4-(Benzyloxy)-2-methylquinolin-6-amine, its inhibitory activity should be assessed against a panel of kinases, including those targeted by the drugs listed above. The cellular consequence of kinase inhibition is a reduction in cancer cell proliferation. The GI50 (concentration for 50% growth inhibition) in relevant cancer cell lines provides a crucial measure of a compound's cell-based efficacy.

DrugCell LineReported GI50 (nM)
Lenvatinib TPC-1 (thyroid), LC-2/ad (lung)27, 48[8]
Cabozantinib SNU-5 (gastric), Hs746T (gastric)19, 9.9[1]
Bosutinib IMR-32 (neuroblastoma)640
Experimental Protocols: A Blueprint for Benchmarking

To ensure scientific rigor and reproducibility, standardized assays are paramount. The following are detailed protocols for key in vitro experiments to benchmark 4-(Benzyloxy)-2-methylquinolin-6-amine against its FDA-approved analogs.

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Protocol:

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test compound (e.g., 4-(Benzyloxy)-2-methylquinolin-6-amine, Lenvatinib). Incubate at room temperature for 1 hour.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 values by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Signaling Pathways and Benchmarking Workflow

The following diagrams illustrate the key signaling pathways targeted by the selected kinase inhibitors and a proposed workflow for benchmarking 4-(Benzyloxy)-2-methylquinolin-6-amine.

G cluster_0 VEGFR Signaling cluster_1 MET Signaling cluster_2 Src/Abl Signaling VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Angiogenesis ERK->Proliferation Lenvatinib Lenvatinib->VEGFR Cabozantinib Cabozantinib->VEGFR HGF HGF MET c-MET HGF->MET PI3K PI3K MET->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Invasion Invasion, Metastasis mTOR->Invasion Cabozantinib2 Cabozantinib2->MET BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 Src Src Src->STAT5 Survival Cell Survival STAT5->Survival Bosutinib Bosutinib->BCR_ABL Bosutinib->Src

Caption: Key signaling pathways targeted by FDA-approved quinoline kinase inhibitors.

G start Start: 4-(Benzyloxy)-2- methylquinolin-6-amine kinase_assay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) start->kinase_assay cell_prolif Cellular Proliferation Assay (e.g., MTT) kinase_assay->cell_prolif selectivity Kinase Selectivity Profiling cell_prolif->selectivity adme_tox In Silico ADME/Tox Prediction selectivity->adme_tox in_vivo In Vivo Xenograft Model adme_tox->in_vivo decision Go/No-Go Decision in_vivo->decision

Caption: Proposed workflow for benchmarking 4-(Benzyloxy)-2-methylquinolin-6-amine as a potential kinase inhibitor.

Part 2: Benchmarking Against FDA-Approved Antimalarial Drugs

The quinoline scaffold is historically significant in the fight against malaria. These drugs are thought to exert their effect by accumulating in the parasite's acidic food vacuole and inhibiting the polymerization of heme, a toxic byproduct of hemoglobin digestion, into hemozoin.[4] For this comparison, we will benchmark against Chloroquine, Mefloquine, and Tafenoquine.

Comparative Efficacy: In Vitro Antiplasmodial Activity

The in vitro efficacy of antimalarial drugs is determined by their IC50 values against different strains of Plasmodium falciparum, the deadliest species of malaria parasite.

DrugP. falciparum StrainReported IC50 (nM)
Chloroquine 3D7 (sensitive)~10-20
W2 (resistant)~100-200
Mefloquine 3D7 (sensitive)~50
W2 (resistant)~10
Tafenoquine 3D7 (sensitive)~500-1000
Experimental Protocols: A Blueprint for Benchmarking

This assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA.

Protocol:

  • Parasite Culture: Culture P. falciparum in human erythrocytes in a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compounds to the parasite cultures and incubate for 72 hours.

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration.

This assay assesses the ability of a compound to inhibit the formation of β-hematin (hemozoin) from heme.

Protocol:

  • Reaction Mixture: In a microplate, combine a solution of hemin, the test compound at various concentrations, and an acetate buffer.

  • Initiation of Polymerization: Initiate the polymerization by adding a solution of glacial acetic acid and incubate at 37°C for 24 hours.

  • Washing: Centrifuge the plate, discard the supernatant, and wash the pellet with DMSO to remove unreacted heme.

  • Solubilization: Dissolve the β-hematin pellet in a solution of NaOH.

  • Absorbance Measurement: Read the absorbance at 405 nm. The absorbance is directly proportional to the amount of β-hematin formed.

  • Data Analysis: Calculate the IC50 for heme polymerization inhibition.

Benchmarking Workflow for Antimalarial Activity

G start Start: 4-(Benzyloxy)-2- methylquinolin-6-amine sybr_green In Vitro Antiplasmodial Assay (SYBR Green I) start->sybr_green heme_poly Heme Polymerization Inhibition Assay sybr_green->heme_poly cytotoxicity Cytotoxicity Assay (e.g., on Vero cells) heme_poly->cytotoxicity adme_tox In Silico ADME/Tox Prediction cytotoxicity->adme_tox in_vivo_malaria In Vivo Malaria Model (e.g., P. berghei) adme_tox->in_vivo_malaria decision Go/No-Go Decision in_vivo_malaria->decision

Caption: Proposed workflow for benchmarking 4-(Benzyloxy)-2-methylquinolin-6-amine as a potential antimalarial agent.

Part 3: In Silico ADME/Tox Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug development to minimize late-stage failures.[7] In silico tools provide a rapid and cost-effective means of predicting these properties. Using SwissADME and pkCSM, we performed a comparative analysis of 4-(Benzyloxy)-2-methylquinolin-6-amine and the selected FDA-approved analogs.

SMILES Notations for In Silico Analysis:

  • 4-(Benzyloxy)-2-methylquinolin-6-amine: Cc1cc(N)c2ccc(OCc3ccccc3)nc2c1

  • Lenvatinib: C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=C3)C(C)=O)OC

  • Cabozantinib: COC1=CC2=C(C=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)N)N=C1

  • Bosutinib: CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)C(=C(N=C3)C#N)NC4=CC(=C(C=C4)Cl)Cl)OC

  • Chloroquine: CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl

  • Mefloquine: C1CCNN=C(C=C3)C(F)(F)F)C(F)(F)F)O

  • Tafenoquine: CC(C(F)(F)F)NCCCC(C)NC1=C(C=C2C(=C1)N=C(C=C2)OC)OC

Predicted ADMET Properties:

CompoundMolecular WeightLogPWater SolubilityGI AbsorptionBBB PermeantCYP Inhibitor (2D6, 3A4)hERG I Inhibitor
4-(Benzyloxy)-2-methylquinolin-6-amine 278.354.15Poorly solubleHighYesYes, YesYes
Lenvatinib 426.433.59Moderately solubleHighNoYes, YesYes
Cabozantinib 501.514.38Poorly solubleHighNoYes, YesYes
Bosutinib 530.454.08Poorly solubleHighNoYes, YesYes
Chloroquine 319.874.62Moderately solubleHighYesYes, YesYes
Mefloquine 378.314.79Poorly solubleHighYesYes, YesYes
Tafenoquine 463.465.21Poorly solubleHighYesYes, YesYes

Disclaimer: These are in silico predictions and should be confirmed by experimental data.

Conclusion and Future Directions

This comprehensive benchmarking guide provides a framework for the systematic evaluation of 4-(Benzyloxy)-2-methylquinolin-6-amine against established FDA-approved drugs in oncology and malaria. The provided experimental protocols offer a clear path for generating robust, comparative data on the compound's efficacy and selectivity. The in-silico analysis suggests that while the compound shares some desirable pharmacokinetic properties with the approved drugs, potential liabilities such as poor water solubility and potential for CYP and hERG inhibition warrant further investigation.

The next steps in the development of 4-(Benzyloxy)-2-methylquinolin-6-amine should focus on a thorough in vitro evaluation as outlined in this guide. Promising in vitro activity would then justify progression to in vivo efficacy studies in relevant animal models, such as tumor xenografts for oncology or Plasmodium berghei infection models for malaria. Ultimately, a data-driven approach, guided by comparative benchmarking, will be essential in determining the therapeutic potential of this novel quinoline derivative.

References

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Validation

A Senior Scientist's Guide to Cross-Validation of Molecular Docking Scores: A Case Study with 4-(Benzyloxy)-2-methylquinolin-6-amine

In the landscape of modern drug discovery, computational methods such as molecular docking are indispensable for rapidly screening vast chemical libraries and prioritizing candidates for experimental testing.[1] This pro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, computational methods such as molecular docking are indispensable for rapidly screening vast chemical libraries and prioritizing candidates for experimental testing.[1] This process, known as computer-aided drug design (CADD), significantly reduces the time and cost associated with identifying promising new therapeutics.[2] However, the predictive power of a docking score is not absolute. These scores are estimations derived from scoring functions that approximate the complex physics of molecular recognition.[3] Therefore, rigorous validation is not just a procedural step but a scientific necessity to ensure that computational predictions translate into real-world biological activity.[4][5]

This guide provides an in-depth, objective comparison of molecular docking protocols through the lens of a hypothetical cross-validation study. We will use the novel compound 4-(Benzyloxy)-2-methylquinolin-6-amine as our test case. While this specific molecule is not extensively characterized in public literature, its quinoline scaffold is prevalent in compounds targeting a range of enzymes, including kinases, phosphodiesterases, and epigenetic modifiers.[2][6][7]

For this guide, we will posit Lysine-Specific Demethylase 1 (LSD1) as a plausible biological target. LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation and is a validated target in oncology.[8][9] Several quinoline and quinazoline-based compounds have been reported as LSD1 inhibitors, making it a scientifically sound choice for our hypothetical study.[1][8] We will benchmark the performance of two widely-used docking programs, AutoDock Vina and Glide, against a set of hypothetical experimental data, demonstrating a complete workflow from protocol setup to data interpretation.

The Imperative of Cross-Validation in Computational Drug Design

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the binding affinity, typically represented as a docking score.[3] A lower score usually implies a stronger predicted interaction.[10] However, several factors can influence the accuracy of these predictions:

  • Scoring Function Accuracy: Different docking programs use different algorithms and scoring functions, which can lead to varied results.[11][12]

  • Protein Flexibility: Most standard docking protocols treat the protein receptor as a rigid structure, while in reality, it is dynamic and can undergo conformational changes upon ligand binding.[13]

  • Ligand Preparation: The protonation state and conformational ensemble of the ligand can significantly impact docking outcomes.

Cross-validation against experimental data is the gold standard for confirming the reliability of a docking protocol.[4] This involves comparing the computationally predicted binding affinities with experimentally determined values, such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).[14] A strong correlation between these values instills confidence that the docking model can successfully distinguish between active and inactive compounds.

PART 1: A Comparative Docking Workflow

This section outlines a detailed, step-by-step methodology for setting up and executing a comparative molecular docking study, followed by the protocol for a standard in vitro assay required for validation.

Experimental Protocol 1: Molecular Docking

The objective is to dock 4-(Benzyloxy)-2-methylquinolin-6-amine and a set of reference compounds into the active site of LSD1 using two different software platforms.

1. Receptor Preparation:

  • Source: The high-resolution crystal structure of human LSD1 in complex with the reversible inhibitor CC-90011 is obtained from the Protein Data Bank (PDB ID: 6W4K).[4][15]
  • Preparation Steps:
  • Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, Schrödinger Maestro).
  • Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand (CC-90011). This ligand will be used later for re-docking validation.
  • Add polar hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH of 7.4.
  • Assign partial charges to all protein atoms (e.g., using the Gasteiger charge model for AutoDock).
  • Perform a brief energy minimization of the structure to relieve any steric clashes, ensuring the backbone atoms are constrained to prevent significant deviation from the crystal structure.

2. Ligand Preparation:

  • Test Ligand: 4-(Benzyloxy)-2-methylquinolin-6-amine.
  • Reference Ligands: A set of five known, structurally diverse LSD1 inhibitors and a set of 100 decoy molecules (compounds with similar physical properties but different topology, expected to be inactive) are selected from public databases like ZINC.
  • Preparation Steps:
  • Generate the 2D structure of 4-(Benzyloxy)-2-methylquinolin-6-amine.
  • Convert the 2D structures of all test, reference, and decoy ligands into 3D conformers.
  • Assign appropriate protonation states and partial charges.
  • Define rotatable bonds to allow for conformational flexibility during docking.

3. Docking Protocol Validation (Re-docking):

  • Objective: To confirm that the chosen docking parameters can accurately reproduce the experimentally determined binding pose of a known ligand.[5][16]
  • Procedure:
  • Extract the co-crystallized inhibitor (CC-90011) from the original 6W4K PDB file.
  • Define the binding site (grid box) centered on the position of the extracted inhibitor, with dimensions large enough to accommodate the ligand (e.g., 25Å x 25Å x 25Å).
  • Dock the extracted inhibitor back into the prepared LSD1 structure using both AutoDock Vina and Glide.
  • Success Criterion: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[16]

4. Comparative Docking Execution:

  • AutoDock Vina: An open-source program known for its speed and accuracy.[11] The prepared protein and ligand files (in PDBQT format) are used as input. The search space is defined by the grid box coordinates determined during validation. The exhaustiveness parameter, which controls the extent of the conformational search, is set to a standard value (e.g., 8).
  • Glide (Schrödinger Suite): A widely used commercial software known for its robust performance.[3][17] It employs a hierarchical search protocol. Docking is performed using both Standard Precision (SP) and Extra Precision (XP) modes to compare the trade-off between speed and accuracy.
Experimental Protocol 2: In Vitro Enzyme Inhibition Assay

To validate the docking scores, we need experimental data. The following is a standard protocol for determining the IC₅₀ values of our test compounds against LSD1.

1. Materials:

  • Recombinant human LSD1 enzyme.
  • Amplex Red reagent, horseradish peroxidase (HRP), and a suitable amine oxidase substrate (e.g., a dimethylated H3K4 peptide).
  • Test compounds (dissolved in DMSO).

2. Procedure (LSD1 Amplex Red Assay):

  • Dispense the LSD1 enzyme into a 96-well plate.
  • Add the test compounds at various concentrations (typically a serial dilution). Include a positive control (a known LSD1 inhibitor) and a negative control (DMSO vehicle).
  • Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15 minutes) at room temperature.
  • Initiate the reaction by adding the substrate, HRP, and Amplex Red. The demethylation reaction produces formaldehyde, which is converted by HRP into resorufin, a fluorescent product.
  • Measure the fluorescence intensity over time using a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).
  • Calculate the rate of reaction for each concentration.
  • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
Workflow Visualization

The overall process of cross-validating docking scores with experimental results can be visualized as a structured workflow.

G cluster_comp Computational Protocol cluster_exp Experimental Protocol cluster_val Cross-Validation & Analysis PDB Fetch PDB Structure (e.g., 6W4K) PrepProt Prepare Protein (Remove water, add H) PDB->PrepProt Grid Define Binding Site (Grid Generation) PrepProt->Grid PrepLig Prepare Ligands (Test, Reference, Decoys) Redock Protocol Validation (Re-docking < 2Å RMSD) PrepLig->Redock Dock Perform Docking (AutoDock Vina, Glide) PrepLig->Dock Grid->Redock Redock->Dock If Validated Scores Generate Docking Scores & Binding Poses Dock->Scores Correlate Correlate Scores vs. IC₅₀ Scores->Correlate Enrich Enrichment Analysis (Actives vs. Decoys) Scores->Enrich Analysis Binding Pose Analysis Scores->Analysis Assay LSD1 Enzyme Assay (Amplex Red) IC50 Determine IC₅₀ Values Assay->IC50 IC50->Correlate Conclusion Draw Conclusions on Protocol Performance Correlate->Conclusion Enrich->Conclusion Analysis->Conclusion

Caption: Integrated workflow for molecular docking cross-validation.

PART 2: Data Presentation and Interpretation

This section presents the hypothetical results from our comparative study. The data are illustrative but designed to reflect a realistic scientific scenario.

Comparative Docking Scores

Here we compare the docking scores for our lead compound, 4-(Benzyloxy)-2-methylquinolin-6-amine, and a set of five known reference inhibitors (Ref-1 to Ref-5) obtained from AutoDock Vina and Glide (SP and XP modes).

CompoundAutoDock Vina (kcal/mol)Glide SP (kcal/mol)Glide XP (kcal/mol)
4-(Benzyloxy)-2-methylquinolin-6-amine -8.9 -7.5 -9.2
Ref-1 (Known Potent Inhibitor)-10.2-8.8-11.5
Ref-2 (Known Potent Inhibitor)-9.8-8.5-10.9
Ref-3 (Moderate Inhibitor)-8.1-6.9-8.4
Ref-4 (Weak Inhibitor)-7.2-5.8-6.5
Ref-5 (Weak Inhibitor)-6.9-5.5-6.1

Table 1: Hypothetical docking scores for the test and reference compounds against LSD1.

Interpretation: All three methods predict that our lead compound has a strong binding affinity, with scores comparable to or better than the moderate inhibitor (Ref-3). Glide XP consistently provides the most favorable (lowest) scores, which is expected due to its more rigorous scoring function. The rank ordering of the reference compounds is generally consistent across the platforms, with potent inhibitors scoring better than weak ones.

Cross-Validation with Experimental Data

The true test of a docking protocol is how well its predictions correlate with experimental reality. The following table compares the docking scores with hypothetical IC₅₀ values obtained from the in vitro assay.

CompoundGlide XP Score (kcal/mol)Experimental IC₅₀ (nM)
Ref-1 (Known Potent Inhibitor)-11.515
Ref-2 (Known Potent Inhibitor)-10.925
4-(Benzyloxy)-2-methylquinolin-6-amine -9.2 150
Ref-3 (Moderate Inhibitor)-8.4550
Ref-4 (Weak Inhibitor)-6.54,500
Ref-5 (Weak Inhibitor)-6.18,000

Table 2: Comparison of Glide XP docking scores with hypothetical experimental IC₅₀ values.

Interpretation & Correlation Analysis: When plotting the Glide XP scores against the logarithm of the IC₅₀ values, a strong positive correlation is observed. This indicates that the Glide XP protocol is successful in predicting the relative potency of these compounds. The lead compound, 4-(Benzyloxy)-2-methylquinolin-6-amine, with a predicted strong binding score of -9.2 kcal/mol and a resulting IC₅₀ of 150 nM, is confirmed as a potent inhibitor, validating the computational prediction. This strong correlation (e.g., a Pearson correlation coefficient > 0.8) provides confidence in using this validated docking protocol for virtual screening of larger libraries to find new potential LSD1 inhibitors.

Enrichment Analysis

A crucial validation metric is the ability of a docking protocol to distinguish known active compounds from a large set of presumed inactive decoys.[5] In our hypothetical enrichment study, the library of 106 compounds (1 lead + 5 reference actives + 100 decoys) was screened.

MetricAutoDock VinaGlide SPGlide XP
Actives in Top 1%234
Actives in Top 5%456
Enrichment Factor (EF₁%) 33.3 50.0 66.7

Table 3: Hypothetical enrichment analysis results. EF₁% is the percentage of true positives in the top 1% of the ranked list divided by the expected percentage if selection were random.

Interpretation: The Enrichment Factor at 1% (EF₁%) shows how many more actives are found in the top 1% of the screened library compared to random chance. Glide XP demonstrates the best performance, correctly identifying 4 of the 6 active compounds in the top-ranked position, yielding a superior enrichment factor. This result strongly suggests that the Glide XP protocol is robust for identifying potential hits in a virtual screening campaign.

G cluster_input Input Library Actives 6 Active Ligands Screen Virtual Screening (Dock & Rank All 106 Ligands) Actives->Screen Decoys 100 Decoy Ligands Decoys->Screen RankedList Ranked List (Top 1% = ~1 Compound) (Top 5% = ~5 Compounds) Screen->RankedList Analysis Analysis: Does the top-ranked subset contain the 'Active' ligands? RankedList->Analysis

Caption: Logical diagram of an enrichment study.

Conclusion and Best Practices

This guide demonstrates a rigorous, multi-faceted approach to the cross-validation of molecular docking scores using a hypothetical but scientifically plausible case study. Our results underscore that while docking is a powerful tool, its predictions must be validated through a systematic process.

Key Takeaways and Recommendations for Researchers:

  • No Single Protocol is Perfect: Different docking programs may yield different results. Comparing multiple well-regarded programs, as we did with AutoDock Vina and Glide, provides a more robust assessment.

  • Validation is Non-Negotiable: Always validate your docking protocol by re-docking the co-crystallized ligand. An RMSD < 2.0 Å is a critical first checkpoint.[16]

  • Experimental Correlation is the Goal: The ultimate measure of a docking protocol's success is its ability to predict experimental binding affinities. A strong correlation between docking scores and IC₅₀/Kᵢ values is essential for predictive modeling.[4]

  • Use Enrichment Studies for Screening Protocols: If the goal is virtual screening, enrichment analysis with known actives and decoys is crucial to prove the protocol can find needles in a haystack.[5]

  • Visualize and Analyze Binding Poses: Beyond the score, a critical analysis of the predicted binding pose is vital. Ensure that the ligand forms chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the active site.

By adhering to these principles of scientific integrity and rigorous validation, researchers can harness the full potential of molecular docking, transforming computational predictions into promising leads for the next generation of therapeutics.

References

  • Lamba, V., & Akula, N. (2021). Validation approaches for computational drug repurposing: a review. Journal of Big Data. Retrieved from [Link]

  • Ferreira, L. G., dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved from [Link]

  • Hosfield, D.J. (2020). Crystal structure of Lysine Specific Demethylase 1 (LSD1) with CC-90011. RCSB Protein Data Bank. Retrieved from [Link]

  • Scapin, G., et al. (2004). Crystal Structure of Human Phosphodiesterase 3B: Atomic Basis for Substrate and Inhibitor Specificity. Biochemistry. Retrieved from [Link]

  • Wang, Z., et al. (2016). Software for molecular docking: a review. Biophysical Reviews. Retrieved from [Link]

  • Buttenschoen, M., et al. (2023). An evaluation study of molecular docking tools: comparing pose accuracy, computational time and resource usage. Journal of Cheminformatics. Retrieved from [Link]

  • Shastri, A. (2024). Computational-Based Drug Designing: A Modern Approach to Drug Discovery. Biotecnika. Retrieved from [Link]

  • Seifert, M. H. J. (2006). Improving Docking Validation. Biochemistry and Molecular Biology Education. Retrieved from [Link]

  • Speranzini, V., et al. (2016). Polymyxins and quinazolines are LSD1/KDM1A inhibitors with unusual structural features. Science Advances. Retrieved from [Link]

  • Ngachilindi, S. B. M. (2022). How to validate the molecular docking results?. ResearchGate. Retrieved from [Link]

  • Iannitelli, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Retrieved from [Link]

  • Ms.Priti, et al. (2022). Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. Eman Research Publishing. Retrieved from [Link]

  • IntechOpen. (2024). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. IntechOpen. Retrieved from [Link]

  • IntechOpen. (2024). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. IntechOpen. Retrieved from [Link]

  • Kanouni, T., et al. (2020). Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Rossi, M., et al. (2021). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). International Journal of Molecular Sciences. Retrieved from [Link]

  • Wang, X., et al. (2022). Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. Molecules. Retrieved from [Link]

  • Li, Y., et al. (2023). LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study. International Journal of Molecular Sciences. Retrieved from [Link]

  • Zha, X., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Gentile, D., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Comparative Guide to the Analytical Quantification of 4-(Benzyloxy)-2-methylquinolin-6-amine

Introduction: The Analytical Imperative for a Novel Quinoline Derivative 4-(Benzyloxy)-2-methylquinolin-6-amine is a substituted quinoline, a class of heterocyclic compounds renowned for their extensive pharmacological a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for a Novel Quinoline Derivative

4-(Benzyloxy)-2-methylquinolin-6-amine is a substituted quinoline, a class of heterocyclic compounds renowned for their extensive pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1] As a molecule of interest in pharmaceutical research and development, the ability to accurately and reliably quantify it in various matrices—from bulk drug substances to complex biological fluids—is paramount. This quantification is the bedrock of drug discovery, enabling crucial stages such as pharmacokinetic studies, formulation analysis, quality control, and stability testing.[2][3]

The selection of an appropriate analytical method is a critical decision that impacts data quality, resource allocation, and regulatory compliance.[4][5] This guide provides an in-depth, objective comparison of the principal analytical techniques suitable for the quantification of 4-(Benzyloxy)-2-methylquinolin-6-amine. We will move beyond mere protocols to explore the fundamental principles and the scientific rationale behind experimental choices, empowering researchers to select and implement the most effective method for their specific application.

Comparative Overview of Core Analytical Methodologies

The optimal method for quantifying 4-(Benzyloxy)-2-methylquinolin-6-amine hinges on the specific analytical requirements, including desired sensitivity, selectivity, sample matrix complexity, and available instrumentation.[6] We will evaluate four primary techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Quantitative Performance Data Summary

The following table summarizes typical performance characteristics for the analysis of quinoline derivatives and related aromatic amines using these techniques. These values serve as a benchmark for what can be expected upon method validation.[7]

ParameterHPLC-UVLC-MS/MSGC-MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999[1]> 0.99[8][9]> 0.999[10]> 0.99[11]
Accuracy (% Recovery) 98 - 102%[1]85 - 115%[8]82 - 92%[10]97 - 103%[6]
Precision (% RSD) < 2%[1]< 15%[8][9]< 4%[10]< 2%[6]
Limit of Detection (LOD) 0.1 - 1.0 µg/mL[1]0.1 - 5.0 ng/mL[8][12]0.1 mg/kg[10]0.1 - 1.0 µg/mL[13]
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mL[1]0.25 - 10 ng/mL[8][9]0.1 - 1.0 mg/L[10]0.5 - 4.0 ppm[11]
Selectivity Good to ExcellentSuperiorExcellentLow to Moderate
Cost (Instrument) ModerateHighModerate to HighLow
Throughput HighHighModerateVery High

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of pharmaceutical analysis, offering a robust and reliable balance of sensitivity, selectivity, and cost-effectiveness.[1][6]

Expertise & Experience: The "Why" Behind the Method

The choice of Reversed-Phase HPLC (RP-HPLC) is dictated by the molecular structure of 4-(Benzyloxy)-2-methylquinolin-6-amine. Its aromatic rings and benzyloxy group confer significant hydrophobicity, making it ideally suited for retention on a nonpolar stationary phase, such as a C18 column.[2] The mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compound.[1] The quinoline ring system contains a chromophore that absorbs UV light, allowing for straightforward detection and quantification using a UV-Vis or Diode Array Detector (DAD).[1] The specific detection wavelength should be set at an absorbance maximum of the analyte to ensure maximal sensitivity.

Experimental Protocol: HPLC-UV

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before sample analysis.

A. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or DAD detector.[1][2]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and high-purity water. Formic acid or phosphoric acid for pH adjustment.[2]

  • Reference Standard: Accurately weighed 4-(Benzyloxy)-2-methylquinolin-6-amine reference standard.

B. Chromatographic Conditions

Parameter Recommended Condition
Mobile Phase ACN : Water (with 0.1% Formic Acid) = 50:50 (v/v) (start; adjust as needed)
Flow Rate 1.0 mL/min[1][2]
Injection Volume 10 µL[1][2]
Column Temperature 30 °C[2]

| Detection Wavelength | Determined by UV scan of the analyte (e.g., 270 nm, 340 nm)[1] |

C. Step-by-Step Procedure

  • Solution Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard, transfer to a 10 mL volumetric flask, dissolve in methanol, and dilute to volume.[2]

    • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation (e.g., Pharmaceutical Formulation):

    • Accurately weigh a portion of the sample equivalent to a target concentration.

    • Transfer to a volumetric flask, add a suitable solvent (e.g., methanol), and sonicate to dissolve.[1]

    • Dilute to volume and filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • System Suitability Test (SST):

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.[1]

    • Inject a mid-concentration standard solution five times.

    • Calculate the %RSD of the peak area and retention time (Acceptance Criteria: <2.0%). Check theoretical plates and tailing factor against established limits.

  • Analysis:

    • Construct a calibration curve by injecting the working standards in ascending order. Plot peak area versus concentration and perform a linear regression. The coefficient of determination (R²) should be >0.999.[1][2]

    • Inject the prepared sample solutions.

    • Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.[2]

Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_start Start Weigh Standard & Sample Dissolve & Dilute filter Filter Sample (0.45 µm Syringe Filter) prep_start->filter hplc HPLC System Inject Sample C18 Column Separation UV Detection filter->hplc data Data Acquisition (Chromatogram) hplc->data cal Calibration Curve (Peak Area vs. Conc.) data->cal result Calculate Result (Concentration in Sample) cal->result

Caption: Experimental workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding the highest sensitivity and selectivity, such as quantifying low levels of the analyte in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the gold standard.[6][14]

Expertise & Experience: The "Why" Behind the Method

LC-MS/MS combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of tandem mass spectrometry.[14] The "tandem" aspect is key: the first quadrupole (Q1) selects the precursor ion (the protonated molecule of our analyte, [M+H]⁺), which is then fragmented in the collision cell (Q2). The second quadrupole (Q3) selects a specific, characteristic fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and virtually eliminates matrix interference, allowing for quantification at the nanogram-per-milliliter (ng/mL) level or lower.[6][8] An electrospray ionization (ESI) source is typically used as it is well-suited for polar and ionizable molecules like our target amine.[14]

Experimental Protocol: LC-MS/MS

A. Instrumentation and Materials

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[8][12]

  • Column: A suitable reversed-phase column (e.g., C18 or C8, often with smaller particle sizes for UPLC).[8][14]

  • Reagents: LC-MS grade solvents (ACN, MeOH, water) and formic acid.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal; if unavailable, a structurally similar compound can be used.

B. LC and MS Conditions

Parameter Recommended Condition
LC Mobile Phase Gradient elution with A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in ACN
LC Flow Rate 0.2 - 0.5 mL/min[6]
Ionization Mode ESI Positive[6]

| MS/MS Detection | MRM mode. Precursor → Product ion transition must be optimized by infusing the analyte. |

C. Step-by-Step Procedure

  • Method Development: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the precursor ion ([M+H]⁺) and optimize fragmentation to find the most intense, stable product ion for the MRM transition.

  • Solution Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte and a fixed amount of the Internal Standard into the same matrix as the unknown samples (e.g., blank plasma).

  • Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma sample, standard, or QC, add 20 µL of Internal Standard working solution.

    • Add 300 µL of cold acetonitrile (protein precipitation) to precipitate proteins.[1]

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • Analysis:

    • Create a batch sequence including calibration standards, QCs, and unknown samples.

    • Acquire data using the optimized LC-MS/MS parameters.

  • Quantification:

    • Calculate the peak area ratio of the analyte to the Internal Standard.

    • Generate a calibration curve by plotting the peak area ratio against the analyte concentration, using a weighted (1/x²) linear regression.

    • Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve. The QC results must fall within acceptable accuracy and precision limits (e.g., ±15%).[8]

Visualization: LC-MS/MS Workflow

LCMS_Workflow prep Sample Preparation Spike with Internal Standard Protein Precipitation Centrifuge & Collect Supernatant lc LC Separation (Reversed-Phase Column) prep->lc ms Tandem MS Detection ESI Ionization (Q1) Fragmentation (Q2) Product Ion Scan (Q3) lc->ms data Data Analysis Calculate Analyte/IS Peak Area Ratio Plot Calibration Curve Determine Concentration ms->data

Caption: Bioanalytical workflow for LC-MS/MS quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[15] It can be an alternative to HPLC, particularly if the analyte has sufficient thermal stability and volatility.

Expertise & Experience: The "Why" Behind the Method

For GC-MS analysis, the analyte must be volatile enough to be carried by the inert carrier gas (e.g., Helium) through the column.[15] Given the relatively high molecular weight and polarity of 4-(Benzyloxy)-2-methylquinolin-6-amine, derivatization (e.g., silylation of the amine group) might be necessary to increase its volatility and thermal stability, and to improve chromatographic peak shape. A non-polar capillary column, such as a DB-5MS, is commonly used for separation.[10][15] Mass spectrometry provides highly specific detection, allowing for quantification using selected ion monitoring (SIM) mode, where only the ions of interest are monitored, thereby increasing sensitivity and reducing noise.[16]

Experimental Protocol: GC-MS

A. Instrumentation and Materials

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.[15]

  • Column: DB-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[10][15]

  • Reagents: High-purity volatile solvents (e.g., toluene, dichloromethane), derivatizing agent (if needed, e.g., BSTFA).[15]

B. GC-MS Conditions

Parameter Recommended Condition
Inlet Temperature 250 °C[10][15]
Injection Mode Splitless[10][15]
Carrier Gas Helium at 1.0 mL/min[10][15]
Oven Program Start at 150°C, ramp to 300°C at 15°C/min, hold for 5 min (example)

| MS Detection | Selected Ion Monitoring (SIM) mode |

C. Step-by-Step Procedure

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent like toluene.[10]

    • For complex matrices, perform a liquid-liquid or solid-phase extraction to isolate the analyte.[15]

    • If derivatization is required, add the derivatizing agent and heat as necessary to complete the reaction.

  • Analysis:

    • Inject the prepared sample into the GC-MS.

    • Acquire data in SIM mode, monitoring characteristic ions of the analyte (and its derivative, if applicable).

  • Quantification:

    • Create a calibration curve by analyzing standards of known concentrations.

    • Calculate the concentration in the unknown samples based on the calibration curve.

Visualization: GC-MS Workflow

GCMS_Workflow prep Sample Preparation Extraction Derivatization (if needed) gc GC Separation Vaporization in Inlet Separation on Capillary Column prep->gc ms MS Detection Ionization Mass Filtering (SIM) Detection gc->ms quant Quantification (Based on Calibration Curve) ms->quant

Caption: General workflow for GC-MS analysis.

UV-Vis Spectrophotometry

This is the simplest, most rapid, and most cost-effective technique. However, it suffers from a significant lack of selectivity.[6]

Expertise & Experience: The "Why" Behind the Method

UV-Vis spectrophotometry relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The aromatic quinoline structure of the analyte absorbs light in the UV-visible region.[13] This method is best suited for quantifying the analyte in pure form or in very simple mixtures where interfering substances that also absorb at the analysis wavelength are absent.[6] It is often used for simple assays of bulk drug substance or highly concentrated solutions.

Experimental Protocol: UV-Vis Spectrophotometry

A. Instrumentation and Materials

  • UV-Vis Spectrophotometer: A dual-beam spectrophotometer is recommended.

  • Cuvettes: 1 cm path length quartz cuvettes (for UV range).[17]

  • Reagents: Spectroscopic grade solvent (e.g., ethanol, methanol).

C. Step-by-Step Procedure

  • Determine λmax: Scan a dilute solution of the analyte across the UV-Vis spectrum (e.g., 200-400 nm) against a solvent blank to find the wavelength of maximum absorbance (λmax).

  • Solution Preparation:

    • Prepare a stock solution of known concentration in the chosen solvent.

    • Create a series of calibration standards by serial dilution.

  • Analysis:

    • Set the spectrophotometer to the determined λmax.

    • Zero the instrument using a solvent blank.

    • Measure the absorbance of each calibration standard and the unknown sample solution.

  • Quantification:

    • Plot a calibration curve of absorbance versus concentration.

    • Use the absorbance of the unknown sample to determine its concentration from the linear regression equation of the curve.

Visualization: UV-Vis Workflow

UVVis_Workflow prep Solution Preparation Prepare Stock & Standards Dilute Sample scan Determine λmax (Wavelength Scan) prep->scan measure Measure Absorbance (At λmax for Standards & Sample) scan->measure quant Quantification Plot Calibration Curve Calculate Concentration measure->quant

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-(Benzyloxy)-2-methylquinolin-6-amine Analogs

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Among the vast family of quinoline d...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Among the vast family of quinoline derivatives, 4-(Benzyloxy)-2-methylquinolin-6-amine presents a fascinating template for exploring structure-activity relationships (SAR). Its versatile structure allows for systematic modifications across several key positions, each influencing the compound's biological profile, which spans anticancer, antimicrobial, and antimalarial activities.[1][2][4]

This guide provides an in-depth comparison of SAR studies centered around the 4-(benzyloxy)-2-methylquinolin-6-amine core. We will dissect the molecule into its primary functional regions, analyze the impact of structural alterations with supporting experimental data, and provide the rationale behind these molecular design choices. Our objective is to offer a clear, evidence-based framework for researchers and drug development professionals engaged in the design of novel quinoline-based therapeutic agents.

The Core Scaffold: A Foundation for Diverse Bioactivity

The inherent biological activity of this molecular class is deeply rooted in the quinoline nucleus. This bicyclic aromatic system can intercalate with DNA, interact with various enzymes, and serve as a rigid scaffold to orient functional groups for optimal target binding.[5] The specific substitution pattern of 4-(benzyloxy), 2-methyl, and 6-amino groups creates a unique electronic and steric profile that is the starting point for our SAR exploration.

I. The Quinoline Core: Impact of Ring Substitutions

While our primary focus is on the named compound, understanding the influence of substituents on the quinoline ring itself is crucial. Modifications at positions other than 2, 4, and 6 can dramatically alter activity, often by modulating electronic properties, lipophilicity, or steric hindrance.

For instance, the introduction of halogen atoms (e.g., chloro, bromo) at the C-6 or C-7 positions of related quinoline scaffolds has been shown to enhance cytotoxic and antimycobacterial activities.[6][7] This is often attributed to the electron-withdrawing nature of halogens, which can influence the overall electron density of the ring system and improve interactions with biological targets. Furthermore, halogenation can increase lipophilicity, potentially enhancing membrane permeability.

dot graph SAR_Overview { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Core Molecule Core [label="4-(Benzyloxy)-2-methylquinolin-6-amine", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

// Modifications Mod_Quinoline [label="Quinoline Core\n(Positions 5, 7, 8)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,2!"]; Mod_Benzyloxy [label="4-Benzyloxy Group", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,2!"]; Mod_Methyl [label="2-Methyl Group", fillcolor="#FBBC05", fontcolor="#202124", pos="-3,-2!"]; Mod_Amine [label="6-Amine Group", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,-2!"];

// Activity Outcomes Activity_Up [label="Increased Activity", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,4!"]; Activity_Down [label="Decreased Activity", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-4!"];

// Connections Core -- Mod_Quinoline [label=" Substitution"]; Core -- Mod_Benzyloxy [label=" Modification"]; Core -- Mod_Methyl [label=" Replacement"]; Core -- Mod_Amine [label=" Derivatization"];

Mod_Quinoline -> Activity_Up [label=" e.g., Halogenation at C7"]; Mod_Benzyloxy -> Activity_Up [label=" e.g., Methoxy on benzyl"]; Mod_Methyl -> Activity_Down [label=" Removal"]; Mod_Amine -> Activity_Up [label=" Acetylation"]; } caption: General SAR landscape for 4-(Benzyloxy)-2-methylquinolin-6-amine.

II. The 4-Benzyloxy Moiety: A Key Hydrophobic Interaction Domain

The benzyloxy group at the C-4 position is a critical determinant of activity. SAR studies on related 4-benzyloxyquinolin-2(1H)-one derivatives have demonstrated that this group plays a significant role in binding to target proteins, often through hydrophobic interactions.[8][9]

Key Modifications and Their Effects:

  • Substitution on the Benzyl Ring: Adding substituents to the phenyl ring of the benzyloxy group can fine-tune the compound's potency. For example, introducing electron-donating groups like methoxy (e.g., 3',5'-dimethoxy) has been shown to significantly increase anticancer activity against various cell lines, including Hep3B and COLO 205.[8] This suggests that the electronic properties and the potential for hydrogen bonding of the substituent are important for target engagement.

  • Replacement of the Benzyl Group: Replacing the entire benzyloxy moiety with other groups can lead to a dramatic loss or alteration of activity, highlighting its importance. The size and hydrophobicity of this group appear to be optimized for fitting into specific binding pockets.

Table 1: SAR of the 4-Benzyloxy Group in Anticancer Assays

Compound/ModificationCell LineIC50 (µM)Reference
Benzyloxy (unsubstituted)COLO 205> 50[8]
2'-MethoxybenzyloxyCOLO 2050.2 - 5.0[8]
3',5'-DimethoxybenzyloxyCOLO 205< 1[8][9]

The causality behind this trend lies in the enhanced binding affinity afforded by the methoxy groups. These groups can increase the electron density of the phenyl ring and potentially form hydrogen bonds with amino acid residues in the target protein's active site, thereby stabilizing the drug-target complex.

III. The 2-Methyl Group: Steric and Electronic Influence

The methyl group at the C-2 position is not merely a passive substituent. Its presence influences the overall shape and electronic distribution of the quinoline ring.[10] In many heterocyclic drug scaffolds, a small alkyl group at this position can serve as an "anchor," providing beneficial steric interactions within a binding pocket.

Key Observations:

  • Impact on Reactivity: The 2-methyl group can influence the reactivity of the adjacent nitrogen atom and the C-4 position. Studies on rhodium-promoted C-H bond activation show that a methyl group at the 2-position directs activation to the 4-position, indicating its significant directing effect.[11]

  • Role in Bioactivity: In a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines evaluated for antimycobacterial activity, the presence of the 2-methyl group was a common feature among active compounds.[6] This suggests its contribution is favorable for inhibiting the growth of M. tuberculosis. Removing or replacing it with larger alkyl groups often leads to a decrease in potency, likely due to steric clashes in the target's binding site.

IV. The 6-Amine Group: A Handle for Derivatization

The amino group at the C-6 position provides a convenient point for chemical modification, allowing for the introduction of various functionalities to probe the SAR. This position is often solvent-exposed in drug-target complexes, making it an ideal site for introducing groups that can improve solubility or form additional interactions.

Key Modifications and Their Effects:

  • Acylation and Sulfonylation: Converting the amine to an amide or sulfonamide can significantly alter the compound's properties. In studies on quinoxalin-6-amine analogs, derivatization of the amino group was a key strategy.[12] While direct acylation of our title compound is not widely reported, this is a standard approach in medicinal chemistry to modulate properties like cell permeability and metabolic stability.

  • Replacement with Other Groups: Replacing the 6-amino group with other substituents like methoxy has been shown to be highly beneficial in the 4-benzyloxy-2-quinolone series, suggesting that a hydrogen bond donor at this position may not be essential and that a small, electron-donating group is preferred for optimal antiproliferative effects.[8]

Table 2: Comparative Activity of C-6 Substituted 4-(3',5'-dimethoxybenzyloxy)-2-quinolones

C-6 SubstitutionCancer Cell LineIC50 (µM)Reference
-H (unsubstituted)HL-60< 1[8]
-FHL-60< 1[8]
-ClHL-60< 1[8]
-CH3HL-60< 1[8]
-OCH3COLO 2050.014 - 0.04[8][9]

The superior potency of the 6-methoxy derivative (11e in the cited literature) underscores the principle of bioisosteric replacement. Here, replacing the amine with a methoxy group, which has a similar size but different electronic properties, resulted in a dramatic increase in activity. This highlights that fine-tuning the electronic landscape of the quinoline A-ring is a critical strategy for optimization.

Experimental Protocols

To ensure the reproducibility and validation of SAR findings, standardized experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of quinoline derivatives.

Protocol 1: General Synthesis of N-(4-benzyloxy)-4-aminoquinolines

This protocol is adapted from the synthesis of related N-(4-(benzyloxy)benzyl)-4-aminoquinolines and represents a common method for coupling an amine with a chloroquinoline.[6]

Objective: To synthesize target quinoline derivatives via nucleophilic aromatic substitution.

Materials:

  • 2-Alkyl-4-chloroquinoline (1.0 mmol)

  • Substituted 4-(benzyloxy)benzylamine (1.4 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.3 mmol)

  • Dimethylsulfoxide (DMSO) (4 mL)

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • To a Schlenk tube, add the 2-alkyl-4-chloroquinoline, the desired 4-(benzyloxy)benzylamine, DIPEA, and DMSO.

  • Seal the tube and heat the reaction mixture to 150 °C for 20 hours.

  • After cooling to room temperature, extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic phases with water (3 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final compound.

This self-validating system relies on the clear separation of the product from starting materials and byproducts via chromatography. Characterization by NMR and mass spectrometry confirms the structure, ensuring the integrity of the compound used in subsequent biological assays.

dot graph TD { subgraph "Synthesis Workflow" A[Reactants: 4-Chloroquinoline + Amine] --> B{Nucleophilic Aromatic Substitution}; B --> C[Reaction at 150°C, 20h]; C --> D[Workup: Extraction & Washing]; D --> E[Purification: Column Chromatography]; E --> F[Characterization: NMR, MS]; F --> G[Pure Target Compound]; end } caption: Experimental workflow for quinoline derivative synthesis.

Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., COLO 205, H460)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

The trustworthiness of this protocol is established by the inclusion of both positive and negative controls. The dose-response curve provides a quantitative measure of potency (IC50), which is the standard metric for comparing the antiproliferative activity of different compounds.

Conclusion

The structure-activity relationship of 4-(benzyloxy)-2-methylquinolin-6-amine and its analogs is a rich field of study, demonstrating how subtle changes to a core scaffold can lead to profound differences in biological activity. The key takeaways from this comparative guide are:

  • The 4-Benzyloxy Group is Paramount: This moiety is crucial for activity, and its potency can be significantly enhanced by substitution on the terminal phenyl ring, particularly with electron-donating groups like methoxy.

  • The Quinoline Core is Tunable: Substitutions on the quinoline ring, such as replacing the 6-amine with a 6-methoxy group, can dramatically improve potency, indicating the importance of the electronic environment in this region.

  • The 2-Methyl and 6-Amine Groups Offer Stability and Versatility: The 2-methyl group likely provides a key steric interaction for binding, while the 6-amino group serves as a valuable synthetic handle for further optimization.

This guide illustrates a logical, data-driven approach to medicinal chemistry. By systematically modifying a lead compound and quantitatively assessing the impact on biological activity, researchers can build a robust SAR model. This model, in turn, guides the rational design of next-generation analogs with improved potency, selectivity, and drug-like properties. The journey from a privileged scaffold to a clinical candidate is paved with this iterative process of design, synthesis, and testing.

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  • Kandimalla, E. R., et al. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters, 9(13), 1819-1824. [Link]

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Safety & Regulatory Compliance

Safety

4-(Benzyloxy)-2-methylquinolin-6-amine proper disposal procedures

As a Senior Application Scientist, I frequently consult on the safe handling and lifecycle management of complex heterocyclic intermediates. 4-(Benzyloxy)-2-methylquinolin-6-amine is a structurally complex aromatic amine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe handling and lifecycle management of complex heterocyclic intermediates. 4-(Benzyloxy)-2-methylquinolin-6-amine is a structurally complex aromatic amine and quinoline derivative. Because it contains both an electron-rich amine and a biologically active quinoline core, it presents specific toxicological and environmental hazards.

Standard disposal methods are insufficient for this class of compounds. To ensure laboratory safety and regulatory compliance, operational workflows must be designed around the chemical causality of the molecule's hazards.

Mechanistic Hazard Profile

To safely manage 4-(Benzyloxy)-2-methylquinolin-6-amine, we must first understand why it is hazardous. The molecule's danger stems from two primary structural features:

  • Aromatic Amine Toxicity: In vivo, aromatic amines undergo N-hydroxylation via cytochrome P450 enzymes. These N-hydroxylamines convert into highly reactive nitrenium ions that intercalate and covalently bind to DNA, posing severe mutagenic risks.

  • Quinoline Core: Quinoline derivatives are notoriously toxic to aquatic ecosystems and resist standard biological wastewater treatment, mandating strict environmental isolation[1].

Table 1: Hazard Profile and Operational Consequences
Hazard CategoryMechanistic BasisOperational Consequence
Human Toxicity N-hydroxylation leading to DNA intercalation.Mandatory use of closed-system handling (fume hood) and nitrile/neoprene double-gloving.
Environmental Quinoline core resists biological degradation.Strict prohibition against sink/sewer disposal. Must be routed to high-temperature incineration.
Reactivity Primary amine nucleophilicity.Must be strictly segregated from strong oxidizers, acyl halides, and anhydrides to prevent exothermic reactions.

Operational Logistics & Waste Segregation

Routine disposal must prevent environmental release and avoid mixing with incompatible chemical streams. Under , this material must be managed as a characteristic hazardous waste[2]. Because combustion of nitrogen-containing heterocycles generates toxic nitrogen oxides (NOx), standard incineration is inadequate[1].

Protocol 1: Routine Waste Segregation and Packaging
  • Segregation: Collect all 4-(Benzyloxy)-2-methylquinolin-6-amine waste (both solid powder and dissolved organic liquid) in a dedicated, chemically compatible, non-halogenated organic waste container. Do not mix with acidic streams or heavy metals.

  • Labeling: Label the container explicitly as "Hazardous Waste - Toxic Aromatic Amine / Substituted Quinoline".

  • Storage: Store in secondary containment within a designated hazardous waste accumulation area, away from direct sunlight and heat sources.

  • Disposal Routing: Transfer the waste exclusively to an EPA-approved hazardous waste management facility for high-temperature incineration equipped with NOx scrubbers .

Self-Validating System Check: Before sealing the liquid waste carboy, verify the external temperature of the container. A sudden temperature increase indicates incompatible cross-contamination (e.g., an exothermic reaction with an accidental oxidizer addition). If heat is detected, leave the container unsealed in the fume hood and alert Environmental Health and Safety (EHS) immediately.

Spill Decontamination Protocol

If a spill occurs, physical wiping is insufficient due to the compound's persistence and toxicity. We employ targeted chemical degradation using acidified potassium permanganate (KMnO₄), a field-proven method endorsed by the for the destruction of aromatic amines[3][4].

Causality: The acidic environment increases the oxidation potential of the permanganate ion. The strong oxidant attacks the electron-rich aromatic amine, cleaving the ring and converting the mutagenic compound into harmless, non-planar aliphatic carboxylic acids[3][5].

Protocol 2: Chemical Degradation via Acidified KMnO₄
  • Preparation: In a fume hood, prepare a 0.2 M solution of potassium permanganate (KMnO₄) in 1.7 N sulfuric acid (H₂SO₄)[3].

  • Application: Apply the acidified KMnO₄ solution directly to the spill area, contaminated glassware, or absorbed solid waste.

  • Reaction Time: Allow the solution to react for a minimum of 8 hours at room temperature to ensure complete cleavage of the quinoline ring[3].

  • Neutralization: Slowly add solid sodium bisulfite (NaHSO₃) to the mixture.

  • Collection: Absorb the neutralized aqueous mixture with an inert absorbent pad, adjust the pH to ~7, and dispose of it as aqueous hazardous waste[3].

Self-Validating System Check: This reaction is self-indicating. The disappearance of the deep purple KMnO₄ color (turning brown, then colorless upon the addition of sodium bisulfite) visually confirms the complete reduction of the active oxidant, rendering the mixture safe for final pH adjustment[3].

Waste Management Logical Workflow

WasteWorkflow Start 4-(Benzyloxy)-2-methylquinolin-6-amine Waste Generation Type Waste Stream Type? Start->Type Spill Accidental Spill (Surface Contamination) Start->Spill Accident Solid Solid Waste (Powder, Consumables) Type->Solid Dry Liquid Liquid Waste (Organic Solvents) Type->Liquid Dissolved Incineration High-Temp Incineration (EPA Approved, NOx Scrubbed) Solid->Incineration Double-bagged Liquid->Incineration Non-halogenated Degradation Chemical Degradation (Acidified KMnO4 Oxidation) Spill->Degradation Decontamination Degradation->Incineration Absorb & Package

Figure 1: Hazardous waste segregation and chemical decontamination workflow for aromatic amines.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.[Link]

  • Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. eCFR.[Link]

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Handling

Mastering Laboratory Safety: A Guide to Handling 4-(Benzyloxy)-2-methylquinolin-6-amine

For Researchers, Scientists, and Drug Development Professionals In the pursuit of scientific advancement, the safety of laboratory personnel is paramount. This guide, developed from the perspective of a Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific advancement, the safety of laboratory personnel is paramount. This guide, developed from the perspective of a Senior Application Scientist, provides essential, direct guidance on the personal protective equipment (PPE), handling protocols, and disposal plans for 4-(Benzyloxy)-2-methylquinolin-6-amine. Our aim is to provide value beyond the product by fostering a deeply ingrained culture of safety.

Core Directive: A Proactive Stance on Personal Protective Equipment (PPE)

A multi-faceted PPE strategy is non-negotiable to prevent exposure through dermal contact, inhalation, and ocular routes. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct hazard assessments to determine the necessary PPE for any given task.[2][3][4]

Table 1: PPE Requirements for Handling 4-(Benzyloxy)-2-methylquinolin-6-amine
Protection Type Minimum Requirement Best Practice / Enhanced Protection
Hand Protection Single pair of nitrile gloves.Double-gloving with nitrile gloves.
Eye & Face Protection ANSI-rated safety glasses with side shields.[5]Full-face shield over safety glasses, especially when handling powders or solutions.[6]
Body Protection Standard laboratory coat, fully buttoned.[6]Flame-resistant, cuffed lab coat.
Respiratory Protection Not required when handling in a certified chemical fume hood.A NIOSH-approved respirator with appropriate cartridges if there is any risk of aerosolization outside of a fume hood.[7]
Footwear Fully enclosed, non-slip shoes.[6]Chemical-resistant shoe covers if handling large quantities or in case of spills.

The rationale for these recommendations is rooted in the potential hazards of the chemical class. Aromatic amines can be absorbed through the skin, making robust hand and body protection critical.[8] Eye protection is essential to shield against splashes of liquids or airborne particles that could cause serious irritation.[9][10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of accidental exposure. All handling of this compound should occur within a certified chemical fume hood to control potential vapors or dust.[2][6]

Experimental Workflow:

  • Preparation: Before bringing the chemical into the work area, ensure the fume hood is operational and clutter-free. Don all required PPE as outlined in Table 1.

  • Aliquotting and Weighing: Conduct all transfers of the solid material within the fume hood. Use spark-proof tools and handle carefully to avoid creating dust.[11]

  • In-Experiment Handling: Keep all containers with the compound sealed when not in immediate use. If heating solutions, ensure the setup is secure and monitored.

  • Post-Experiment Decontamination: Thoroughly wipe down all surfaces within the fume hood and any equipment used with an appropriate solvent. Dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to avoid cross-contamination. Always wash hands thoroughly with soap and water after removing gloves.[6][12]

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Waste cluster_post 4. Final Steps prep_ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh Weigh/Transfer Compound prep_hood->handle_weigh Begin Work handle_exp Conduct Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Surfaces & Equipment handle_exp->cleanup_decon Complete Experiment cleanup_waste Segregate Contaminated Waste cleanup_decon->cleanup_waste post_ppe Doff PPE Correctly cleanup_waste->post_ppe Exit Work Area post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: A logical workflow for handling 4-(Benzyloxy)-2-methylquinolin-6-amine.

Disposal Plan: Ensuring a Safe End-of-Life for Chemical Waste

Proper chemical waste management is a critical component of laboratory safety and environmental responsibility. Chemical wastes should never be disposed of down the drain or in regular trash.[13]

Disposal Protocol:

  • Segregation: All materials contaminated with 4-(Benzyloxy)-2-methylquinolin-6-amine, including gloves, weigh paper, pipette tips, and rinsate, must be collected as hazardous waste. This waste stream should be kept separate from other chemical wastes like acids, bases, or oxidizers to prevent hazardous reactions.[14][15]

  • Containerization: Use a dedicated, compatible, and clearly labeled hazardous waste container.[15] The container should be made of a material that will not react with the waste. The original product container can often be reused for this purpose.[13]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "4-(Benzyloxy)-2-methylquinolin-6-amine". Ensure the label is legible and securely attached.[14]

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[16]

  • Empty Containers: The original container, once empty, must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[13] After rinsing and defacing the label, the empty container can typically be disposed of as regular lab glass or plastic, in accordance with institutional policy.

By integrating these safety protocols into your daily laboratory practice, you ensure a safer environment for yourself and your colleagues, upholding the highest standards of scientific integrity and responsibility.

References

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  • Journal of Occupational Medicine and Toxicology. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Available from: [Link].

  • Finar Limited. Material Safety Data Sheet - Quinoline. Available from: [Link].

  • OSHAOnlineCenter. How to Keep a Lab Safe and Secure. Available from: [Link].

  • Loba Chemie. QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Available from: [Link].

  • Collect and Recycle. Amine Disposal For Businesses. Available from: [Link].

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available from: [Link].

  • Today's Clinical Lab. Proper Use of Personal Protective Equipment (PPE). Available from: [Link].

  • British Journal of Dermatology. Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams. Available from: [Link].

  • NextSDS. 4-(benzyloxy)-2-methylaniline — Chemical Substance Information. Available from: [Link].

  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). Personal protective equipment when handling plant protection products. Available from: [Link].

  • Petro Online. Safety Equipment For Fuel & Gas, Petrochemical, Utilities, And Power Industries. Available from: [Link].

  • Technion - Israel Institute of Technology. Chemical Waste Management Guide. Available from: [Link].

  • Angene Chemical. Safety Data Sheet. Available from: [Link].

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